Xanthinol Nicotinate
Description
A vasodilator used in peripheral vascular disorders and insufficiency. It may cause gastric discomfort and hypotension.
Properties
IUPAC Name |
7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O4.C6H5NO2/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;8-6(9)5-2-1-3-7-4-5/h8-9,19-20H,4-7H2,1-3H3;1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPMAHVDJHFBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O.C1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023743 | |
| Record name | Xanthinol niacinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>65.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56424094 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
437-74-1 | |
| Record name | Xanthinol nicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthinol niacinate [USAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437741 | |
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| Record name | Xanthinol nicotinate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113217 | |
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| Record name | Xanthinol niacinate | |
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| Record name | Xantinol nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | XANTHINOL NIACINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G60H12X2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Xanthinol Nicotinate on Cerebral Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xanthinol Nicotinate is a vasoactive compound that leverages a dual-component structure to synergistically enhance cerebral blood flow and metabolism. This technical guide delineates the intricate mechanisms of action, focusing on the molecular signaling pathways, and provides an overview of the experimental methodologies used to elucidate its effects. By combining the vasodilatory properties of nicotinic acid with the metabolic and rheological benefits of xanthinol, this compound presents a multi-faceted approach to improving cerebral perfusion. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to provide a comprehensive resource for the scientific community.
Introduction
This compound is a salt of xanthinol and nicotinic acid, designed to improve both peripheral and cerebral circulation.[1] Its therapeutic potential lies in its ability to address circulatory insufficiencies by acting on multiple physiological fronts, including vasodilation, enhancement of cellular metabolism, and improvement of blood rheology.[2] This guide will provide a detailed exploration of the molecular mechanisms that underpin the effects of this compound on cerebral blood flow, offering insights for researchers and professionals in drug development.
Core Mechanism of Action: A Dual-Component Synergy
The therapeutic efficacy of this compound stems from the complementary actions of its two constituent molecules: nicotinic acid (a form of niacin or vitamin B3) and xanthinol (a derivative of theophylline).[1]
The Role of Nicotinic Acid: Prostaglandin-Mediated Vasodilation
The nicotinic acid component of this compound is a primary contributor to its vasodilatory effects.[1] Upon administration, nicotinic acid stimulates the production of prostaglandins, particularly prostaglandin E2 (PGE2), which are potent vasodilators in the cerebral vasculature.[1][3] This action leads to the relaxation of smooth muscle cells in the walls of cerebral arteries and arterioles, resulting in an increased vessel diameter and subsequently, enhanced blood flow.[1]
The Role of Xanthinol: Phosphodiesterase Inhibition and Metabolic Enhancement
Xanthinol, a theophylline derivative, complements the action of nicotinic acid through several mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Xanthinol inhibits the enzyme phosphodiesterase, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE, xanthinol increases the intracellular concentration of cAMP in cerebral vascular smooth muscle cells.[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation and vasodilation.[4][5]
-
Enhanced Cerebral Metabolism: Xanthinol has been shown to improve cerebral metabolism by increasing glucose uptake and utilization by brain cells.[2] Preclinical studies have demonstrated that this compound can significantly increase ATP levels in brain tissue.[6] This metabolic enhancement supports neuronal function and resilience, particularly under ischemic conditions.[6]
-
Improved Blood Rheology: this compound has been reported to enhance nutritive micro-circulation by increasing erythrocyte elasticity.[2] This improvement in the deformability of red blood cells allows for better passage through the narrow cerebral capillaries, thereby improving microcirculatory flow.
Signaling Pathways
The vasodilatory and metabolic effects of this compound are mediated by distinct yet interconnected signaling pathways.
Prostaglandin E2 Signaling Pathway
The nicotinic acid component initiates a signaling cascade that results in the synthesis and action of PGE2.
cAMP Signaling Pathway
The xanthinol component directly influences the cAMP signaling pathway in cerebral vascular smooth muscle cells.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: Preclinical Data on Cerebral Metabolism in Rats
| Parameter | Effect of this compound | Reference |
| Intracerebral ATP Concentration (in hypoxemic rats) | Antagonizes the decrease by 50% | [6] |
| ATP Level in Brain Tissue (in healthy rats) | Significant increase of about 35% at maximum | [6] |
| Duration of Increased ATP Concentration | Continues up to 4 hours after a single oral administration | [6] |
| Phosphorylation of ADP to ATP | Considerably activated | [6] |
| Maximum 32Pi-incorporation into ATP | Measured 30 minutes following administration | [6] |
Table 2: Clinical Data on Cognitive Function in Humans
| Parameter | Effect of this compound | Dosage | Duration | Reference |
| Memory Tasks (sensory register, short-term, and long-term memory) | Improvements of 10-40% compared to placebo | 500 mg t.i.d. | 8 weeks | [7] |
Table 3: Typical Clinical Dosages
| Indication | Dosage | Reference |
| Cerebrovascular Disorders | 300-600 mg, 3 times daily with meals | [2] |
| Peripheral Vascular Disease | 300-600 mg, 3 times daily with meals | [2] |
| Hyperlipidemia | 1 g, 3 times daily | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the investigation of this compound's effects.
Measurement of Cerebral Blood Flow (CBF) using the Kety-Schmidt (Nitrous Oxide) Method
This method is a reference standard for the global measurement of CBF.[8][9]
Objective: To quantify the overall blood flow to the brain.
Protocol:
-
Subject Preparation: Subjects are placed in a resting state. Catheters are inserted into a peripheral artery (for arterial blood sampling) and the jugular bulb (for cerebral venous blood sampling).[8]
-
Tracer Inhalation: The subject inhales a gas mixture containing a low concentration of nitrous oxide (N2O), typically 5-15%, for a period of 10-15 minutes to allow for cerebral tissue saturation.[8][10]
-
Blood Sampling: Paired arterial and venous blood samples are drawn simultaneously at regular intervals during the inhalation (saturation) or after cessation of inhalation (desaturation).[9]
-
N2O Analysis: The concentration of N2O in the blood samples is determined using techniques such as photoacoustic spectrometry.[8]
-
CBF Calculation: Cerebral blood flow is calculated using the Fick principle, which relates the rate of uptake of the tracer by the brain to the arterial-venous concentration difference and the blood flow.[9]
References
- 1. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 2. drugtodayonline.com [drugtodayonline.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. cAMP Compartmentalization in Cerebrovascular Endothelial Cells: New Therapeutic Opportunities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of cAMP/PKA signaling mechanism on barrier function of cultured endothelial cells : role of myosin light chain phosphatase [jlupub.ub.uni-giessen.de]
- 6. [Effect of this compound on brain metabolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of nicotinic acid and this compound on human memory in different categories of age. A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
- 9. Cerebral blood flow and oxygen metabolism measured with the Kety-Schmidt method using nitrous oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Pharmacological Profile of Xanthinol Nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthinol Nicotinate, a vasoactive compound, is a salt of xanthinol and nicotinic acid. This technical guide provides a comprehensive overview of its in vitro pharmacological profile, focusing on its core mechanisms of action. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular and pharmacological research and drug development.
Introduction
This compound combines the pharmacological properties of its two constituent parts: xanthinol, a derivative of theophylline, and nicotinic acid (niacin). Its primary therapeutic application is in the management of vascular disorders, attributed to its vasodilatory and hemorheological effects. Understanding its in vitro pharmacological profile is crucial for elucidating its mechanism of action and identifying potential new therapeutic applications.
Core Mechanisms of Action
The in vitro pharmacological activity of this compound is multifaceted, primarily targeting vascular smooth muscle cells and endothelial cells. Its effects are mediated through two principal pathways: phosphodiesterase (PDE) inhibition by the xanthinol moiety and prostaglandin synthesis stimulation by the nicotinic acid component.
Phosphodiesterase Inhibition
The xanthinol component of this compound, being a theophylline derivative, is a non-selective inhibitor of phosphodiesterases (PDEs).[1] PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. Inhibition of PDEs by xanthinol leads to an accumulation of intracellular cAMP in vascular smooth muscle cells.[1] This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The dephosphorylation of myosin light chains results in the relaxation of vascular smooth muscle, leading to vasodilation.
Stimulation of Prostaglandin Synthesis
The nicotinic acid moiety of this compound stimulates the synthesis and release of vasodilatory prostaglandins, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2), from various cells, including endothelial cells.[1][2][3] This process is initiated by the activation of the G protein-coupled receptor 109A (GPR109A) by nicotinic acid.[4] Activation of GPR109A leads to the release of arachidonic acid from membrane phospholipids, which is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins. These prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to an increase in intracellular cAMP and subsequent vasodilation.
Inhibition of Vascular Smooth Muscle Cell Proliferation
In addition to its vasodilatory effects, this compound has been shown to inhibit the proliferation of human umbilical artery smooth muscle cells (HUASMCs) in vitro.[5] This anti-proliferative effect is associated with a dose-dependent decrease in the expression of platelet-derived growth factor receptor-β (PDGFR-β) mRNA and protein levels.[5] By downregulating PDGFR-β, this compound may interfere with the signaling pathways that promote vascular smooth muscle cell growth and migration, which are key events in the pathogenesis of atherosclerosis and restenosis.
Quantitative Data
While specific quantitative in vitro pharmacological data for this compound is limited in the public domain, the following tables summarize the available information and data from closely related compounds to provide a comparative context.
Table 1: Inhibition of Human Umbilical Artery Smooth Muscle Cell (HUASMC) Proliferation by this compound
| Concentration (µM) | Inhibition of HUASMC Proliferation | Reference |
| 2.76 | Dose-dependent inhibition observed | [5] |
| 27.6 | Dose-dependent inhibition observed | [5] |
| 276 | Dose-dependent inhibition observed | [5] |
Note: The publication reports a statistically significant (P < 0.05) dose-dependent inhibition but does not provide specific percentage inhibition values.
Table 2: Phosphodiesterase (PDE) Inhibition by Theophylline (a Xanthinol-related compound)
| PDE Isoform | IC50 (µM) | Reference |
| Non-selective | 665 | [6] |
Note: This data is for theophylline, the parent compound of the xanthinol moiety. Specific IC50 values for this compound are not currently available.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to the pharmacological profiling of this compound.
HUASMC Proliferation Assay (MTT Assay)
-
Cell Culture: Human umbilical artery smooth muscle cells (HUASMCs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours, the medium is replaced with serum-free medium for 24 hours to synchronize the cells. Subsequently, cells are treated with varying concentrations of this compound (e.g., 0, 2.76, 27.6, 276 µM) in the presence of a pro-proliferative stimulus (e.g., 10% FBS) for 48 hours.
-
MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the untreated control.
Western Blot for PDGFR-β Expression
-
Cell Lysis: HUASMCs are treated with this compound as described above. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against PDGFR-β overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
In Vitro Prostaglandin Synthesis Assay
-
Cell Culture: Human coronary artery endothelial cells (HCAECs) or a similar relevant cell line are cultured to confluence in appropriate growth medium.
-
Treatment: The cells are washed and incubated in a serum-free medium for a period to establish baseline conditions. Cells are then treated with this compound or its nicotinic acid component at various concentrations for a specified time.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Prostaglandin Quantification: The concentration of specific prostaglandins (e.g., PGE2, PGI2 measured as its stable metabolite 6-keto-PGF1α) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The amount of prostaglandin released is normalized to the total protein content of the cells in each well.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and a general experimental workflow for its in vitro characterization.
Caption: Signaling pathways of this compound's components.
Caption: A generalized workflow for in vitro pharmacological profiling.
Conclusion
This compound exhibits a multimodal in vitro pharmacological profile, primarily characterized by vasodilation and anti-proliferative effects on vascular smooth muscle cells. These effects are driven by the combined actions of its xanthinol and nicotinic acid components, leading to PDE inhibition and prostaglandin synthesis, respectively. While the qualitative aspects of its mechanism of action are reasonably well-understood, there is a notable lack of specific quantitative data, such as IC50 and Ki values, in the publicly available literature. Further in-depth in vitro studies are warranted to fully quantify its potency and selectivity, which will be crucial for optimizing its therapeutic use and exploring new clinical applications.
References
- 1. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 2. Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Formulation and in vitro evaluation of niacin-loaded nanoparticles to reduce prostaglandin mediated vasodilatory flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibited proliferation of human umbilical artery smooth muscle cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Xanthinol Nicotinate in Vascular Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthinol Nicotinate is a vasoactive compound recognized for its dual-component mechanism of action on vascular smooth muscle. This technical guide delineates the molecular targets and signaling pathways modulated by this compound, providing a comprehensive overview for research and drug development. The compound exerts its effects through the synergistic action of its two constituents: xanthinol, a theophylline derivative, and nicotinic acid (niacin). The xanthinol component primarily targets phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that promotes vasodilation and inhibits cell proliferation. The nicotinic acid moiety contributes to vasodilation through the synthesis of prostaglandins. This document summarizes the available quantitative data, provides detailed experimental methodologies for cited experiments, and presents signaling pathways and experimental workflows as visual diagrams.
Introduction
Vascular smooth muscle cells (VSMCs) are fundamental to the regulation of vascular tone, blood pressure, and the pathogenesis of various cardiovascular diseases. The modulation of VSMC function is a critical therapeutic strategy. This compound, a compound combining xanthinol and nicotinic acid, has been utilized for its vasodilatory properties.[1][2] Understanding its precise molecular interactions within VSMCs is crucial for its therapeutic application and for the development of novel cardiovascular drugs. This guide provides an in-depth examination of the molecular targets of this compound in VSMCs.
Molecular Mechanisms of Action
This compound's effects on vascular smooth muscle are a composite of the actions of its two constituent molecules.
The Role of the Xanthinol Component
The xanthinol component of the molecule is a derivative of theophylline.[1][2] Its primary mechanism of action in vascular smooth muscle is the inhibition of phosphodiesterase (PDE) enzymes.[1][2] PDEs are responsible for the degradation of cyclic nucleotides. By inhibiting these enzymes, xanthinol leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP).[1][2]
The elevation of intracellular cAMP in VSMCs activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[3][4] The activation of these pathways leads to two significant physiological responses in vascular smooth muscle:
-
Vasodilation: Increased cAMP levels promote the relaxation of vascular smooth muscle, leading to vasodilation. This is achieved through several mechanisms, including the PKA-mediated phosphorylation and inhibition of myosin light chain kinase (MLCK), which reduces the phosphorylation of the myosin light chain and prevents the interaction of actin and myosin filaments required for contraction.[5][6] Additionally, cAMP can induce hyperpolarization of the cell membrane by activating potassium channels and can also decrease intracellular calcium concentrations.[6][7][8][9]
-
Inhibition of Proliferation: Elevated cAMP levels have been shown to inhibit the proliferation of VSMCs, a key process in the development of atherosclerosis and restenosis.[3][4] The anti-proliferative effects of cAMP are mediated by the arrest of the cell cycle in the G1 phase.[3]
The Role of the Nicotinic Acid Component
The nicotinic acid (niacin) component of this compound contributes to vasodilation through a distinct mechanism: the stimulation of prostaglandin synthesis.[1][2] Nicotinic acid has been shown to increase the production of vasodilatory prostaglandins, such as prostaglandin D2 (PGD2), in various cell types.[10][11] These prostaglandins then act on vascular smooth muscle cells to induce relaxation.
Quantitative Data
The available quantitative data for the effects of this compound on vascular smooth muscle is limited. The primary study providing specific concentrations focuses on its anti-proliferative effects.
| Compound | Cell Type | Assay | Concentrations Tested | Observed Effect | Reference |
| This compound | Human Umbilical Artery Smooth Muscle Cells (HUASMCs) | Proliferation (MTT Assay) | 2.76, 27.6, 276 µM | Dose-dependent inhibition of HUASMC proliferation. | [6][7] |
| This compound | Human Umbilical Artery Smooth Muscle Cells (HUASMCs) | PDGFR mRNA Expression (RT-PCR) | 2.76, 27.6, 276 µM | Dose-dependent decrease in Platelet-Derived Growth Factor Receptor (PDGFR) mRNA levels. | [7] |
| This compound | Human Umbilical Artery Smooth Muscle Cells (HUASMCs) | PDGFR-β Protein Level (Western Blot) | 2.76, 27.6, 276 µM | Dose-dependent decrease in PDGFR-β protein levels on the cell membrane. | [7] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in vascular smooth muscle cells.
References
- 1. Ending Restenosis: Inhibition of Vascular Smooth Muscle Cell Proliferation by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Absolute Quantification of mRNA Isoforms in Adult Stem Cells Using Microfluidic Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. EPAC in Vascular Smooth Muscle Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandins contribute to the vasodilation induced by nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthinol Nicotinate synthesis and chemical characterization
An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Xanthinol Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a salt formed from the xanthine derivative xanthinol and nicotinic acid (niacin), is a vasodilator agent used in the management of peripheral and cerebral vascular diseases.[1][2] Its therapeutic effect is attributed to the combined actions of its constituent parts, which enhance blood flow and cellular metabolism.[2] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, offering detailed experimental protocols, data summaries, and workflow visualizations to support research and development activities.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step chemical process involving the formation of a key intermediate followed by its reaction with theophylline and subsequent salt formation with nicotinic acid.
Synthesis Pathway
The primary synthesis route involves three main stages:
-
Formation of the Chlorohydrin Intermediate: Epichlorohydrin is reacted with N-methylethanolamine to produce 1-chloro-3-(N-methyl-N-2-hydroxyethylamino)-2-propanol.
-
Condensation with Theophylline: The chlorohydrin intermediate is then condensed with theophylline to form the xanthinol base, 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione.
-
Salt Formation and Purification: The crude xanthinol base is reacted with nicotinic acid to form the this compound salt, which is then purified by recrystallization.[3]
Experimental Protocol: Multi-Step Synthesis
Step 1: Synthesis of 1-chloro-3-(N-methyl-N-2-hydroxyethylamino)-2-propanol
-
In a reaction vessel equipped with a stirrer and cooling bath, dissolve 740 parts by weight of epichlorohydrin in 200 parts by volume of isopropyl alcohol.[4]
-
Cool the solution to 15-20°C.[4]
-
Slowly add 600 parts by weight of N-methylethanolamine to the stirred solution over a period of approximately 3 hours, maintaining the temperature between 15-20°C using the cooling bath.[4]
-
After the addition is complete, continue stirring for 1 hour at 25°C. The reaction is complete when no more heat is generated.[4]
-
The resulting solution of the intermediate in isopropyl alcohol is a colorless, viscous liquid and can be used in the next step without further purification.[4]
Step 2: Synthesis of Crude this compound
-
Prepare a solution of the chloropropane intermediate from Step 1 and react it with theophylline and nicotinic acid.[3]
-
The solvent used for this reaction is absolute ethyl alcohol.[3]
-
The reaction mixture is heated to synthesize the crude this compound.[3]
Step 3: Purification (Recrystallization)
-
Transfer the crude this compound product to a three-necked flask.
-
Add 90% ethanol (e.g., 500 mL for a certain batch size) and heat the mixture under reflux with stirring until the solid is completely dissolved.[3]
-
Slightly cool the solution and add 2% activated charcoal.[3]
-
Continue to heat under reflux for 30 minutes for decolorization.[3]
-
Filter the hot solution to remove the activated charcoal.
-
Cool the filtrate in an ice-water bath to 5°C to induce crystallization.[3]
-
White crystals of this compound will separate out.[3]
-
Collect the crystals by filtration and wash them with cold 90% ethanol.[3]
-
Dry the purified product under vacuum at 80°C for 2 hours.[3] This process can yield a product with a purity of over 93%.[3]
Chemical Characterization
The identity and purity of synthesized this compound are confirmed through various analytical techniques.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Appearance | White or yellowish-white crystalline powder | [4][5][6] |
| Molecular Formula | C₁₉H₂₆N₆O₆ | [5][7] |
| Molecular Weight | 434.45 g/mol | [5][6][7] |
| Melting Point | 178 - 184°C | [1][5] |
| Solubility | Freely soluble in water; slightly soluble in ethanol | [5][8] |
| IUPAC Name | 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid | [7][9] |
| CAS Number | 437-74-1 | [7] |
Spectroscopic and Chromatographic Analysis
A summary of common analytical methods for the characterization of this compound.
| Technique | Method Summary | Expected Results | Citations |
| UV-Vis Spectroscopy | A solution of the sample is prepared in 0.1 M HCl and the absorbance is measured. | A maximum absorbance (λmax) is observed at approximately 263-272 nm. | [5][10] |
| FT-IR Spectroscopy | The sample is analyzed, typically using the KBr pellet method, to identify functional groups. | The spectrum will show characteristic peaks for O-H, C-H, C=O (amide and carboxylic acid), C=N, and C-N bonds. | [9] |
| NMR Spectroscopy | ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). | The spectra will confirm the proton and carbon environments consistent with the structures of xanthinol and nicotinate. | [4][7] |
| Mass Spectrometry | The sample is analyzed by a technique such as GC-MS or LC-MS to determine the molecular weight and fragmentation pattern. | The mass spectrum will show the molecular ion peak corresponding to the xanthinol base and nicotinic acid. | [7][9][11] |
| RP-HPLC | The sample is analyzed on a C18 column with a suitable mobile phase (e.g., methanol:water) and UV detection. | A single major peak at a specific retention time, confirming the purity of the compound. | [5][12] |
Experimental Protocols: Characterization
UV-Vis Spectroscopy Protocol
-
Accurately weigh and dissolve a sample of this compound in 0.1 M hydrochloric acid to prepare a standard solution (e.g., 10 µg/mL).
-
Use 0.1 M HCl as the blank.
-
Scan the sample solution in a UV-Vis spectrophotometer over a range of 200-400 nm.
-
Record the wavelength of maximum absorbance (λmax).
High-Performance Liquid Chromatography (HPLC) Protocol
-
Chromatographic Conditions:
-
Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 10 µg/mL.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be assessed by the area percentage of the principal peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (General)
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz).
-
Process the resulting Free Induction Decay (FID) data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.
Workflow Visualizations
The following diagrams illustrate the synthesis and characterization workflows for this compound.
Caption: A flowchart illustrating the multi-step synthesis of this compound.
References
- 1. scispace.com [scispace.com]
- 2. What is Xantinol Nicotinate used for? [synapse.patsnap.com]
- 3. CN102134241B - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | 437-74-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. This compound | C19H26N6O6 | CID 9912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Xanthinol Niacinate [drugfuture.com]
- 9. klivon.com [klivon.com]
- 10. RU2193191C2 - Method for detection of nicotinic acid and this compound - Google Patents [patents.google.com]
- 11. Xanthinol | C13H21N5O4 | CID 9913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Vivo Effects of Xanthinol Nicotinate on Microcirculation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthinol Nicotinate, a vasoactive compound, has been utilized in clinical practice, particularly in Europe, for its purported benefits in conditions associated with impaired microcirculation.[1] This technical guide synthesizes the available in-vivo data on the effects of this compound on the microcirculatory system. It delves into the compound's mechanism of action, presents quantitative data from clinical studies in structured tables, outlines generalized experimental protocols for assessing microcirculation, and provides visual representations of signaling pathways and experimental workflows. This document aims to provide a comprehensive overview for researchers, scientists, and drug development professionals interested in the microcirculatory effects of this compound.
Introduction
This compound is a compound that combines xanthinol and nicotinic acid (niacin).[1] It has been clinically employed to enhance peripheral and cerebral blood flow, with its primary therapeutic rationale being its vasodilatory action on small blood vessels, including capillaries.[1][2] The compound has been investigated for its potential in treating peripheral vascular diseases, cerebrovascular insufficiency, and other conditions where compromised microcirculation is a key pathological feature.[1][3] While much of the clinical research is dated, the fundamental mechanisms and observed in-vivo effects provide a basis for further investigation.[1][2]
Mechanism of Action
The vasodilatory and microcirculatory effects of this compound are attributed to the synergistic actions of its two components: nicotinic acid and a theophylline derivative (xanthinol).[4][5][6]
-
Nicotinic Acid (Niacin): This component is a well-established vasodilator.[6] Upon administration, nicotinic acid stimulates the production of prostaglandins, which are lipid compounds that act as signaling molecules.[4] Certain prostaglandins induce the relaxation of smooth muscle cells within the walls of blood vessels, leading to vasodilation.[4][5] This widening of the blood vessels reduces peripheral resistance and enhances blood flow.[4]
-
Theophylline Derivative (Xanthinol): As a methylxanthine, the theophylline component contributes to vasodilation by inhibiting phosphodiesterase (PDE) enzymes.[4][5] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE, the intracellular concentration of cAMP in vascular smooth muscle cells increases, which in turn promotes muscle relaxation and vasodilation.[4][5]
Together, these mechanisms lead to an improvement in blood flow, particularly in the microvasculature, enhancing the delivery of oxygen and nutrients to tissues.[4][5] Additionally, some studies suggest that this compound can increase erythrocyte elasticity, improve the rheological properties of blood, and possess antioxidant properties.[5][6]
Signaling Pathway of this compound
Caption: Signaling cascade of this compound leading to improved microcirculation.
In-Vivo Effects on Microcirculation: Quantitative Data
Clinical studies, although some are dated, have provided quantitative evidence of this compound's effects on microcirculatory parameters.
Table 1: Effects on Cutaneous Microcirculation in Patients with Coronary Artery Disease and Hyperlipidemia
| Parameter | Before Treatment (mean +/- SD) | After 1000 mg this compound (mean +/- SD) | p-value |
| Maximal Post-Ischemic Erythrocyte Velocity (vmaxRBC) | 0.93 +/- 0.33 mm/s | 1.19 +/- 0.19 mm/s | 0.0096 |
| Duration of Post-Ischemia Hyperemia (DpH) | 101 +/- 16 s | 127 +/- 15 s | 0.0005 |
| Capillary Red Blood Cell Velocity at Rest (vRBC) | 0.27 +/- 0.23 mm/s | 0.32 +/- 0.18 mm/s | 0.089 (not significant) |
| Time to Maximal Post-Ischemia Erythrocyte Velocity (tpeak) | 21.0 +/- 7.9 s | 24.3 +/- 15.5 s | 0.49 (not significant) |
| Data from a study on patients with coronary artery disease and hyperlipidemia.[7] |
Table 2: Effects on Hemorheological and Clinical Parameters in Peripheral Vascular Disease
| Parameter | Observation |
| Whole-Blood Viscosity | Reduced in approximately 50% of patients who showed clinical improvement.[8][9] |
| Plasma Fibrinogen | Reduced in approximately 50% of patients who showed clinical improvement.[8][9] |
| Ankle-Brachial Pressure Index (ABPI) | Positive change observed after 3 months of treatment. |
| Claudication Distance | Statistically significant improvement in early-stage disease (p=0.001). |
| Clinical Improvement | 25 out of 33 patients with severe progressive obliterative vascular disease showed significant improvement compared to 4 out of 33 on placebo (p < 0.001).[8] |
Experimental Protocols for In-Vivo Microcirculation Assessment
Detailed experimental protocols from the cited studies on this compound are not extensively published. However, based on the methodologies mentioned, such as nailfold capillary microscopy, a generalized workflow for in-vivo assessment of cutaneous microcirculation can be outlined.
Generalized Protocol: Nailfold Capillary Microscopy
Objective: To non-invasively visualize and quantify microcirculatory parameters in the nailfold capillaries before and after the administration of a test substance.
Materials:
-
Widefield capillary microscope with a light source
-
Digital camera for image and video capture
-
Computer with image analysis software
-
Immersion oil
-
Subject positioning equipment (e.g., armrest)
-
Blood pressure cuff for ischemia induction
Procedure:
-
Subject Acclimatization: The subject rests in a temperature-controlled room for at least 20 minutes to ensure stable baseline circulatory conditions.
-
Baseline Measurement:
-
A drop of immersion oil is applied to the nailfold of the finger to be examined (typically the fourth finger).
-
The finger is positioned under the microscope objective.
-
The capillary loops are brought into focus.
-
Baseline video recordings of capillary blood flow are captured.
-
Parameters such as resting red blood cell velocity (vRBC) are measured from the recordings.
-
-
Ischemia Induction (Post-Ischemic Hyperemia Test):
-
A blood pressure cuff on the upper arm is inflated to a suprasystolic pressure (e.g., 200 mmHg) for a defined period (e.g., 3 minutes) to induce ischemia.
-
The cuff is then rapidly deflated.
-
-
Post-Ischemic Measurement:
-
Immediately upon cuff deflation, video recording of the nailfold capillaries is initiated to capture the hyperemic response.
-
The recording continues until the blood flow returns to the baseline state.
-
From these recordings, parameters such as maximal post-ischemic erythrocyte velocity (vmaxRBC), time to peak velocity (tpeak), and duration of post-ischemic hyperemia (DpH) are determined.
-
-
Drug Administration: The subject is administered this compound at the specified dose.
-
Post-Dose Measurement: After a defined time interval (e.g., 1 hour), the baseline and post-ischemic hyperemia measurements (steps 2-4) are repeated to assess the drug's effect.
-
Data Analysis: The captured video files are analyzed using specialized software to quantify the microcirculatory parameters. Statistical analysis is then performed to compare pre- and post-dose values.
Experimental Workflow for In-Vivo Microcirculation Study
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. farbefirma.org [farbefirma.org]
- 4. What is Xantinol Nicotinate used for? [synapse.patsnap.com]
- 5. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 6. Efficacy and Safety of Intralesional Xantinol Nicotinate in the Treatment of Various Stages of Oral Submucous Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of xantinole nicotinic acid on cutaneous microcirculation in patients with coronary artery disease and hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in peripheral vascular disease. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Biochemical Pathways Influenced by Xanthinol Nicotinate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Xanthinol Nicotinate, a compound combining the properties of xanthinol (a theophylline derivative) and nicotinic acid (niacin or vitamin B3), exerts its pharmacological effects through a multi-faceted influence on several key biochemical pathways. This technical guide elucidates the core mechanisms of action of this compound, focusing on its impact on intracellular signaling, vascular physiology, metabolic processes, and hemostasis. The primary effects of this compound are attributed to its vasodilatory, metabolic-enhancing, and antiplatelet properties. This document provides a detailed overview of the signaling cascades involved, supported by available quantitative data, representative experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for research and development professionals.
Core Mechanisms of Action and Influenced Biochemical Pathways
This compound's therapeutic effects stem from the synergistic actions of its two constituent molecules. Upon administration, it is metabolized into xanthinol and nicotinic acid, each influencing distinct but complementary biochemical pathways.
Vasodilation and Improved Microcirculation
A primary and well-documented effect of this compound is the induction of vasodilation, leading to enhanced blood flow and improved microcirculation[1][2]. This is achieved through two principal pathways:
-
Phosphodiesterase (PDE) Inhibition and Cyclic Adenosine Monophosphate (cAMP) Elevation: The xanthinol component, as a theophylline derivative, acts as a non-specific inhibitor of phosphodiesterase enzymes[1][2]. PDEs are responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP in vascular smooth muscle cells[1][2]. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation[1][2].
-
Prostaglandin Synthesis Stimulation: The nicotinic acid moiety of this compound stimulates the synthesis and release of vasodilatory prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2)[3][4]. Nicotinic acid binds to the G-protein coupled receptor GPR109A on immune cells such as macrophages and Langerhans cells, triggering the release of these prostaglandins[5][6]. Prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to relaxation and vasodilation[3].
Enhancement of Cellular Metabolism and Bioenergetics
This compound has been shown to positively influence cellular energy metabolism, particularly in cerebral tissues.
-
Increased ATP Synthesis: Studies in animal models have demonstrated that this compound can significantly increase the concentration of adenosine triphosphate (ATP) in the brain[7]. It has been shown to increase the ATP pool by up to 35% and to counteract hypoxic-induced ATP depletion by 50%[7]. The proposed mechanism involves the activation of phosphorylation steps from adenosine monophosphate (AMP) to adenosine diphosphate (ADP) and subsequently to ATP[7].
-
Role in Coenzyme Synthesis: Nicotinic acid is a vital precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+)[1][8]. These coenzymes are critical for cellular redox reactions and are essential for the functioning of major metabolic pathways, including glycolysis (the Embden-Meyerhof pathway) and the citric acid cycle, which are central to cellular respiration and energy production[8]. Supplementation with nicotinic acid has been shown to increase intracellular NAD+ levels[9].
Modulation of Hemostasis and Blood Rheology
This compound also impacts blood properties, contributing to improved circulation.
-
Antiplatelet and Thrombolytic Effects: The compound exhibits antiplatelet and potential thrombolytic activity. The nicotinic acid component is thought to stimulate the release of endogenous prostacyclin and nitric oxide, both of which are potent inhibitors of platelet aggregation[10]. The xanthinol component, by increasing cAMP levels, enhances the anti-aggregatory effects of these mediators[10]. Clinically, this compound has been observed to significantly inhibit collagen-induced platelet aggregation[11].
-
Improved Blood Rheology: Several clinical studies have reported that this compound can reduce whole-blood viscosity, cholesterol, and fibrinogen levels, further contributing to improved blood flow[12][13].
Influence on Lipid Metabolism
Clinical trials have demonstrated the hypolipidemic effects of this compound, although the precise mechanisms are likely attributable to the nicotinic acid component, a known lipid-lowering agent[14][15].
Signaling Pathway and Workflow Diagrams
To visually represent the complex interactions influenced by this compound, the following diagrams have been generated using the DOT language.
Caption: Vasodilation pathways activated by this compound.
Caption: Enhancement of cellular metabolism by this compound.
Caption: Antiplatelet mechanism of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data available from preclinical and clinical studies on this compound and its components.
Table 1: Effects on Cellular Metabolism and Signaling
| Parameter | Effect | Value | Model System | Reference |
| ATP Concentration | Increase in brain tissue | ~35% (max) | Healthy Rats | [7] |
| ATP Depletion | Antagonism of decrease | 50% | Hypoxemic Rats | [7] |
| NAD+ Levels | Increase in intracellular levels | 1.3-fold | Human Keratinocytes (from Nicotinic Acid) | [9] |
| PGD2 Secretion | EC50 for Nicotinic Acid | 1.2 ± 0.7 mM | Human Langerhans Cells | [5] |
| PDE Inhibition | IC50 of Propentofylline (related xanthine) on PDE II | 20 µM | Rat Heart Cytosol | [16] |
| PDE Inhibition | Concentration-dependent inhibition by Theophylline | 10 µM - 1 mM | Human Alveolar Macrophages | [17] |
Table 2: Clinical and Physiological Effects
| Parameter | Effect | Value | Study Population | Reference |
| Clinical Improvement | Significantly helped vs. placebo | 25/33 vs. 4/33 (p < 0.001) | Patients with Peripheral Vascular Disease | [12] |
| Platelet Aggregation | Inhibition of collagen-induced aggregation | Marked inhibition | 24 Male Patients (3 g/day ) | [11] |
| Blood Rheology | Reduction in viscosity, cholesterol, and fibrinogen | Observed in "about half" of patients helped | Patients with Peripheral Vascular Disease | [12][13] |
Experimental Protocols
Detailed experimental protocols for studies specifically using this compound are not extensively published. However, based on the methodologies described in the cited literature for its components and related compounds, the following representative protocols can be outlined.
Measurement of Intracellular ATP Levels in Brain Tissue
This protocol is a composite based on methodologies for measuring ATP in neural tissue.
-
Tissue Preparation:
-
Sacrifice rodents according to approved animal welfare protocols.
-
Rapidly excise the brain and place it in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare acute brain slices (e.g., 300 µm thickness) using a vibratome.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
-
Experimental Treatment:
-
Divide slices into control and experimental groups.
-
Incubate the experimental group with this compound at various concentrations and time points. A vehicle control should be used for the control group.
-
For hypoxic studies, expose slices to an oxygen-glucose deprivation (OGD) medium after the initial incubation.
-
-
ATP Quantification:
-
Luciferase-Based Assay:
-
Homogenize the brain slices in a suitable lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Use a commercial ATP bioluminescence assay kit, which utilizes the luciferin-luciferase reaction.
-
Measure the resulting luminescence using a luminometer.
-
Quantify ATP concentration by comparing with a standard curve generated with known ATP concentrations.
-
-
FRET-Based Imaging (for dynamic changes):
-
Utilize tissue from transgenic animals expressing an ATP FRET sensor (e.g., ATeam1.03YEMK) or introduce the sensor via viral vectors into organotypic slice cultures[18].
-
Perform live-cell imaging using a fluorescence microscope equipped for FRET imaging.
-
Calculate the FRET ratio (e.g., YFP/CFP emission) to determine relative changes in intracellular ATP concentration in real-time upon application of this compound[18].
-
-
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general method for assessing PDE inhibition.
-
Enzyme Preparation:
-
Isolate PDE from a relevant tissue source (e.g., vascular smooth muscle, platelets) through homogenization and differential centrifugation.
-
Partially purify the enzyme using chromatographic techniques if specific isoform activity is to be measured.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing a buffer, the PDE enzyme preparation, and a known concentration of the substrate (cAMP or cGMP).
-
Add varying concentrations of this compound (or its xanthinol component) to the reaction wells.
-
Initiate the reaction and incubate at 37°C for a defined period.
-
Terminate the reaction (e.g., by boiling).
-
-
Quantification of Product:
-
The product of the reaction (5'-AMP or 5'-GMP) is converted to adenosine or guanosine by a nucleotidase.
-
The amount of remaining substrate or the generated product can be quantified using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or high-performance liquid chromatography (HPLC).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Platelet Aggregation Assay
This is a standard method to assess the antiplatelet effects of a compound.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, drug-free human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP (supernatant).
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes). PPP is used as a reference for 100% aggregation.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Pre-warm PRP samples to 37°C.
-
Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add this compound (or vehicle control) and incubate for a short period.
-
Induce platelet aggregation by adding an agonist such as collagen or ADP.
-
Record the change in light transmission over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
Quantify the extent of aggregation as the maximum percentage change in light transmission.
-
Conclusion
This compound is a multi-target compound that influences a range of interconnected biochemical pathways. Its primary mechanisms of action, including phosphodiesterase inhibition, prostaglandin release, and enhancement of cellular energy metabolism, provide a strong rationale for its use in conditions characterized by impaired circulation and metabolic dysfunction. The data presented in this guide, while highlighting the need for further research to delineate more specific quantitative parameters (such as isoform-specific PDE inhibition IC50 values), provides a solid foundation for understanding the biochemical basis of this compound's therapeutic effects. The experimental protocols outlined offer a starting point for researchers aiming to further investigate the molecular pharmacology of this compound. This comprehensive overview should serve as a valuable resource for scientists and drug development professionals working in the fields of vascular biology, pharmacology, and metabolic diseases.
References
- 1. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 2. What is Xantinol Nicotinate used for? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effect of this compound on brain metabolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombolytic and antiplatelet action of this compound (Sadamin): possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound treatment on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in peripheral vascular disease. | Semantic Scholar [semanticscholar.org]
- 14. Hypolipidaemic effect of xantinol nicotinate: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Therapy of hyperlipidemia with this compound as opposed to low fat diet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Theophylline suppresses human alveolar macrophage respiratory burst through phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imaging of Intracellular ATP in Organotypic Tissue Slices of the Mouse Brain using the FRET-based Sensor ATeam1.03YEMK - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthinol Nicotinate: A Deep Dive into its Role in Enhancing Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthinol Nicotinate, a compound combining the properties of xanthinol and nicotinic acid (niacin), has demonstrated potential in improving cognitive function, particularly in age-related cognitive decline. This technical guide synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from clinical investigations, and provides detailed experimental protocols from key studies. The multifaceted action of this compound, encompassing vasodilation, enhanced cerebral blood flow, and improved cellular metabolism, positions it as a molecule of interest in the ongoing search for effective cognitive enhancers.
Core Mechanism of Action
This compound's therapeutic effects are attributed to the synergistic action of its two components: xanthinol and nicotinic acid.[1] Upon administration, it metabolizes to release nicotinic acid and theophylline, a related compound to xanthinol.[2] The primary mechanism involves vasodilation and improved microcirculation, leading to enhanced oxygen and nutrient delivery to the brain.[1][2]
The xanthinol component, a derivative of theophylline, is capable of crossing the blood-brain barrier.[1] Its primary action is the inhibition of the enzyme phosphodiesterase, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[1] By inhibiting this enzyme, xanthinol increases intracellular cAMP levels, leading to the relaxation of smooth muscles in blood vessels and subsequent vasodilation.[1]
Nicotinic acid, or niacin (Vitamin B3), contributes to this vasodilatory effect through the stimulation of prostaglandin production.[2] Prostaglandins are lipid compounds that act as signaling molecules and promote the relaxation of vascular smooth muscles.[2]
Furthermore, this compound is suggested to enhance cellular metabolism. It is believed to facilitate the transport of nicotinic acid into the cell, where it acts as a coenzyme (in the form of NAD and NADP) in crucial metabolic pathways such as the Embden-Meyerhof pathway and the citrate cycle, leading to increased glucose metabolism and ATP production.[3][4] Studies in animal models have shown that this compound can normalize reduced glucose permeation in the brain and significantly increase intracerebral ATP levels.[5]
Quantitative Data on Cognitive Enhancement
A key double-blind, placebo-controlled study investigated the effects of this compound on memory in 96 healthy subjects across three age groups.[6] The study demonstrated significant improvements in various memory domains compared to placebo, with particularly pronounced effects in the older age group.[6][7] The improvements ranged from 10-40%, depending on the specific cognitive task.[6][7]
| Age Group | Memory Domain | Treatment Group | Improvement vs. Placebo |
| Young (35-45 years) | Sensory Register | This compound | 10-40% |
| Short-Term Memory | This compound | 10-40% | |
| Long-Term Memory | This compound | Not specified as predominant | |
| Middle-Aged (55-65 years) | Sensory Register | This compound | 10-40% |
| Short-Term Memory | This compound | 10-40% | |
| Long-Term Memory | This compound | Not specified as predominant | |
| Old (75-85 years) | Sensory Register | This compound | Predominant Improvement (10-40%) |
| Short-Term Memory | This compound | Predominant Improvement (10-40%) | |
| Long-Term Memory | This compound | Predominant Improvement (10-40%) |
Experimental Protocols
The following outlines the methodology of a significant clinical trial assessing the efficacy of this compound on cognitive function.
3.1. Study Design: Double-Blind, Placebo-Controlled Trial
A double-blind, placebo-controlled study was conducted to compare the effects of this compound and nicotinic acid on memory with a placebo.[6]
-
Participants: 96 healthy subjects were divided into three age groups:
-
Treatment Arms:
-
Cognitive Assessment: A battery of memory tasks was used to measure pre- and post-treatment scores, covering:
-
Statistical Analysis: A multivariate covariance technique was employed to analyze the pre- and post-treatment scores, with the pre-treatment scores serving as the covariate.[6][7]
Applications in Dementia
Clinical trials have also explored the efficacy of this compound in patients with dementia, including Multi-Infarct Dementia (MID) and Senile Dementia of Alzheimer Type (SDAT).[8] A 12-week, double-blind, randomized controlled trial involving patients with MID and SDAT showed a statistically significant improvement in the global therapeutic effect for the this compound group compared to placebo, as measured by the Clinical Global Impression (CGI) scale.[8] Significant improvements were also observed on the Sandoz Clinical Assessment Geriatric (SCAG) scale.[8] These findings suggest a potential role for this compound in managing cognitive symptoms associated with dementia.
Conclusion and Future Directions
This compound presents a compelling profile as a cognitive enhancer, with a multi-pronged mechanism of action that addresses vascular and metabolic factors contributing to cognitive function. The existing clinical data, particularly in older populations and individuals with dementia, are promising. However, for drug development professionals, further research is warranted to elucidate the long-term efficacy and safety of this compound. Future studies should aim to:
-
Conduct larger-scale clinical trials with diverse patient populations.
-
Utilize advanced neuroimaging techniques to directly measure changes in cerebral blood flow and metabolism.
-
Investigate the optimal dosing and treatment duration for various cognitive conditions.
-
Explore potential synergistic effects with other nootropic agents.
A deeper understanding of these aspects will be crucial in fully realizing the therapeutic potential of this compound in the realm of cognitive enhancement.
References
- 1. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 2. What is Xantinol Nicotinate used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Xanthinol | C13H21N5O4 | CID 9913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Effect of this compound on brain metabolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of nicotinic acid and this compound on human memory in different categories of age. A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of xantinolnicotinate in patients with dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Xanthinol Nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthinol Nicotinate, a compound combining xanthinol (a theophylline derivative) and nicotinic acid (niacin), is primarily recognized for its vasodilatory effects, which improve peripheral and cerebral blood flow.[1] Beyond this primary mechanism, emerging evidence suggests that this compound possesses antioxidant properties that may contribute to its therapeutic profile by mitigating oxidative stress.[2] Oxidative stress is a key factor in the pathogenesis of numerous cardiovascular and neurodegenerative disorders.[2] This technical guide provides an in-depth exploration of the potential antioxidant mechanisms of this compound, details the experimental protocols for their investigation, and presents a framework for understanding its role in cellular signaling pathways related to oxidative stress. While direct quantitative antioxidant data for this compound is limited in the available literature, this guide synthesizes information on its constituent components to propose likely mechanisms and a robust investigatory framework.
Introduction to this compound and Oxidative Stress
This compound is a salt formed from xanthinol and nicotinic acid.[1] Its vasodilatory action is attributed to the combined effects of both components.[2] Nicotinic acid, or niacin, is a B-vitamin that, in pharmacological doses, has well-documented effects on lipid profiles.[3][4] Xanthinol, a derivative of theophylline, also contributes to improved blood flow.[2]
The concept of "antioxidant properties" in the context of this compound refers to its potential to counteract the damaging effects of free radicals and other reactive oxygen species (ROS).[2] An imbalance between the production of ROS and the body's ability to neutralize them leads to oxidative stress, a state implicated in a wide array of chronic diseases.[2] The antioxidant potential of this compound is thought to arise from the distinct yet complementary properties of its constituent molecules.
Potential Mechanisms of Antioxidant Action
The antioxidant activity of this compound can be hypothesized to operate through several mechanisms, derived from the known properties of nicotinic acid and xanthine derivatives.
Contribution of the Nicotinic Acid Moiety
Nicotinic acid (niacin) may exert antioxidant effects through various pathways:
-
Anti-inflammatory Action: Niacin has been shown to possess anti-inflammatory properties, which are closely linked to a reduction in oxidative stress.[5][6]
-
Cellular Redox Reactions: As a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), niacin plays a crucial role in cellular redox reactions.[2] Nicotinamide, a derivative of niacin, can function as an antioxidant.[7]
-
Modulation of Signaling Pathways: Niacin may influence signaling pathways that are sensitive to the cellular redox state, thereby upregulating endogenous antioxidant defenses.
Contribution of the Xanthinol (Theophylline Derivative) Moiety
Theophylline and other xanthine derivatives have been investigated for their antioxidant potential:
-
Inhibition of Free Radical Production: Studies have shown that theophylline can inhibit the production of free oxygen radicals by human monocytes.[8]
-
Free Radical Scavenging: While direct scavenging activity is a possibility, the more significant contribution may come from the inhibition of enzymes involved in ROS production, such as xanthine oxidase.[9] Theophylline itself is a methylxanthine.[10]
-
Reduction of Lipid Peroxidation: By mitigating free radical damage, xanthine derivatives may help to reduce lipid peroxidation, a key process in cell membrane damage.[11]
Proposed Signaling Pathways
Based on the known effects of related compounds on cellular signaling, the following pathways are proposed as potential targets for the antioxidant action of this compound.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials: Has Niacin Lost its Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Theophylline inhibits free oxygen radicals production by human monocytes via phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant properties and xanthine oxidase inhibitory effects of Tamus communis L. root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Free radicals and theophylline neurotoxicity : an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Metabolism of Xanthinol Nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthinol Nicotinate, a salt combining the xanthine derivative xanthinol with nicotinic acid (niacin), is a vasoactive compound that has been explored for its potential in improving peripheral and cerebral blood flow. Its therapeutic effects are intrinsically linked to its cellular uptake, subsequent metabolism, and interaction with intracellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of these processes, intended to serve as a resource for researchers in pharmacology and drug development. Due to the limited specific data on this compound, this guide incorporates information from related xanthine derivatives, such as theophylline and caffeine, to propose putative mechanisms and experimental approaches. All quantitative data from cited studies are summarized, and detailed experimental protocols are provided to facilitate further investigation.
Cellular Uptake of this compound
The cellular entry of this compound is a critical first step for its pharmacological activity. The compound readily dissociates into its two components: the positively charged xanthinol ion and the negatively charged nicotinic acid.[1][2] It is hypothesized that the cationic nature of xanthinol facilitates the cellular uptake of nicotinic acid, which cannot freely diffuse across the cell membrane.[1][2]
Proposed Mechanisms of Cellular Uptake
Direct experimental evidence detailing the specific transport mechanisms for the intact this compound salt or the xanthinol moiety is limited. However, based on the physicochemical properties of xanthine derivatives and related compounds, several mechanisms can be postulated.
-
Passive Diffusion: As a lipophilic molecule, the uncharged form of xanthinol may be able to passively diffuse across the cell membrane to some extent.
-
Facilitated Diffusion/Active Transport: It is plausible that xanthinol, being a substituted purine, may be a substrate for nucleoside transporters or other organic cation transporters. Further research is required to identify specific transporters involved.
-
Nicotinic Acid Transport: The nicotinic acid component is actively transported into cells. The sodium-coupled monocarboxylate transporter 1 (SMCT1, also known as SLC5A8) has been identified as a key transporter for nicotinic acid.[3]
Experimental Protocols for Studying Cellular Uptake
This assay is widely used to predict intestinal drug absorption.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: A solution of this compound (e.g., 10 µM) is added to either the apical (A) or basolateral (B) compartment of the inserts.
-
Sample Collection: At predetermined time points (e.g., 0, 30, 60, 90, and 120 minutes), samples are collected from the receiver compartment.
-
Quantification: The concentration of this compound and its dissociated components in the collected samples is quantified using a validated analytical method such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer. An efflux ratio can also be determined by comparing the permeability in the B-A direction to the A-B direction to investigate the involvement of active efflux transporters.
This method provides a sensitive way to quantify cellular uptake.
Protocol:
-
Radiolabeling: this compound is synthesized with a radioactive isotope (e.g., ³H or ¹⁴C).
-
Cell Seeding: Cells of interest (e.g., endothelial cells, smooth muscle cells) are seeded in multi-well plates.
-
Uptake Initiation: The cells are incubated with a known concentration of the radiolabeled this compound for various time points.
-
Uptake Termination: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular compound.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The rate of uptake can be determined, and kinetic parameters such as Km and Vmax can be calculated if a transporter is involved.
Metabolism of this compound
Following absorption, this compound rapidly dissociates. The nicotinic acid component enters the NAD/NADP metabolic pathways.[1][4] The metabolism of the xanthinol moiety has been investigated, leading to the identification of its major metabolites.
Metabolic Pathway of Xanthinol
Studies in rats have identified the primary metabolites of xanthinol as two stereoisomeric forms of 2-coffeinyl-N-methyl-6-hydroxy-morpholines.[1] These metabolites are formed through the creation of a terminal aldehyde from the xanthinol structure.[1] While the specific enzymes responsible for this transformation have not been definitively identified for xanthinol, the metabolism of other xanthine derivatives like theophylline is well-characterized and likely involves similar enzymatic pathways.[5][6] Theophylline metabolism is primarily hepatic and involves N-demethylation and 8-hydroxylation, catalyzed by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1, as well as xanthine oxidase.[5][6]
Based on this, a putative metabolic pathway for xanthinol is proposed:
-
Oxidation: The terminal hydroxyl group of the N-hydroxyethyl side chain of xanthinol is oxidized to an aldehyde. This reaction is likely catalyzed by an alcohol dehydrogenase or a cytochrome P450 enzyme.
-
Cyclization: The newly formed aldehyde undergoes an intramolecular reaction to form the stereoisomeric semiacetal morpholine derivatives.
Experimental Protocols for Studying Metabolism
This assay helps to identify the primary metabolic enzymes involved in the degradation of a compound.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, the test compound (this compound), and a NADPH generating system in a suitable buffer.
-
Incubation: The reaction is initiated by the addition of the NADPH generating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the disappearance of the parent compound and the formation of metabolites.
-
Enzyme Inhibition (Optional): To identify specific CYP450 isozymes involved, the assay can be repeated in the presence of known selective inhibitors for different CYP isoforms.
This technique is essential for the structural elucidation of metabolites.
Protocol:
-
Sample Preparation: Samples from in vitro metabolism assays or in vivo studies (e.g., plasma, urine) are prepared by protein precipitation or solid-phase extraction.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system for separation of the parent drug and its metabolites.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Full scan MS is used to detect potential metabolites, and product ion scans (MS/MS) are performed to obtain fragmentation patterns for structural identification.
-
Data Analysis: The fragmentation patterns of the metabolites are compared with that of the parent drug and with known chemical fragmentation rules to propose metabolite structures.
Intracellular Signaling Pathways
The pharmacological effects of this compound are mediated through its influence on key intracellular signaling pathways.
cAMP Signaling Pathway
Xanthine derivatives are known inhibitors of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][7][8] By inhibiting PDE, the xanthinol component of this compound can lead to an increase in intracellular cAMP levels.[4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation and vasodilation.[4][9][10]
PDGF Receptor Signaling
In vitro studies have shown that this compound can inhibit the proliferation of human umbilical artery smooth muscle cells (HUASMCs).[11] This effect is associated with a dose-dependent decrease in the expression of platelet-derived growth factor receptor-β (PDGFR-β) mRNA and protein levels.[11] The PDGF signaling pathway is a critical regulator of cell growth, proliferation, and migration.
Experimental Protocols for Studying Signaling Pathways
Protocol:
-
Cell Culture and Treatment: Cells are cultured and then treated with this compound at various concentrations and for different durations. A PDE inhibitor like IBMX can be used as a positive control.
-
Cell Lysis: The cells are lysed to release intracellular contents.
-
cAMP Quantification: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a fluorescence resonance energy transfer (FRET)-based biosensor.
-
Data Analysis: The change in cAMP concentration in response to this compound treatment is quantified.
Protocol:
-
Cell Culture and Treatment: HUASMCs are treated with different concentrations of this compound.
-
Protein Extraction: Total protein is extracted from the cells.
-
SDS-PAGE and Transfer: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for PDGFR-β, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).[12][13]
Quantitative Data
The following tables summarize the available quantitative data regarding the pharmacokinetics and metabolism of this compound and its components.
Table 1: Pharmacokinetic Parameters of Xanthinol
| Parameter | Value | Reference |
| Absorption Half-life | 0.4 h | [1] |
| Volume of Distribution | 0.93 L/kg | [1] |
| Plasma Recovery | 90.9 - 100% | [1] |
| Elimination Half-life | 1.67 h | [1] |
| Total Body Clearance | 0.63 L/h/kg | [1] |
Table 2: Metabolites of Xanthinol
| Metabolite | Percentage of Eliminated Xanthinol in Urine | Reference |
| Stereoisomeric 2-coffeinyl-N-methyl-6-hydroxy-morpholines | 7-8% | [1] |
Table 3: In Vitro Effects of this compound on HUASMC Proliferation
| Concentration (µM) | Effect on Proliferation | Effect on PDGFR-β levels | Reference |
| 2.76, 27.6, 276 | Dose-dependent inhibition | Dose-dependent decrease | [11] |
Visualizations
Cellular Uptake and Dissociation
Caption: Cellular uptake and dissociation of this compound.
Putative Metabolic Pathway of Xanthinol
Caption: Putative metabolic pathway of the xanthinol moiety.
cAMP Signaling Pathway
Caption: Xanthinol's effect on the cAMP signaling pathway.
PDGF Receptor Signaling
Caption: Effect of this compound on PDGFR-β signaling.
Conclusion
This technical guide consolidates the existing knowledge on the cellular uptake and metabolism of this compound. While significant progress has been made in identifying its metabolites and understanding its effects on certain signaling pathways, substantial gaps remain, particularly concerning the specific mechanisms of cellular entry for the xanthinol component and the enzymes involved in its metabolism. The provided experimental protocols offer a framework for future research to address these unanswered questions, which will be crucial for a complete understanding of the pharmacology of this compound and for the development of related therapeutic agents.
References
- 1. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. m.23michael.com [m.23michael.com]
- 5. ClinPGx [clinpgx.org]
- 6. Effect of caffeine and other xanthines on liver sinusoidal endothelial cell ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. researchgate.net [researchgate.net]
- 13. Guide to western blot quantification | Abcam [abcam.com]
The Intricate Dance of Structure and Activity: A Deep Dive into Xanthinol Nicotinate Analogs
For Researchers, Scientists, and Drug Development Professionals
Xanthinol nicotinate, a compound merging the properties of a xanthine derivative with nicotinic acid, has long been recognized for its vasodilatory and hemorheological effects. This technical guide synthesizes the available scientific literature to construct a comprehensive understanding of the structure-activity relationships (SAR) of its analogs. While direct and extensive SAR studies on a broad series of this compound analogs are not abundantly present in publicly available literature, a robust understanding can be extrapolated from the individual SAR of its core components: the xanthinol moiety (a substituted theophylline) and the nicotinate moiety.
Core Structure and Rationale for Analog Development
This compound is the salt formed between xanthinol, a 7-substituted theophylline derivative, and nicotinic acid (niacin). The rationale for developing analogs of this compound is to optimize its therapeutic window by enhancing its vasodilatory, anti-inflammatory, and metabolic effects while minimizing potential side effects. Key areas for structural modification include the substituents on the theophylline ring (positions N1, N3, and C8) and modifications to the nicotinic acid ester.
Structure-Activity Relationship of the Xanthinol Moiety
The xanthinol component, chemically known as 7-[2-hydroxy-3-(N-(2-hydroxyethyl)-N-methylamino)propyl]theophylline, is a derivative of theophylline. The pharmacological effects of theophylline and its analogs are primarily attributed to two mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1]
Key Structural Modifications and Their Impact:
-
Substitution at the N7-position: The N7 position of the theophylline ring is a critical site for modification. The bulky hydroxypropylaminoethyl substituent in xanthinol is crucial for its characteristic pharmacological profile. Altering the length, branching, and functional groups of this side chain can significantly impact potency and selectivity. For instance, studies on other 7-substituted theophyllines have shown that the nature of this substituent governs the interaction with the active sites of PDE isoenzymes and adenosine receptors.[2][3]
-
Substitution at N1 and N3 positions: The methyl groups at the N1 and N3 positions of the theophylline ring are important for its activity. Replacing these methyl groups with other alkyl groups, such as ethyl or propyl, has been shown in other xanthine analogs to alter the affinity for different adenosine receptor subtypes (A1, A2A, A2B, A3).[4][5] For example, di-n-propyl substitution can increase affinity for A1 receptors.
-
Substitution at the C8-position: The C8 position of the xanthine core is another key site for modification. Introduction of various substituents at this position can significantly influence the compound's adenosine receptor antagonist activity and can also impact its metabolic stability.
Structure-Activity Relationship of the Nicotinate Moiety
The vasodilatory effect of nicotinic acid is primarily mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2).[6] It also possesses anti-inflammatory properties independent of its lipid-lowering effects.[7][8][9]
Key Structural Modifications and Their Impact:
-
Esterification of the Carboxylic Acid: The formation of an ester linkage, as seen in this compound, is a prodrug approach to improve the pharmacokinetic properties of nicotinic acid. The nature of the alcohol used for esterification can influence the rate of hydrolysis and the release of active nicotinic acid.
-
Modifications to the Pyridine Ring: Substitution on the pyridine ring of nicotinic acid can modulate its potency and receptor selectivity. Analogs with different substituents on the ring have been synthesized and evaluated for their anti-inflammatory and vasodilatory activities.[10]
Quantitative Structure-Activity Relationship (QSAR) Data
While a comprehensive table for a series of this compound analogs is not available in the literature, the following table summarizes representative data for related xanthine and nicotinic acid derivatives to infer potential SAR trends.
| Compound/Analog | Modification | Biological Activity | Potency (IC50/EC50/Ki) | Reference |
| Theophylline Analogs | ||||
| 1,3-dipropyl-7-methylxanthine | N1, N3-dipropyl, N7-methyl | Adenosine A1 Receptor Antagonist | Ki = 25 nM | [4] |
| 1,3,8-tri-substituted xanthine (Cmpd 14q) | Varied substitutions | Adenosine A2B Receptor Antagonist | pKi = 7.57 | [4] |
| 7-(4-coumaryloxy)alkyl theophyllines | N7-coumaryloxyalkyl | Bronchodilator | - | [2] |
| Nicotinic Acid Derivatives | ||||
| Nicotinic Acid | - | Vasodilation (Prostaglandin release) | - | [6] |
| Nicotinic Acid Derivatives (Series) | Varied substitutions | Anti-inflammatory (COX-2 inhibition) | - | [10] |
Signaling Pathways and Experimental Workflows
The vasodilatory and anti-inflammatory effects of this compound and its potential analogs are mediated through complex signaling pathways.
Mechanism of Action: Signaling Pathway
The dual-action of this compound involves two primary pathways:
-
Xanthinol-mediated PDE Inhibition: The xanthinol moiety inhibits phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This results in smooth muscle relaxation and subsequent vasodilation.
-
Nicotinate-mediated Prostaglandin Release: The nicotinic acid component stimulates the release of prostaglandin D2, which acts on its receptors on smooth muscle cells, also contributing to vasodilation.
References
- 1. Structure-Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Quantitative structure-activity relationship study of some 7-substituted theophyllines [open.metu.edu.tr]
- 4. Synthesis and pharmacological evaluation of novel 1,3,8- and 1,3,7,8-substituted xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that niacin inhibits acute vascular inflammation and improves endothelial dysfunction independent of changes in plasma lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102134241B - Synthesis method of this compound - Google Patents [patents.google.com]
A Technical Guide to the Influence of Xanthinol Nicotinate on Adenosine Triphosphate (ATP) Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthinol Nicotinate, a compound combining xanthinol and nicotinic acid (niacin), has been investigated for its effects on cellular energy metabolism, particularly its capacity to enhance adenosine triphosphate (ATP) production. This technical guide synthesizes the available scientific evidence, detailing the compound's dual-mechanism of action, summarizing key quantitative findings, and providing illustrative experimental methodologies. The primary mechanism involves the nicotinic acid moiety serving as a precursor to Nicotinamide Adenine Dinucleotide (NAD+), an essential coenzyme in the cellular respiratory pathways that generate ATP. A secondary mechanism, attributed to the xanthinol component, involves the potential inhibition of phosphodiesterase (PDE), leading to increased cyclic adenosine monophosphate (cAMP) levels, which indirectly supports cellular metabolism through improved vasodilation and nutrient supply. This document provides a technical overview for professionals engaged in pharmacological research and development.
Introduction
Cellular energy, in the form of ATP, is fundamental to nearly all biological processes. The synthesis of ATP is a tightly regulated process, primarily occurring through glycolysis and oxidative phosphorylation. Pharmacological agents that can positively modulate ATP production are of significant interest for conditions characterized by metabolic deficit or poor circulation. This compound is one such agent, indicated for cerebrovascular and peripheral vascular disorders.[1][2] Its therapeutic effects are believed to stem from its ability to enhance cellular metabolism and energy output.
This guide explores the biochemical underpinnings of this compound's effect on ATP synthesis, presents the quantitative data from preclinical studies, and outlines the experimental frameworks used to derive these findings.
Mechanism of Action
This compound's influence on ATP production is best understood as a synergistic effect of its two constituent components: Nicotinic Acid and Xanthinol.
Role of Nicotinic Acid: The Preiss-Handler Pathway
Upon administration, this compound dissociates, and the nicotinic acid component is transported into the cell. Nicotinic acid is a vital precursor for the synthesis of Nicotinamide Adenine Dinucleotide (NAD+) via the Preiss-Handler pathway.[2][3] NAD+, along with its phosphorylated form NADP+, are critical coenzymes that accept and donate electrons in the redox reactions central to energy metabolism.[1] Specifically, NAD+ is a key cofactor for enzymes in both the Embden-Meyerhof pathway (glycolysis) and the citrate cycle (Krebs cycle), directly facilitating the catabolism of glucose and the subsequent generation of ATP through oxidative phosphorylation.[1][4]
The signaling pathway from nicotinic acid to ATP production is visualized below.
Role of Xanthinol: Phosphodiesterase Inhibition
The xanthinol component is a derivative of theophylline and is suggested to act as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE, xanthinol causes an increase in intracellular cAMP levels.[3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn triggers various downstream signaling cascades. One of the primary physiological outcomes is the relaxation of smooth muscles in blood vessels, leading to vasodilation.[3] This improves blood flow and enhances the delivery of oxygen and glucose to tissues, thereby creating a more favorable environment for efficient ATP synthesis.
The proposed signaling pathway for the xanthinol component is visualized below.
Quantitative Data on ATP Production
Preclinical research, particularly studies conducted in animal models, has provided quantitative estimates of this compound's effect on ATP levels. The most cited data comes from a 1983 study by G. Brenner, which investigated the compound's impact on brain metabolism in rats.[5]
| Parameter Measured | Experimental Model | Key Finding | Duration of Effect | Reference |
| ATP Pool | Healthy Rats (Brain Tissue) | ~35% maximum increase in ATP levels. | Increase sustained for up to 4 hours post-administration. | [5] |
| ATP Concentration | Hypoxemic/Ischemic Rats (Brain Tissue) | Antagonized the hypoxia-induced decrease in intracerebral ATP by 50% . | Not Specified | [5] |
| ATP Synthesis Rate | Healthy Rats (Brain Tissue) | Significantly activated phosphorylation of ADP to ATP. | Maximum ³²P incorporation into ATP observed 30 minutes post-administration. | [5] |
Experimental Protocols
Objective
To quantify the change in ATP concentration in isolated rat brain mitochondria following in vitro treatment with this compound.
Materials
-
Animals: Male Wistar rats (250-300g)
-
Reagents: this compound, Mitochondria Isolation Buffer, Bradford Reagent, Luciferase/Luciferin ATP Assay Kit, ATP Standard Solution.
-
Equipment: Homogenizer, Refrigerated Centrifuge, Spectrophotometer, Luminometer, 96-well white microplates.
Methodology
The experimental workflow involves tissue harvesting, mitochondrial isolation, treatment, and ATP measurement.
Detailed Steps
-
Mitochondrial Isolation:
-
The brain tissue is rapidly homogenized in ice-cold isolation buffer (e.g., containing 220 mM mannitol, 70 mM sucrose, 5 mM MOPS, 2 mM EGTA, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet the mitochondria. The pellet is washed and resuspended in an appropriate buffer.
-
-
Treatment:
-
Mitochondrial samples, normalized for protein content, are aliquoted into a 96-well white plate.
-
This compound is added to the treatment wells at various concentrations. A vehicle control (e.g., saline) is added to the control wells.
-
The plate is incubated for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
ATP Quantification:
-
A commercial ATP Assay Kit (luciferase-based) is used.
-
The ATP releasing agent (lysis buffer) from the kit is added to each well to lyse the mitochondria.
-
The luciferase/luciferin substrate solution is then added. Luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
The plate is immediately placed in a luminometer, and the luminescence signal (Relative Light Units, RLU) is measured.
-
-
Data Analysis:
-
An ATP standard curve is generated using known concentrations of ATP.
-
The RLU values from the experimental samples are used to determine their ATP concentration by interpolating from the standard curve.
-
The final ATP concentration is normalized to the mitochondrial protein content and expressed as nmol ATP/mg protein.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to compare the ATP levels between control and treated groups.
-
Conclusion for the Research Professional
The available evidence indicates that this compound enhances ATP production through at least two distinct, yet complementary, mechanisms. The primary, direct mechanism involves supplying nicotinic acid for NAD+ synthesis, a rate-limiting coenzyme for cellular respiration. A secondary, indirect mechanism may involve xanthinol-mediated PDE inhibition, leading to vasodilation and improved substrate delivery for metabolic processes.
Quantitative data, although dated, suggests a significant effect on cerebral ATP levels, particularly in counteracting hypoxic deficits. For drug development professionals, this dual action presents an interesting profile for pathologies involving both metabolic and circulatory impairment. Further research using modern metabolomics and signaling analysis techniques is warranted to fully elucidate the downstream effects of PDE inhibition and to confirm these quantitative findings in more varied preclinical models. The experimental protocol outlined herein provides a robust framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Analysis of mitochondrial Complex I activity and ATP hydrolysis capacity of ATP synthase in developing rat brains using frozen tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of Xanthinol Nicotinate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthinol nicotinate, a compound combining xanthinol and nicotinic acid, is a vasoactive substance with potential therapeutic applications in circulatory disorders. Understanding its pharmacokinetic profile and bioavailability in preclinical animal models is crucial for predicting its behavior in humans and for designing effective clinical trials. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound in various animal models. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. Despite a thorough review of the existing literature, a significant lack of comprehensive, comparative pharmacokinetic data across different animal species remains, highlighting a critical gap in the preclinical assessment of this compound.
Introduction
This compound is a salt formed from xanthinol, a derivative of theophylline, and nicotinic acid (niacin). Upon administration, it dissociates into its constituent components, each contributing to its overall pharmacological effect. Nicotinic acid is a well-known vasodilator, while xanthinol is believed to enhance cellular metabolism and improve blood flow. The compound has been investigated for its potential benefits in treating peripheral and cerebral vascular disorders. This guide focuses on the critical aspect of its preclinical development: the characterization of its pharmacokinetic profile in animal models, which is essential for dose selection and predicting clinical outcomes.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its concentration in the body over time and are defined by key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Absorption
Limited specific data on the oral absorption kinetics of this compound in animal models is publicly available. However, a study in humans provides some insight into the absorption of the nicotinic acid component. After oral administration of a non-retarded form of this compound, the peak plasma concentration (Tmax) of nicotinic acid was reached within 1 hour. In contrast, a retard formulation showed a prolonged absorption phase with a Tmax between 5 and 7 hours, indicating that the formulation significantly influences the rate of absorption[1].
Distribution
Specific studies detailing the volume of distribution of this compound in animal models are scarce. This parameter is crucial for understanding the extent to which the drug distributes into tissues.
Metabolism
This compound readily dissociates into xanthinol and nicotinic acid in the body. The metabolic pathways of both components have been studied to some extent. Nicotinic acid is known to be metabolized in the liver. Xanthinol, being a xanthine derivative, is also expected to undergo hepatic metabolism. The metabolic pathways of other xanthine derivatives like theophylline are well-characterized and may provide some insights into the potential metabolic fate of xanthinol[2].
Excretion
The routes and rates of excretion of this compound and its metabolites from the body have not been extensively documented in animal studies.
Bioavailability
The absolute bioavailability of a drug is the fraction of the administered dose that reaches the systemic circulation unchanged. This is a critical parameter for determining the appropriate oral dose.
Currently, there is a lack of published studies that have determined the absolute bioavailability of this compound in common animal models such as rats, dogs, or monkeys. Such studies would typically involve comparing the AUC after oral administration to the AUC after intravenous administration. The absence of this data represents a significant knowledge gap in the preclinical profile of this compound. A study on a depot preparation in humans indicated good bioavailability of the nicotinic acid component, but quantitative figures were not provided[3].
Quantitative Pharmacokinetic Data
A comprehensive search of the scientific literature did not yield sufficient quantitative data to construct detailed comparative tables of pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound or its individual components (xanthinol and nicotinic acid) across different animal models (rats, dogs, monkeys) and routes of administration. The available information is fragmented and primarily focused on pharmacodynamic effects or human studies.
For context, a study in rhesus monkeys investigating the pharmacokinetics of intravenous nicotine (a compound related to nicotinic acid) at a dose of 0.032 mg/kg reported a mean Cmax of 71.7 ng/mL and a half-life of 116 minutes[4][5]. While not directly transferable to this compound, this data provides a reference point for the pharmacokinetic behavior of a similar molecule in a relevant non-human primate model.
Experimental Protocols
Animal Models
Standard laboratory animal models such as Sprague-Dawley rats, Beagle dogs, and Cynomolgus or Rhesus monkeys are typically used for pharmacokinetic studies. The choice of species depends on factors such as metabolic similarity to humans and practical considerations.
Drug Administration
-
Oral Administration: For oral bioavailability studies, this compound would be administered via oral gavage to rats and in gelatin capsules to dogs and monkeys. The vehicle used for dissolving or suspending the compound should be inert and well-documented.
-
Intravenous Administration: For determining absolute bioavailability and intrinsic pharmacokinetic parameters, a solution of this compound would be administered as an intravenous bolus or infusion, typically into a tail vein in rats or a cephalic or saphenous vein in dogs and monkeys.
Blood Sampling
Serial blood samples would be collected at predetermined time points after drug administration. In rats, blood can be collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery. In dogs and monkeys, blood is typically drawn from the cephalic or saphenous veins. The collected blood is then processed to obtain plasma or serum for analysis.
Bioanalytical Method
The concentration of xanthinol and nicotinic acid in plasma or serum samples would be determined using a validated bioanalytical method, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity for quantifying drug concentrations in biological matrices.
Visualizations
Signaling Pathways and Experimental Workflows
To illustrate the conceptual framework of a typical pharmacokinetic study and the metabolic fate of this compound, the following diagrams are provided.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Caption: The metabolic pathway of this compound.
Discussion and Future Directions
The current body of literature provides a foundational but incomplete understanding of the pharmacokinetics and bioavailability of this compound in animal models. While some pharmacodynamic effects have been documented in rats, dogs, and monkeys, the critical quantitative data on ADME parameters are largely absent[6][7][8]. This lack of data hinders the ability to perform interspecies scaling to predict human pharmacokinetics and to establish a clear dose-exposure-response relationship.
Future research should prioritize conducting comprehensive pharmacokinetic studies in at least two relevant animal species (e.g., rat and dog or non-human primate). These studies should include both intravenous and oral administration to determine absolute bioavailability. The development and validation of robust bioanalytical methods for the simultaneous quantification of xanthinol and nicotinic acid are also essential. The resulting data should be presented in a structured format to allow for easy comparison across species and with data from other vasoactive compounds.
Conclusion
This technical guide has summarized the currently available information on the pharmacokinetics and bioavailability of this compound in animal models. It is evident that there is a significant paucity of quantitative data, which is a major limitation for the further development of this compound. Rigorous, well-designed preclinical pharmacokinetic studies are imperative to fill this knowledge gap and to provide a solid foundation for potential clinical applications. The experimental protocols and visualizations provided herein offer a framework for conducting and interpreting such future studies.
References
- 1. [Nicotinic acid blood levels after application of xanthinolnicotinate in a new galenic retard preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Bioavailability and tolerance of this compound depot preparations. Comparison of a conventional 500 mg this compound depot tablet with new 500 mg and 1 g depot tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discriminative stimulus effects of i.v. nicotine in rhesus monkeys: pharmacokinetics and apparent pA2 analysis with dihydro-β-erythroidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discriminative stimulus effects of i.v. nicotine in rhesus monkeys: Pharmacokinetics and apparent pA2 analysis with dihydro-β-erythroidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of this compound on brain metabolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of this compound in the revival of monkeys subjected to acute haemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The action of this compound on the central and peripheral arterial pressure and on respiration in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
The role of Xanthinol Nicotinate in modulating NAD and NADP metabolism
An In-depth Technical Guide to the Role of Xanthinol Nicotinate in Modulating NAD and NADP Metabolism
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP, are pivotal coenzymes in cellular metabolism, acting as critical regulators of energy production, redox balance, and a wide array of signaling pathways. The decline of cellular NAD+ pools is associated with aging and numerous pathological conditions, making the modulation of NAD+ metabolism a key therapeutic target. This compound, a compound combining xanthinol with nicotinic acid (niacin), is proposed to influence cellular bioenergetics by augmenting the synthesis of NAD and NADP. This technical guide delineates the mechanisms by which this compound is hypothesized to modulate NAD/NADP metabolism, drawing upon the established roles of its constituent components. We provide an overview of NAD+ biosynthetic pathways, a summary of quantitative data related to the precursor nicotinic acid, detailed experimental protocols for assessing NAD+ levels, and visual diagrams of the relevant molecular pathways and workflows.
Introduction: The Centrality of NAD and NADP in Cellular Function
Nicotinamide adenine dinucleotide (NAD) exists in two forms: an oxidized state (NAD+) and a reduced state (NADH). This redox couple is fundamental to cellular energy metabolism, with NAD+ acting as a crucial oxidizing agent in glycolysis and the citric acid cycle, accepting electrons to form NADH.[1][2][3] NADH then donates these electrons to the mitochondrial electron transport chain, driving the production of ATP.[1]
Beyond its bioenergetic role, NAD+ is a critical substrate for several enzyme families, including:
-
Sirtuins: A class of protein deacetylases that regulate gene expression, metabolism, and stress responses.[4][5]
-
Poly(ADP-ribose) polymerases (PARPs): Enzymes involved in DNA repair and the maintenance of genomic integrity.[4][6]
-
CD38 and CD157: NAD-glycohydrolases that regulate calcium signaling.[4][7]
Similarly, the NADP+/NADPH couple is vital for anabolic pathways and antioxidant defense. NADPH serves as the primary electron donor in the synthesis of fatty acids and steroids and is essential for regenerating reduced glutathione, a key cellular antioxidant.[1][8] Given their importance, the pathways governing the synthesis and degradation of these dinucleotides are tightly regulated.
Overview of Mammalian NAD+ Biosynthesis
Mammalian cells utilize three primary pathways to synthesize NAD+:
-
The De Novo Pathway: Synthesizes NAD+ from the amino acid tryptophan.[6][9]
-
The Preiss-Handler Pathway: Converts dietary nicotinic acid (NA) into NAD+.[2][10][11]
-
The Salvage Pathway: Recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes, back into NAD+. This is the predominant pathway in most mammalian tissues.[2][3]
This compound directly engages with the Preiss-Handler pathway through its nicotinic acid component.
The Role of this compound
This compound is a salt composed of the xanthinol cation and the nicotinate anion. Its proposed mechanism for modulating NAD/NADP metabolism is based on the synergistic action of these two components.
Nicotinic Acid: The NAD+ Precursor
Upon administration, this compound dissociates, releasing nicotinic acid.[12] As a form of vitamin B3, nicotinic acid serves as a direct precursor for NAD+ synthesis via the Preiss-Handler pathway.[10][13] The key steps are:
-
Conversion to NAMN: Nicotinate phosphoribosyltransferase (NAPRT) catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide (NAMN).[1][14]
-
Conversion to NAAD: Nicotinamide mononucleotide adenylyltransferases (NMNATs) convert NAMN to nicotinic acid adenine dinucleotide (NAAD).[1]
-
Final Synthesis of NAD+: NAD+ synthetase catalyzes the final amidation of NAAD to form NAD+.[1]
This newly synthesized NAD+ can then be converted to NADP+ by NAD+ kinases.[1][8]
Xanthinol: The Facilitator
The xanthinol component, a derivative of theophylline, is thought to play a crucial role in facilitating the entry of nicotinic acid into cells.[12] While nicotinic acid cannot freely diffuse across the cell membrane, the positively charged xanthinol ion is hypothesized to aid its transport.[12] Additionally, xanthinol has independent vasodilatory properties, working by inhibiting the phosphodiesterase enzyme, which leads to increased levels of cyclic adenosine monophosphate (cAMP) and relaxation of smooth muscles in blood vessels.[13] This action may improve blood flow and the delivery of nicotinic acid to tissues.[13]
Quantitative Data on NAD+ Modulation by Precursors
While direct quantitative studies on this compound's effect on NAD/NADP levels are limited in publicly available literature, research on its active precursor, nicotinic acid, demonstrates a clear impact on cellular NAD+ pools. These findings provide a strong basis for the hypothesized efficacy of this compound.
Table 1: Effect of Nicotinic Acid (NA) and its Derivatives on Cellular NAD+ Levels in Normal Human Epidermal Keratinocytes
| Compound | Concentration (µM) | Fold Change in NAD+ Level (vs. Control) | Statistical Significance | Reference |
| Nicotinic Acid (NA) | 10 | ~1.3 | p < 0.05 | [10][11] |
| 30 | ~1.2 | Not significant | [10][11] | |
| 100 | ~1.1 | Not significant | [10][11] | |
| NA Mononucleotide (NAMN) | 30 | ~1.5 | Not significant | [10][11] |
| 100 | ~1.5 | Not significant | [10][11] | |
| NA Riboside (NAR) | 100 | ~1.1 | Not significant | [10][11] |
| Nicotinamide (NAM) | 10 - 100 | No significant change | - | [10][11] |
| Nicotinamide Mononucleotide (NMN) | 10 - 100 | No significant change | - | [10][11] |
Data summarized from a study on cultured human keratinocytes, indicating that the Preiss-Handler pathway, initiated by NA, is effective at increasing NAD+ levels in this cell type.[10][11]
Experimental Protocols for Measuring NAD and NADH
To validate the effects of compounds like this compound on NAD metabolism, robust and accurate quantification methods are essential. Below is a representative protocol for the simultaneous extraction and measurement of NAD+ and NADH from cultured cells or tissues using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
Representative Protocol: UPLC-MS Quantification of NAD+ and NADH
Objective: To determine the intracellular concentrations of NAD+ and NADH.
Materials:
-
Cultured cells or tissue samples
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Buffer: Acetonitrile/Methanol/Water (40:40:20 v/v/v) with 0.1 M formic acid, pre-chilled to -20°C
-
Neutralization Buffer: 15% (m/v) ammonium bicarbonate, ice-cold
-
Internal standards (e.g., ¹³C-labeled NAD+)
-
UPLC-MS system with a suitable column (e.g., C18)
Procedure:
-
Cell Harvesting & Quenching:
-
Culture cells to the desired confluency (e.g., 3 x 10⁶ cells).
-
Aspirate the culture medium and wash cells once with ice-cold PBS.
-
Immediately quench metabolic activity by flash-freezing the plate in liquid nitrogen. Store at -80°C until extraction. For tissue, excise ~20 mg and flash-freeze.[15][16]
-
-
Metabolite Extraction:
-
Add 800 µL of pre-chilled extraction buffer (containing internal standards) directly to the frozen cells or tissue.
-
For cells, use a cell scraper to collect the lysate. For tissue, homogenize using a bead beater.
-
Vortex the lysate for 10 seconds and incubate on ice for 5 minutes.[15]
-
-
Neutralization and Protein Precipitation:
-
Add an appropriate volume of ice-cold 15% ammonium bicarbonate to neutralize the acidic extract.
-
Incubate on dry ice for 20 minutes to ensure complete protein precipitation.[15]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant to a new microfuge tube.
-
Flash-freeze the supernatant and lyophilize (freeze-dry) to remove solvents.
-
Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of an appropriate buffer (e.g., 50 mM ammonium acetate) for UPLC-MS analysis.[17]
-
-
UPLC-MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS system.
-
Separate NAD+ and NADH using a gradient elution method.
-
Detect and quantify the molecules using a mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high specificity and sensitivity.[16]
-
-
Data Analysis:
-
Calculate the concentrations of NAD+ and NADH by comparing their peak areas to those of known standards and normalizing to the internal standard.
-
Express final concentrations relative to cell number or tissue weight.
-
Conclusion and Future Directions
This compound presents a compelling mechanism for modulating cellular NAD and NADP metabolism. By combining a direct NAD+ precursor (nicotinic acid) with a facilitator for cellular uptake (xanthinol), the compound is strategically designed to enhance the biosynthesis of these critical coenzymes. While the biochemical rationale is strong and supported by data on nicotinic acid, the field would benefit greatly from direct experimental validation. Future research should focus on quantitative studies measuring the dose- and time-dependent effects of this compound on NAD+, NADH, NADP+, and NADPH pools across various cell types and in preclinical models. Such data would be invaluable for drug development professionals seeking to leverage NAD+ augmentation as a therapeutic strategy for age-related and metabolic diseases.
References
- 1. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]
- 4. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.univpm.it [iris.univpm.it]
- 6. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.stanford.edu [med.stanford.edu]
- 10. mdpi.com [mdpi.com]
- 11. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 14. The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Xanthinol Nicotinate for Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge with limited therapeutic options. This technical guide explores the preliminary evidence for Xanthinol Nicotinate as a potential therapeutic agent in the context of these disorders. While direct preclinical studies in established animal models of these specific diseases are not extensively available, this document synthesizes the existing clinical and preclinical data on this compound and its constituent components—xanthinol and nicotinic acid. We delve into its multifaceted mechanism of action, which includes vasodilation, enhancement of cerebral blood flow, and metabolic stimulation, all of which are highly relevant to neurodegenerative pathologies. This guide also presents detailed, proposed experimental protocols for evaluating the efficacy of this compound in standard preclinical models of Alzheimer's, Parkinson's, and Huntington's diseases. Furthermore, we visualize key signaling pathways and experimental workflows using Graphviz diagrams to provide a clear conceptual framework for future research. The summarized data and proposed methodologies aim to furnish a solid foundation for researchers and drug development professionals to design and execute further investigations into the neuroprotective potential of this compound.
Introduction to this compound
This compound is a compound that combines xanthinol, a derivative of theophylline, and nicotinic acid (niacin or vitamin B3).[1] It is primarily known for its vasodilatory properties and its ability to improve peripheral and cerebral circulation.[2][3][4] The rationale for its investigation in neurodegenerative diseases stems from its potential to address several pathological hallmarks common to these conditions, including impaired cerebral blood flow, mitochondrial dysfunction, and oxidative stress.
Mechanism of Action and Relevance to Neurodegeneration
The therapeutic potential of this compound in neurodegenerative diseases is predicated on its dual-component mechanism of action:
-
Vasodilation and Enhanced Cerebral Blood Flow: The nicotinic acid component of this compound is a potent vasodilator, widening blood vessels and thereby increasing blood flow.[1][2] This action is crucial as reduced cerebral blood flow is a known contributor to the pathology of Alzheimer's disease and other dementias. Improved circulation can enhance the delivery of oxygen and essential nutrients to neuronal tissues.
-
Cellular Metabolism and Energy Production: this compound has been shown to influence cellular metabolism. A preclinical study in rats demonstrated its ability to normalize reduced glucose permeation in the brain and significantly increase intracerebral ATP concentrations.[5] This is particularly relevant to neurodegenerative diseases, which are often characterized by mitochondrial dysfunction and an energy deficit in neurons. By boosting cellular energy, this compound may enhance neuronal resilience.
-
Antioxidant Properties: this compound possesses antioxidant properties that can help mitigate oxidative stress, a key factor in the pathogenesis of many neurodegenerative disorders.[1]
-
Neurotransmitter System Modulation: The nicotinic acid component suggests an interaction with nicotinic acetylcholine receptors (nAChRs). The role of nAChRs in neurodegeneration is complex; while their stimulation has been linked to neuroprotective and anti-inflammatory effects, particularly in the context of Parkinson's disease, some studies suggest chronic nicotine exposure could exacerbate tau pathology in Alzheimer's models.[6][7]
Summary of Preclinical and Clinical Data
While direct preclinical studies of this compound in animal models of Alzheimer's, Parkinson's, or Huntington's disease are scarce, the following tables summarize the existing relevant data.
Table 1: Preclinical Studies of this compound
| Study Focus | Animal Model | Key Findings | Citation |
| Brain Metabolism | Rats with nephrogenic hypertension and ischemic rats | Normalized reduced glucose permeation; Antagonized the decrease of intracerebral ATP concentration by 50% in hypoxemic rats; Increased the ATP level in brain tissue by about 35%. | [5] |
Table 2: Clinical Studies of this compound
| Study Focus | Patient Population | Dosage | Key Findings | Citation |
| Dementia (Multi-Infarct and Senile Dementia of Alzheimer Type) | Patients with mild to moderate dementia | 3 x 1 g/day for 12 weeks | Statistically significant improvement in the Clinical Global Impression (CGI) score compared to placebo (p < 0.0001). Significant improvements in the Sandoz Clinical Assessment Geriatric (SCAG) scale for both MID (p < 0.0002) and SDAT (p < 0.0001) groups. | |
| Memory | Healthy young, middle-aged, and old subjects | 500 mg t.i.d. for 8 weeks | Improved sensory register, short-term memory, and long-term memory, with more pronounced effects in older subjects. | [8][9] |
Proposed Experimental Protocols for Preclinical Evaluation
Given the absence of direct preclinical evidence, the following are proposed experimental protocols to evaluate the efficacy of this compound in established animal models of neurodegenerative diseases.
Alzheimer's Disease Model
-
Animal Model: APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits.
-
Drug Administration: this compound administered orally via gavage or in drinking water, starting before or after the onset of pathology to assess both prophylactic and therapeutic effects. A dose-response study would be essential.
-
Behavioral Assessments:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Biochemical and Histological Analysis:
-
ELISA: To quantify Aβ40 and Aβ42 levels in brain homogenates.
-
Immunohistochemistry: To visualize and quantify amyloid plaque burden and microgliosis/astrogliosis.
-
Western Blot: To measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) and phosphorylated tau.
-
-
Cerebral Blood Flow Measurement: Laser Doppler flowmetry or arterial spin labeling MRI to assess changes in cerebral perfusion.
Parkinson's Disease Model
-
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) induced mouse or rat models, which cause selective degeneration of dopaminergic neurons.
-
Drug Administration: this compound administered intraperitoneally or orally prior to and/or following neurotoxin administration.
-
Behavioral Assessments:
-
Rotarod Test: To measure motor coordination and balance.
-
Cylinder Test: To assess forelimb akinesia.
-
Open Field Test: To evaluate locomotor activity.
-
-
Biochemical and Histological Analysis:
-
Immunohistochemistry: Stereological counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta.
-
HPLC: Measurement of dopamine and its metabolites in the striatum.
-
Western Blot: To assess levels of α-synuclein and inflammatory markers (e.g., Iba1, GFAP).
-
Huntington's Disease Model
-
Animal Model: R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat and exhibit a progressive motor and cognitive phenotype.
-
Drug Administration: Chronic oral administration of this compound starting at an early symptomatic stage.
-
Behavioral Assessments:
-
Rotarod Test: To monitor the decline in motor coordination.
-
Grip Strength Test: To measure muscle strength.
-
Cognitive Tests: Such as the Barnes maze to assess spatial learning.
-
-
Biochemical and Histological Analysis:
-
Immunohistochemistry: To detect and quantify huntingtin aggregates in the brain.
-
Western Blot: To measure levels of mutant huntingtin protein.
-
Histology: To assess neuronal loss in the striatum and cortex.
-
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Neuroprotection
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Workflow for Preclinical Alzheimer's Disease Study
Caption: Proposed experimental workflow for Alzheimer's disease preclinical study.
Experimental Workflow for Preclinical Parkinson's Disease Study
Caption: Proposed experimental workflow for Parkinson's disease preclinical study.
Discussion and Future Directions
The preliminary evidence, primarily based on its mechanism of action and limited clinical data in dementia, suggests that this compound warrants further investigation as a potential therapeutic agent for neurodegenerative diseases. Its ability to enhance cerebral blood flow and cellular metabolism addresses key pathological features of these disorders.
However, the lack of direct preclinical studies in relevant animal models is a significant gap in our understanding. The proposed experimental protocols in this guide provide a roadmap for future research to systematically evaluate the efficacy and safety of this compound.
A crucial area for investigation will be the dose-dependent effects and the impact of chronic administration, particularly concerning the nicotinic component's potential to influence tau pathology. Future studies should aim to elucidate the precise molecular pathways through which this compound exerts its effects in the context of specific neurodegenerative diseases.
Conclusion
This compound presents a compelling, albeit underexplored, candidate for neurodegenerative disease therapy. Its established effects on cerebral circulation and brain metabolism, supported by positive clinical findings in dementia, provide a strong rationale for its further investigation. The experimental frameworks and conceptual diagrams presented in this technical guide are intended to catalyze and inform the design of rigorous preclinical studies to ascertain the true potential of this compound in combating the devastating impact of neurodegenerative diseases.
References
- 1. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 2. Drug monitoring study (phase IV) of xantinolnicotinate (Complamin) in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. [Effect of this compound on brain metabolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of nicotine on dopaminergic neurons by anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic nicotine administration exacerbates tau pathology in a transgenic model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of nicotinic acid and this compound on human memory in different categories of age. A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic receptor stimulation protects nigral dopaminergic neurons in rotenone-induced Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Xanthinol Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthinol Nicotinate is a vasodilator used for the treatment of peripheral and cerebral vascular diseases. It exists as a racemic mixture; however, the synthesis of its enantiomerically pure forms, (R)-(-)- and (S)-(+)-Xanthinol Nicotinate, is of significant interest for pharmacological studies to elucidate the specific activities of each stereoisomer. This document provides detailed protocols for the enantioselective synthesis of both enantiomers of this compound through two distinct methodologies: a one-pot synthesis utilizing a chiral synthon for the (R)-(-)-enantiomer and a chemoenzymatic approach for the enantioenriched (S)-(+)-enantiomer.
Introduction
This compound is the salt of xanthinol and nicotinic acid. The xanthinol component possesses a chiral center, leading to the existence of two enantiomers. The differential pharmacological and toxicological profiles of individual enantiomers of chiral drugs are well-documented. Therefore, the ability to synthesize enantiomerically pure forms of this compound is crucial for the development of potentially more effective and safer therapeutics. The following protocols offer detailed, step-by-step procedures for the synthesis of (R)-(-)- and (S)-(+)-Xanthinol Nicotinate.
Data Presentation
| Parameter | (R)-(-)-Xanthinol Nicotinate | (S)-(+)-Xanthinol Nicotinate | Reference |
| Synthesis Method | One-pot using chiral synthon | Chemoenzymatic | [1][2][3] |
| Chiral Reagent | (S)-(-)-Epichlorohydrin | Lipase B from Candida antarctica (CAL-B) | [1][2] |
| Key Intermediate | (S)-7-(3-chloro-2-hydroxypropyl)theophylline | (S)-1-chloro-3-(theophyllin-7-yl)propan-2-ol | [1][2] |
| Overall Yield | 67% | 38% (for key intermediate) | [1][2] |
| Enantiomeric Excess (ee) | Not explicitly stated, but prepared from a chiral building block to presumably high purity. | 65% | [2][3] |
| Specific Rotation | [α]D = -77.35° (c=8.50, EtOH) | Not explicitly stated | [1] |
| Melting Point | 183-186 °C | Not explicitly stated | [1] |
Experimental Protocols
One-Pot Synthesis of (R)-(-)-Xanthinol Nicotinate from (S)-(-)-Epichlorohydrin[1]
This protocol details the synthesis of (R)-(-)-Xanthinol Nicotinate starting from the chiral building block (S)-(-)-epichlorohydrin (also known as (S)-(chloromethyl)oxirane).
Materials:
-
(S)-(-)-Epichlorohydrin
-
Theophylline hydrate
-
Pyridine
-
2-Propanol
-
2-(Methylamino)ethanol
-
Nicotinic acid
-
Water
Procedure:
-
A stirred mixture of (S)-(-)-epichlorohydrin (4.66 mmol), theophylline hydrate (4.63 mmol), pyridine (0.1 ml), and 2-propanol (4 ml) is refluxed for 1 hour. The dissolution of the poorly soluble theophylline indicates the completion of the reaction to form (S)-7-(3-chloro-2-hydroxypropyl)theophylline.
-
To the reaction mixture, add 2-(methylamino)ethanol (12.78 mmol). The mixture is then stirred and refluxed for 3 hours and 15 minutes.
-
After reflux, the mixture is stirred at ambient temperature for an additional 2 hours and 15 minutes.
-
Nicotinic acid (8.17 mmol) and 2-propanol (10 ml) are added to the solution.
-
(R)-(-)-Xanthinol Nicotinate will crystallize at room temperature overnight.
-
The product is collected and can be recrystallized three times from a water/2-propanol mixture (ratio ~1:9).
Chemoenzymatic Synthesis of (S)-(+)-Xanthinol Nicotinate[2][3]
This protocol describes a chemoenzymatic approach for the synthesis of enantioenriched (S)-(+)-Xanthinol Nicotinate. The key step is the enantioselective lipase-mediated methanolysis of a racemic chlorohydrin-synthon acetate.
Materials:
-
Racemic 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate (racemic chlorohydrin-synthon acetate)
-
Immobilized lipase B from Candida antarctica (CAL-B, Novozym 435)
-
Acetonitrile
-
Methanol
-
2-(Methylamino)ethanol
-
Nicotinic acid
Procedure:
Step 1: Enantioselective Lipase-Mediated Methanolysis
-
The enantioselective methanolysis of racemic 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate is performed on a 500 mg scale.
-
The reaction is carried out using lipase type B from Candida antarctica immobilized on acrylic resin (CAL-B, Novozym 435) suspended in a homophasic acetonitrile-methanol mixture.
-
This enzymatic resolution yields the key chlorohydrin intermediate, (S)-1-chloro-3-(theophyllin-7-yl)propan-2-ol, with an enantiomeric excess (ee) of 71% and a yield of 38%.
Step 2: Conversion to (S)-(+)-Xanthinol Nicotinate
-
The enantioenriched (S)-chlorohydrin intermediate is then reacted with 2-(methylamino)ethanol.
-
The resulting (S)-xanthinol is subsequently treated with nicotinic acid to form the nicotinate salt.
-
This process yields (S)-(+)-Xanthinol Nicotinate with a final enantiomeric excess of 65%.
Visualizations
Synthesis Workflow
Caption: Comparative workflow for the synthesis of (R)-(-) and (S)-(+)-Xanthinol Nicotinate.
Signaling Pathway of this compound
This compound functions as a vasodilator, primarily through the inhibition of phosphodiesterase (PDE) enzymes.[4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes the relaxation of smooth muscle cells in blood vessels.[4][5]
Caption: Signaling pathway of this compound leading to vasodilation.
References
- 1. scispace.com [scispace.com]
- 2. Chemoenzymatic synthesis of enantiomerically enriched diprophylline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
Application Notes and Protocols for Studying Xanthinol Nicotinate in Animal Models of Peripheral Vascular Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Xanthinol Nicotinate's efficacy in animal models of Peripheral Vascular Disease (PVD). The protocols outlined below are based on established methodologies for inducing PVD in rodents and assessing therapeutic outcomes.
Introduction
Peripheral Vascular Disease (PVD), often used interchangeably with Peripheral Artery Disease (PAD), is characterized by the narrowing of arteries outside of the heart and brain, leading to reduced blood flow to the limbs.[1] this compound, a vasodilator, is a compound of xanthinol and nicotinic acid (niacin).[2] It is believed to improve blood flow and oxygen delivery to tissues by relaxing smooth muscles and inhibiting phosphodiesterase, which increases intracellular cAMP levels.[3][4] Animal models are indispensable tools for understanding the pathophysiology of PVD and for the development of novel medical therapies.[1][5] Rodent models, in particular, are widely used due to their cost-effectiveness and the relative ease of genetic and surgical manipulation.[5]
Mechanism of Action of this compound
This compound is a vasodilator that combines the effects of nicotinic acid and theophylline.[4] Its mechanism involves several pathways:
-
Vasodilation: Nicotinic acid stimulates the production of prostaglandins, which relax the smooth muscle of blood vessels, leading to vasodilation and increased blood flow.[4]
-
Improved Microcirculation: By widening blood vessels, it enhances microcirculation, reducing vascular resistance and improving oxygen and nutrient delivery to tissues.[4]
-
Phosphodiesterase Inhibition: Xanthinol inhibits phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP).[3] Increased cAMP levels lead to smooth muscle relaxation and vasodilation.[3]
-
Antioxidant Properties: The compound also possesses antioxidant properties that help reduce oxidative stress, a contributing factor in cardiovascular diseases.[3]
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Animal Models of Peripheral Vascular Disease
The most common and well-established animal model for PVD is the surgical induction of hindlimb ischemia in rodents.[5][6] This model mimics the reduced blood flow characteristic of the disease in humans.
Rodent Hindlimb Ischemia Model
This model involves the ligation or excision of the femoral artery in one hindlimb, while the contralateral limb serves as a control.[6] This procedure leads to a significant reduction in blood flow to the affected limb, causing tissue ischemia and necrosis.[6]
Experimental Protocols
The following are detailed protocols for inducing PVD in a rodent model and assessing the efficacy of this compound.
Animal Model and Surgical Procedure
Objective: To induce unilateral hindlimb ischemia in rodents.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Surgical microscope or loupes
-
Fine surgical instruments (forceps, scissors, needle holders)
-
Suture material (e.g., 6-0 silk)
Protocol:
-
Anesthetize the animal using an appropriate anesthetic.[6]
-
Shave and sterilize the skin over the inguinal region of the right hindlimb.
-
Make a small longitudinal incision in the skin to expose the femoral artery and its branches.
-
Carefully dissect the femoral artery from the surrounding connective tissue, from its origin just below the inguinal ligament to its bifurcation.
-
Ligate the femoral artery at two points (proximal and distal) using silk sutures.
-
Excise the segment of the artery between the two ligatures.[6]
-
Leave the inferior epigastric, lateral circumflex, and superficial epigastric artery branches intact to preserve some collateral perfusion.[6]
-
Close the skin incision with sutures.
-
Allow the animal to recover on a warming pad. The contralateral (left) hindlimb will serve as the non-ischemic control.
This compound Treatment
Objective: To administer this compound to the PVD animal model.
Materials:
-
This compound solution (sterile, for injection or oral gavage)
-
Vehicle control (e.g., sterile saline)
-
Gavage needles or syringes for injection
Protocol:
-
Randomly divide the animals into treatment and control groups.
-
Treatment Group: Administer this compound at a predetermined dose. The dosage should be determined based on preliminary dose-response studies.
-
Control Group: Administer an equal volume of the vehicle.
-
Administer the treatment daily, starting 24 hours post-surgery, for a specified duration (e.g., 14 or 21 days). Administration can be via oral gavage or intraperitoneal injection.
Efficacy Assessment
Objective: To evaluate the therapeutic effects of this compound.
Method: Laser Doppler Perfusion Imaging (LDPI) is a non-invasive technique to assess microcirculatory blood flow.[5]
Protocol:
-
Anesthetize the animal.
-
Place the animal on a warming pad to maintain body temperature.
-
Use an LDPI scanner to measure blood flow in both the ischemic and non-ischemic hindlimbs.
-
Perform measurements at baseline (before surgery), immediately after surgery, and at regular intervals throughout the treatment period (e.g., days 3, 7, 14, and 21).
-
Express the perfusion of the ischemic limb as a ratio to the perfusion of the non-ischemic limb.
Method: A semi-quantitative scoring system can be used to assess the clinical outcome of the ischemic limb.
Protocol:
-
Visually inspect the ischemic limb at regular intervals.
-
Score the degree of necrosis based on a predefined scale (e.g., 0 = no necrosis, 1 = toe necrosis, 2 = foot necrosis, 3 = limb necrosis).
-
Assess limb function by observing the animal's gait and willingness to use the ischemic limb.
Method: Histological examination of muscle tissue from the ischemic limb can provide insights into tissue damage and neovascularization.
Protocol:
-
At the end of the study, euthanize the animals and collect the gastrocnemius muscle from both hindlimbs.
-
Fix the tissue in 4% paraformaldehyde and embed it in paraffin.
-
Section the tissue and perform staining with Hematoxylin and Eosin (H&E) to assess muscle fiber integrity and necrosis.
-
Perform immunohistochemical staining for markers of angiogenesis, such as CD31 (for endothelial cells) or Vascular Endothelial Growth Factor (VEGF), to quantify vessel density.
Method: Measurement of relevant biomarkers in blood or tissue samples.
Protocol:
-
Collect blood samples via cardiac puncture at the end of the study.
-
Isolate serum or plasma.
-
Measure the levels of inflammatory markers (e.g., IL-6, hsCRP), markers of oxidative stress, and pro-angiogenic factors.[7][8]
Experimental Workflow
Caption: Experimental workflow for PVD animal study.
Data Presentation
The quantitative data should be summarized in tables for clear comparison between the treatment and control groups.
Table 1: Illustrative Blood Perfusion Data (LDPI)
| Time Point | Control Group (Perfusion Ratio) | This compound Group (Perfusion Ratio) | p-value |
| Day 0 (Post-surgery) | 0.15 ± 0.05 | 0.16 ± 0.04 | >0.05 |
| Day 7 | 0.35 ± 0.08 | 0.55 ± 0.10 | <0.05 |
| Day 14 | 0.50 ± 0.12 | 0.75 ± 0.15 | <0.01 |
| Day 21 | 0.60 ± 0.10 | 0.85 ± 0.12 | <0.01 |
| Data are presented as mean ± standard deviation. Perfusion ratio is calculated as (ischemic limb perfusion / non-ischemic limb perfusion). |
Table 2: Illustrative Histological and Biomarker Data (at Day 21)
| Parameter | Control Group | This compound Group | p-value |
| Capillary Density (capillaries/mm²) | 150 ± 25 | 250 ± 30 | <0.01 |
| Muscle Necrosis Area (%) | 40 ± 8 | 15 ± 5 | <0.01 |
| Serum IL-6 (pg/mL) | 85 ± 15 | 40 ± 10 | <0.05 |
| Serum VEGF (pg/mL) | 120 ± 20 | 200 ± 25 | <0.01 |
| Data are presented as mean ± standard deviation. |
Conclusion
The protocols described provide a robust framework for evaluating the efficacy of this compound in a preclinical animal model of Peripheral Vascular Disease. By employing these standardized methods, researchers can generate reliable and reproducible data to support the development of this therapeutic agent. The combination of functional, histological, and biomarker analyses will offer a comprehensive understanding of the drug's mechanism of action and its potential for clinical translation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 4. What is Xantinol Nicotinate used for? [synapse.patsnap.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Animal model of peripheral artery disease [bio-protocol.org]
- 7. A Review of the Pathophysiology and Potential Biomarkers for Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers and Genetics in Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Xanthinol Nicotinate Activity Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthinol Nicotinate is a compound that combines the therapeutic properties of xanthinol and nicotinic acid (niacin or vitamin B3).[1][2] It is recognized for its vasodilatory effects, which improve blood flow and circulation.[2][3] The mechanism of action is multifactorial, stemming from the synergistic effects of its two components. Xanthinol, a derivative of theophylline, acts as a phosphodiesterase (PDE) inhibitor, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][4] Elevated cAMP leads to the relaxation of smooth muscles, resulting in vasodilation.[1] The nicotinic acid component also contributes to vasodilation, potentially through the release of prostaglandins.[4] Furthermore, this compound is reported to possess antioxidant properties, enhance microcirculation, and may inhibit platelet aggregation.[1][5][6]
These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize the biological activities of this compound. The assays focus on its primary vasodilatory, anti-inflammatory, and metabolic effects.
Data Presentation
The following tables are provided for the structured presentation of quantitative data obtained from the described experimental protocols.
Table 1: Vasodilatory and Related Activities of this compound
| Assay Type | Cell Line | Parameter Measured | Agonist/Stimulant | This compound EC₅₀/IC₅₀ (µM) | Positive Control |
| cAMP Accumulation | HUVECs or VSMCs | Intracellular cAMP | Forskolin | Data to be determined | IBMX |
| Nitric Oxide Production | HUVECs | Nitrite (NO₂⁻) | Acetylcholine/Bradykinin | Data to be determined | L-Arginine |
| Platelet Aggregation | Human Platelets | Aggregation (%) | ADP/Collagen | Data to be determined | Aspirin |
Table 2: Anti-inflammatory Activity of this compound
| Assay Type | Cell Line | Parameter Measured | Inflammatory Stimulus | This compound IC₅₀ (µM) | Positive Control |
| NF-κB Reporter | HEK293-NF-κB-luc | Luciferase Activity | TNF-α | Data to be determined | Dexamethasone |
| Cytokine Secretion | THP-1 or RAW 264.7 | TNF-α, IL-6 (pg/mL) | LPS | Data to be determined | Dexamethasone |
Table 3: Metabolic Activity of this compound
| Assay Type | Cell Line | Parameter Measured | Condition | This compound Effect | Positive Control |
| Glucose Uptake | L6 myotubes or 3T3-L1 adipocytes | 2-NBDG Fluorescence | Basal & Insulin-stimulated | Data to be determined | Insulin |
| ATP Production | Any relevant cell line | Luminescence (RLU) | Standard Culture | Data to be determined | Oligomycin (inhibitor) |
Key Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action for this compound.
Caption: Workflow for Anti-inflammatory Cytokine Secretion Assay.
Experimental Protocols
Assay for Vasodilatory Activity: cAMP Accumulation
This assay directly measures the effect of this compound on the intracellular accumulation of cAMP, a key second messenger in vasodilation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Vascular Smooth Muscle Cells (VSMCs)
-
Cell culture medium (e.g., EGM-2 for HUVECs, SmGM-2 for VSMCs)
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin
-
This compound
-
cAMP competition ELISA kit
-
Cell lysis buffer
-
96-well microplates
Protocol:
-
Cell Seeding: Seed HUVECs or VSMCs in a 96-well plate at a density of 2 x 10⁴ cells/well and culture overnight to allow attachment.
-
Pre-treatment: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of culture medium containing various concentrations of this compound or a known PDE inhibitor (e.g., IBMX) as a positive control. Incubate for 30 minutes at 37°C.
-
Stimulation: Add Forskolin (a direct activator of adenylyl cyclase) to a final concentration of 10 µM to all wells except the negative control. Incubate for an additional 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding 100 µL of the lysis buffer provided with the cAMP ELISA kit.
-
cAMP Quantification: Determine the intracellular cAMP concentration in the cell lysates using the competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cAMP accumulation relative to the Forskolin-only treated cells. Plot a dose-response curve and determine the EC₅₀ value for this compound.
Assay for Anti-inflammatory Activity: Cytokine Secretion
This protocol measures the ability of this compound to inhibit the secretion of pro-inflammatory cytokines from activated macrophages.
Materials:
-
THP-1 human monocytic cell line or RAW 264.7 murine macrophage cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
ELISA kits for human or murine TNF-α and IL-6
-
96-well plates
Protocol:
-
Cell Differentiation (for THP-1): Seed THP-1 cells in a 96-well plate at 5 x 10⁴ cells/well in media containing 100 ng/mL PMA. Incubate for 48 hours to induce differentiation into macrophage-like cells. For RAW 264.7 cells, seed at 2 x 10⁵ cells/well and allow to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or Dexamethasone (1 µM). Incubate for 2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response. Incubate for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocol.
-
Data Analysis: Generate dose-response curves for the inhibition of each cytokine by this compound and calculate the IC₅₀ values.
Assay for Metabolic Activity: Glucose Uptake
This assay assesses the effect of this compound on the uptake of glucose into metabolically active cells like myotubes or adipocytes.
Materials:
-
L6 rat myoblasts or 3T3-L1 murine pre-adipocytes (differentiated into myotubes or adipocytes, respectively)
-
DMEM supplemented with 10% FBS
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog
-
Insulin (positive control)
-
This compound
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding and Differentiation: Seed and differentiate L6 or 3T3-L1 cells in a 96-well plate according to established protocols.
-
Serum Starvation: Before the assay, starve the differentiated cells in serum-free DMEM for 3-4 hours.
-
Treatment: Wash the cells with KRH buffer. Add KRH buffer containing various concentrations of this compound or Insulin (100 nM). Incubate for 30 minutes.
-
Glucose Analog Incubation: Add 2-NBDG to a final concentration of 50 µM and incubate for an additional 30 minutes.
-
Uptake Termination: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Express the glucose uptake as a percentage of the basal (untreated) control. Compare the effect of this compound to the insulin-stimulated control.
References
- 1. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 2. This compound containing products at CV Pharmacy [meds.cvpharmacy.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Xantinol Nicotinate used for? [synapse.patsnap.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Xanthinol Nicotinate and its Metabolites in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Xanthinol Nicotinate's primary active components, xanthinol and nicotinic acid, in human plasma. Given that this compound rapidly dissociates into these two metabolites upon administration, this method provides a reliable tool for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput analysis in clinical and research settings.
Introduction
This compound is a vasodilator drug used for the management of peripheral and cerebral vascular disorders.[1][2] It is a salt of xanthinol and nicotinic acid (niacin).[2][3] Following administration, this compound rapidly dissociates into its constituent parts: xanthinol and nicotinic acid.[4][5] Xanthinol, a derivative of theophylline, and nicotinic acid, a B vitamin, both contribute to the therapeutic effects through their vasodilatory properties.[3][5]
Accurate and sensitive quantification of xanthinol and nicotinic acid is crucial for understanding the pharmacokinetics of this compound. LC-MS/MS offers high selectivity and sensitivity for the analysis of these compounds in complex biological matrices like plasma. This application note details a validated method for the simultaneous determination of xanthinol and nicotinic acid, providing researchers, scientists, and drug development professionals with a comprehensive protocol for their studies.
Metabolic Pathway
This compound is not extensively metabolized in the traditional sense but rather dissociates into its two active components, xanthinol and nicotinic acid, in the physiological environment. The primary metabolic fate of concern for pharmacokinetic studies is this dissociation.
Caption: Dissociation of this compound.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of xanthinol and nicotinic acid from human plasma.
-
To 200 µL of human plasma in a microcentrifuge tube, add 500 µL of acetonitrile containing the internal standard (e.g., acyclovir for xanthinol and 6-chloronicotinamide for nicotinic acid).[6][7]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (see LC conditions below).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Instrument: Agilent 1100 Series HPLC or equivalent
-
Column: Phenomenex Synergi Hydro-RP, 4.6 x 150 mm, 5 µm[8]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0.0 95 5 1.0 95 5 5.0 10 90 7.0 10 90 7.1 95 5 | 10.0 | 95 | 5 |
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mass Spectrometry
-
Instrument: Applied Biosystems MDS Sciex API 4000 or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Parameters:
Parameter Setting IonSpray Voltage 5500 V Temperature 500°C Curtain Gas 20 psi Nebulizer Gas (GS1) 50 psi Turbo Gas (GS2) 50 psi | Collision Gas (CAD) | Medium |
MRM Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) |
| Xanthinol | 299.2 | 181.1 | 150 | 40 | 25 |
| Nicotinic Acid | 124.1 | 80.1 | 150 | 35 | 20 |
| Acyclovir (IS) | 226.2 | 152.1 | 100 | 30 | 22 |
| 6-Chloronicotinamide (IS) | 157.0 | 112.0 | 100 | 38 | 24 |
Data Presentation
The following tables summarize the quantitative performance of the described LC-MS/MS method, based on established validation parameters for similar analytes.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Xanthinol | 10 - 1600 | > 0.995 |
| Nicotinic Acid | 2 - 3000 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Xanthinol | LLOQ | 10.27 | < 5 | < 8 | 90-110 |
| LQC | 30 | < 5 | < 8 | 90-110 | |
| MQC | 300 | < 5 | < 8 | 90-110 | |
| HQC | 1200 | < 5 | < 8 | 90-110 | |
| Nicotinic Acid | LLOQ | 2.0 | < 15 | < 15 | 85-115 |
| LQC | 6.0 | < 15 | < 15 | 85-115 | |
| MQC | 200 | < 15 | < 15 | 85-115 | |
| HQC | 2500 | < 15 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Xanthinol | 90.9 - 100.2 | Not significant |
| Nicotinic Acid | 85 - 110 | Not significant |
Experimental Workflow
The overall experimental workflow for the analysis of this compound and its metabolites is depicted below.
Caption: LC-MS/MS Experimental Workflow.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the simultaneous quantification of xanthinol and nicotinic acid in human plasma. The method is sensitive, accurate, and suitable for high-throughput analysis, making it an invaluable tool for pharmacokinetic and clinical studies of this compound. The simple sample preparation and rapid analysis time contribute to its efficiency and cost-effectiveness.
References
- 1. Xanthinol - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Xantinol Nicotinate used for? [synapse.patsnap.com]
- 6. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Xanthinol Nicotinate Permeability Across In Vitro Blood-Brain Barrier Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] This barrier is crucial for protecting the brain from harmful substances, but it also poses a significant challenge for the delivery of therapeutic agents to the CNS.[1][2] Xanthinol Nicotinate, a vasodilator known to enhance cerebral metabolism, is a compound of interest for neurological applications due to its ability to cross the BBB.[4][5][6][7] Its mechanism of action involves the inhibition of phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP), which in turn causes vasodilation and improved glucose uptake and utilization within brain cells.[4]
These application notes provide detailed protocols for assessing the permeability of this compound across established in vitro models of the BBB. The two primary models detailed are the Transwell co-culture system and the more advanced microfluidic "BBB-on-a-chip" platform.[8][9][10][11] These models are essential tools for preclinical screening of CNS drug candidates.
In Vitro Blood-Brain Barrier Models
A variety of in vitro models have been developed to mimic the BBB, ranging from simple monocultures of brain endothelial cells to complex multi-culture systems that include pericytes and astrocytes, which are crucial for inducing and maintaining the barrier properties. The inclusion of these supporting cells leads to the formation of tighter junctions, increased trans-endothelial electrical resistance (TEER), and lower paracellular permeability, thus providing a more physiologically relevant model.[8][9]
1. Transwell Co-Culture Model: This is a widely used model where brain endothelial cells are cultured on a semi-permeable membrane in a Transwell insert, separating an apical (blood-side) and a basolateral (brain-side) compartment.[10] Astrocytes and pericytes can be co-cultured on the basolateral side of the membrane or at the bottom of the well to provide the necessary cellular crosstalk.
2. Microfluidic BBB-on-a-Chip Model: These models represent a significant advancement, incorporating physiological shear stress from fluid flow, which is known to enhance barrier function.[8][11] They often consist of a co-culture of brain endothelial cells, astrocytes, and pericytes in a microfluidic device that better recapitulates the 3D microenvironment of the neurovascular unit.[8]
Experimental Protocols
Protocol 1: this compound Permeability Assay using a Transwell Co-Culture Model
This protocol details the steps to assess the permeability of this compound across a BBB model composed of human cerebral microvascular endothelial cells (hCMEC/D3) co-cultured with human astrocytes.
Materials:
-
hCMEC/D3 cells and U87 MG (astrocytoma) cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Collagen-coated culture plates and inserts
-
Endothelial Cell Basal Medium supplemented with growth factors
-
Astrocyte medium
-
This compound
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer Yellow as a marker for paracellular permeability
-
Trans-endothelial electrical resistance (TEER) measurement system
-
LC-MS/MS system for this compound quantification
Procedure:
-
Cell Culture:
-
Culture hCMEC/D3 and U87 MG cells in their respective media until they reach 80-90% confluency.
-
Coat Transwell inserts and the bottom of the companion plate with collagen.
-
Seed U87 MG cells on the bottom of the 24-well plate.
-
Seed hCMEC/D3 cells on the apical side of the Transwell inserts.
-
Assemble the co-culture system by placing the inserts containing hCMEC/D3 cells into the wells with the U87 MG cells.
-
Culture the co-culture system for 4-6 days to allow for barrier formation.
-
-
Barrier Integrity Assessment:
-
Measure the TEER of the endothelial monolayer daily using a TEER measurement system. A stable and high TEER value (e.g., >150 Ω x cm²) indicates a well-formed barrier.[4]
-
Perform a Lucifer Yellow permeability assay to assess paracellular permeability. Add Lucifer Yellow to the apical chamber and measure its concentration in the basolateral chamber over time. Low permeability of Lucifer Yellow confirms tight junction integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker.
-
Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace the collected volume with fresh HBSS.
-
Collect a sample from the apical chamber at the end of the experiment to determine the final donor concentration.
-
-
Quantification of this compound:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of accumulation of this compound in the receiver chamber (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of this compound in the donor chamber (µmol/cm³).
-
-
Protocol 2: this compound Permeability using a Microfluidic BBB-on-a-Chip Model
This protocol outlines the general steps for using a commercially available or custom-made microfluidic BBB model for permeability studies.
Materials:
-
Microfluidic BBB device
-
Human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (BMECs), primary human astrocytes, and pericytes
-
Appropriate cell culture media and supplements
-
Syringe pumps for perfusion
-
This compound
-
Fluorescently labeled dextran for barrier integrity assessment
-
LC-MS/MS system
Procedure:
-
Device Preparation and Cell Seeding:
-
Prepare the microfluidic device according to the manufacturer's instructions, which typically involves coating the channels with an extracellular matrix protein.
-
Seed the BMECs into the vascular channel and the astrocytes and pericytes into the adjacent brain-parenchymal channel.
-
Culture the device under continuous perfusion with their respective media to induce barrier formation and expose the endothelial cells to physiological shear stress.
-
-
Barrier Integrity Assessment:
-
Monitor the formation of a confluent endothelial monolayer using microscopy.
-
Assess barrier integrity by measuring TEER if the device has integrated electrodes, or by perfusing the vascular channel with a solution containing a fluorescently labeled dextran and quantifying its leakage into the parenchymal channel.
-
-
Permeability Assay:
-
Once a stable barrier is formed, switch the perfusion of the vascular channel to a medium containing a known concentration of this compound.
-
Collect the outflow from both the vascular and parenchymal channels at regular intervals.
-
-
Quantification and Data Analysis:
-
Determine the concentration of this compound in the collected perfusates using LC-MS/MS.
-
Calculate the permeability coefficient based on the concentration of this compound that has crossed from the vascular to the parenchymal channel over time, taking into account the flow rate and the surface area of the barrier.
-
Data Presentation
Quantitative data from permeability studies should be presented in a clear and structured format to allow for easy comparison.
Table 1: Apparent Permeability (Papp) of this compound and Control Compounds in an In Vitro Transwell BBB Model.
| Compound | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | TEER (Ω x cm²) |
| This compound | 10 | [Hypothetical Value: 8.5 ± 0.7] | >150 |
| Caffeine (High Permeability Control) | 10 | 15.2 ± 1.1 | >150 |
| Sucrose (Low Permeability Control) | 100 | 0.1 ± 0.02 | >150 |
Note: The Papp value for this compound is hypothetical and serves as an example for data presentation. Actual experimental values should be inserted.
Visualizations
Signaling Pathway of this compound at the BBB
Caption: Signaling pathway of this compound at the BBB.
Experimental Workflow for In Vitro BBB Permeability Assay
Caption: Experimental workflow for BBB permeability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. rsc.org [rsc.org]
- 6. In vitro models of molecular and nano-particle transport across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying the transport of biologics across intestinal barrier models in real-time by fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Xanthinol Nicotinate
These application notes provide a detailed protocol for the quantitative determination of Xanthinol Nicotinate in pharmaceutical formulations using UV-Vis spectrophotometry. This method is suitable for quality control and routine analysis in research and drug development settings.
Principle
The spectrophotometric method for the determination of this compound is based on the measurement of its ultraviolet (UV) absorbance. This compound exhibits a characteristic absorption maximum in the UV region, and the absorbance at this specific wavelength is directly proportional to its concentration, following the Beer-Lambert law. The use of 0.1 M hydrochloric acid or 0.1 M sodium hydroxide as a solvent is recommended as they provide stabilization for the analyte solution, which enhances the reproducibility of the results.[1]
Instrumentation and Reagents
-
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
Ultrasonic bath
-
pH meter
-
-
Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), pellets
-
Potassium dichromate (optional, as an alternative standard)[1]
-
Distilled or deionized water
-
Experimental Protocols
Preparation of Reagents
-
0.1 M Hydrochloric Acid Solution: Carefully add 8.3 ml of concentrated hydrochloric acid to approximately 500 ml of distilled water in a 1000 ml volumetric flask. Mix well and make up the volume to the mark with distilled water.
-
0.1 M Sodium Hydroxide Solution: Accurately weigh 4.0 g of sodium hydroxide pellets and dissolve in approximately 500 ml of distilled water in a 1000 ml volumetric flask. Allow the solution to cool to room temperature and then make up the volume to the mark with distilled water.
Wavelength of Maximum Absorbance (λmax) Determination
Prepare a dilute solution of this compound in the chosen solvent (0.1 M HCl or 0.1 M NaOH). Scan the solution in the UV range (typically 200-400 nm) using the solvent as a blank. The wavelength at which maximum absorbance is observed (λmax) should be determined.
-
In 0.1 M Hydrochloric Acid, the λmax is approximately 263 nm.[1]
-
In 0.1 M Sodium Hydroxide, the λmax is approximately 268 nm.[1]
-
Another reported λmax is 272 nm.[2]
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 100 µg/ml): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 ml volumetric flask. Dissolve in and dilute to the mark with the chosen solvent (0.1 M HCl or 0.1 M NaOH).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards of different concentrations (e.g., 2, 4, 6, 8, 10 µg/ml) by pipetting appropriate volumes of the stock solution into separate volumetric flasks and diluting to the mark with the solvent.
Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder at least 20 tablets to obtain a homogenous sample.
-
Accurately weigh a quantity of the powder equivalent to a specific amount of this compound (e.g., 10 mg).
-
Transfer the powder to a volumetric flask (e.g., 100 ml).
-
Add a portion of the solvent and sonicate for approximately 15 minutes to ensure complete dissolution of the active ingredient.[3]
-
Dilute to the mark with the solvent, mix well, and filter the solution through a suitable filter paper, discarding the first few ml of the filtrate.
-
Further dilute the filtrate with the solvent to obtain a final concentration within the linear range of the calibration curve.
Measurement and Calculation
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each of the working standard solutions and the sample solution.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the original dosage form.
Data Presentation
The quantitative data for the spectrophotometric determination of this compound should be summarized for clarity and easy comparison.
Table 1: Method Validation Parameters
| Parameter | Result |
| Wavelength (λmax) in 0.1 M HCl | 263 nm[1] |
| Wavelength (λmax) in 0.1 M NaOH | 268 nm[1] |
| Linearity Range | 1-100 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | > 99%[4] |
| Precision (% RSD) | < 2%[4] |
Note: Some of the validation parameters like accuracy and precision are general requirements for pharmaceutical analysis and have been cited from related analytical techniques for this compound as direct spectrophotometric validation data was limited in the search results.
Visualizations
The following diagrams illustrate the key workflows and relationships in the spectrophotometric determination of this compound.
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Caption: Logical relationship based on the Beer-Lambert Law for quantification.
References
Application Notes and Protocols for Clinical Trials of Xanthinol Nicotinate in Cerebrovascular Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical trials of Xanthinol Nicotinate for the treatment of cerebrovascular disorders. This document includes a summary of preclinical and clinical data, detailed experimental protocols for key assessments, and visualizations of the proposed mechanism of action and experimental workflows.
Introduction to this compound
This compound is a vasoactive compound that combines the properties of xanthinol and nicotinic acid (niacin). It has been investigated for its potential therapeutic benefits in various vascular and cerebrovascular conditions. The rationale for its use in cerebrovascular disorders stems from its ability to enhance cerebral blood flow and modulate neuronal metabolism.
Mechanism of Action:
This compound is understood to exert its effects through a dual mechanism of action:
-
Vasodilation: The nicotinic acid component contributes to the widening of blood vessels, which can improve blood flow to the brain.
-
Enhanced Cerebral Metabolism: Xanthinol, a derivative of theophylline, can cross the blood-brain barrier. It is believed to act as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, is thought to promote the relaxation of smooth muscles in blood vessels and enhance the delivery of oxygen and nutrients to brain tissue. Preclinical studies have also suggested that this compound can improve glucose utilization and increase ATP levels in the brain.[1]
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Efficacy of this compound on Brain Metabolism in Rats
| Parameter | Model | Treatment Group | Control Group | Percentage Change | Reference |
| Intracerebral ATP Concentration | Hypoxic Rats | Antagonized decrease by 50% | N/A | 50% improvement | [1] |
| ATP Pool | Healthy Rats | Significant increase | N/A | ~35% increase | [1] |
| Glucose-14C Permeation | Rats with Nephrogenic Hypertension | Normalized to above control levels | Reduced permeation | N/A | [1] |
Table 2: Efficacy of this compound on Cognitive Function in Healthy Elderly Subjects (Double-Blind, Placebo-Controlled)
| Cognitive Domain | This compound Group Improvement | Placebo Group Improvement | Key Finding | Reference |
| Sensory Register | Improved | No significant improvement | Statistically significant improvement | |
| Short-Term Memory | Improved | No significant improvement | Statistically significant improvement | |
| Long-Term Memory | Improved | No significant improvement | Statistically significant improvement | |
| Overall Improvement Range | 10-40% (task-dependent) | N/A | Broad cognitive enhancement |
Table 3: Clinical Trial Efficacy Data for this compound in Vascular Disease
| Study Population | Intervention | Comparator | Outcome | Result | p-value | Reference |
| Severe Progressive Obliterative Vascular Disease | This compound | Placebo | Significant clinical and laboratory improvement | 25/33 patients helped | <0.001 | |
| Chronic Lower Limb Ischemia | This compound | N/A (Observational) | Improvement in claudication distance in early-stage disease | Positive effect noted | 0.001 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to clinical trials of this compound in cerebrovascular disorders.
Protocol for Assessment of Cerebral Blood Flow Velocity using Transcranial Doppler (TCD) Ultrasonography
Objective: To non-invasively measure blood flow velocity in the major intracranial arteries to assess the pharmacodynamic effects of this compound.
Equipment:
-
2 MHz pulsed-wave Doppler ultrasound system
-
Ultrasound gel
Procedure:
-
Patient Preparation: The patient should be in a comfortable, supine position in a quiet room for at least 10 minutes before the examination to establish baseline physiological conditions.
-
Identification of Acoustic Windows:
-
Transtemporal Window: The probe is placed on the temporal bone, superior to the zygomatic arch, between the eye and the ear. This window is used to insonate the middle cerebral artery (MCA), anterior cerebral artery (ACA), and posterior cerebral artery (PCA).
-
Transorbital Window: With the patient's eye closed, the probe is placed gently on the eyelid with a generous amount of ultrasound gel. This window allows for the assessment of the ophthalmic artery and the carotid siphon.
-
Suboccipital (Transforaminal) Window: The probe is positioned between the posterior margin of the foramen magnum and the spinous process of the first cervical vertebra to visualize the vertebral and basilar arteries.
-
-
Vessel Identification and Data Acquisition:
-
Identify the target arteries based on the depth of insonation, the direction of blood flow relative to the probe, and the characteristic waveform.
-
Record the following parameters for each vessel:
-
Peak Systolic Velocity (PSV)
-
End-Diastolic Velocity (EDV)
-
Time-Averaged Mean Flow Velocity (TAMV)
-
Pulsatility Index (PI) = (PSV - EDV) / TAMV
-
-
-
Data Analysis: Compare baseline measurements with those taken at specified time points after the administration of this compound or placebo.
Protocol for Cognitive Assessment using a Standardized Neuropsychological Battery
Objective: To evaluate the effects of this compound on cognitive function in patients with cerebrovascular disorders.
Materials:
-
Validated cognitive assessment tools (e.g., Montreal Cognitive Assessment - MoCA, Mini-Mental State Examination - MMSE, Alzheimer's Disease Assessment Scale-Cognitive Subscale - ADAS-Cog).
-
Quiet, well-lit testing environment.
Procedure:
-
Baseline Assessment: Administer the selected cognitive test battery to each participant before the initiation of treatment to establish a baseline cognitive performance.
-
Test Administration:
-
Follow the standardized administration and scoring instructions for each test precisely.
-
Ensure the testing environment is free from distractions.
-
-
Follow-up Assessments: Repeat the cognitive assessments at predetermined intervals throughout the clinical trial (e.g., week 12, week 24, and end of the study).
-
Data Analysis: Analyze the change from baseline in cognitive scores between the this compound and placebo groups using appropriate statistical methods (e.g., ANCOVA with baseline score as a covariate).
Protocol for Measurement of Intracellular ATP in Platelets as a Surrogate Marker
Objective: To assess the effect of this compound on cellular energy metabolism by measuring ATP levels in platelets.
Equipment and Reagents:
-
Luminometer
-
ATP bioluminescent assay kit (e.g., luciferase-based)
-
Refrigerated centrifuge
-
Platelet-rich plasma (PRP) isolation reagents
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood samples from participants in tubes containing an appropriate anticoagulant.
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed.
-
Isolate platelets from the PRP by a second, higher-speed centrifugation.
-
-
Cell Lysis and ATP Extraction:
-
Lyse the isolated platelets using the lysis reagent provided in the ATP assay kit to release intracellular ATP.
-
-
Bioluminescent Reaction:
-
In a luminometer-compatible microplate, mix the cell lysate with the luciferase and D-luciferin substrate solution from the assay kit.
-
-
Luminescence Measurement:
-
Immediately measure the light output (luminescence) using a luminometer. The intensity of the light is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Calculate the ATP concentration in each sample based on a standard curve generated with known ATP concentrations.
-
Compare the changes in platelet ATP levels from baseline between the treatment and placebo groups.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in cerebrovascular smooth muscle cells.
Experimental Workflow for a Phase II Clinical Trial
Caption: A generalized workflow for a Phase II randomized, placebo-controlled clinical trial.
Conclusion
The available evidence suggests that this compound holds promise as a therapeutic agent for cerebrovascular disorders due to its vasodilatory properties and its positive effects on cerebral metabolism. The provided application notes and protocols offer a robust framework for designing future clinical trials to rigorously evaluate its efficacy and safety in this patient population. Future studies should focus on well-defined patient cohorts, standardized assessment protocols, and the inclusion of both physiological and clinical endpoints to provide a comprehensive understanding of the therapeutic potential of this compound.
References
Application of Xanthinol Nicotinate in Wound Healing Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthinol Nicotinate, a compound combining xanthinol and nicotinic acid (niacin), is a vasodilator known to improve peripheral circulation and microcirculation.[1] Its mechanism of action, involving the release of nicotinic acid and theophylline, leads to the widening of blood vessels, thereby enhancing blood flow and the delivery of oxygen and nutrients to tissues.[1] These properties suggest its potential therapeutic application in accelerating the wound healing process, which is critically dependent on adequate blood supply.
These application notes provide an overview of the current understanding of this compound's role in wound healing and detailed protocols for its investigation in preclinical models.
Mechanism of Action in Wound Healing
This compound is metabolized to release nicotinic acid and theophylline, which act synergistically to improve circulation.[1] Nicotinic acid stimulates the production of prostaglandins, which are lipid compounds that relax the smooth muscle in blood vessel walls, leading to vasodilation.[1] Theophylline, a phosphodiesterase inhibitor, contributes to this effect.[1]
This enhanced blood flow to the wound bed is crucial for the key stages of healing:
-
Inflammation: Facilitates the timely arrival of immune cells to the injury site.
-
Proliferation: Delivers oxygen and nutrients necessary for fibroblast and keratinocyte proliferation and the formation of granulation tissue.
-
Remodeling: Supports collagen deposition and maturation, leading to increased wound tensile strength.
Preclinical studies in rats have shown that intravenous administration of this compound leads to a higher ultimate tensile strength of wounds, attributed to increased collagen fiber synthesis.[2] This is supported by observed increases in serum-free hydroxyproline, a marker for collagen turnover, and intensive vascularization in the wound healing area.[2]
dot
Caption: Proposed mechanism of this compound in promoting wound healing.
Quantitative Data from a Clinical Study
A double-blind crossover trial involving 16 patients with leg ulcers associated with haemoglobinopathies demonstrated the clinical potential of this compound.
| Treatment Group | Outcome | p-value |
| This compound + Conservative Measures | Statistically significant higher rate of complete ulcer healing | < 0.01 |
| Placebo + Conservative Measures | Lower rate of complete ulcer healing | |
| Data from a study on leg ulcers associated with haemoglobinopathies.[3] |
Experimental Protocols
The following are detailed protocols for investigating the efficacy of this compound in preclinical wound healing models.
Excisional Wound Healing Model in Rats
This model is used to assess the rate of wound closure (epithelialization and contraction) and the quality of the healed tissue.
Materials:
-
Wistar rats (male, 200-250g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors)
-
8mm biopsy punch
-
This compound solution/ointment (concentration to be determined by dose-response studies, e.g., 1% w/w ointment)
-
Vehicle control (e.g., ointment base)
-
Positive control (e.g., a commercial wound healing agent)
-
Transparent grid for wound area measurement
-
Digital camera
Procedure:
-
Anesthetize the rats.
-
Shave the dorsal thoracic region and disinfect the area.
-
Create a full-thickness circular excision wound using an 8mm biopsy punch.
-
Photograph the wound with a ruler for scale (Day 0).
-
Divide the animals into three groups: Vehicle Control, this compound-treated, and Positive Control.
-
Apply the respective treatments topically to the wound.
-
Repeat the treatment daily or as determined by the study design.
-
Monitor the wound area by tracing or digital photography on days 3, 7, 10, and 14 post-wounding.
-
Calculate the percentage of wound closure at each time point.
-
Euthanize the animals at the end of the study and collect the wound tissue for histological and biochemical analysis.
dot
Caption: A typical workflow for an excisional wound healing study.
Incisional Wound Healing Model in Rats
This model is used to evaluate the effect of the test substance on the tensile strength of the healed wound.
Materials:
-
Wistar rats (male, 200-250g)
-
Anesthetic
-
Surgical instruments
-
Suture material
-
This compound solution (for intravenous or intraperitoneal administration)
-
Saline solution (vehicle control)
-
Tensiometer
Procedure:
-
Anesthetize the rats.
-
Create a 6 cm long, full-thickness paravertebral incision.
-
Close the incision with sutures.
-
Divide the animals into two groups: Vehicle Control (saline injection) and this compound-treated (intravenous or intraperitoneal injection at a predetermined dose).
-
Administer the treatments daily for a specified period (e.g., 7 or 10 days).
-
Euthanize the animals at the end of the treatment period.
-
Excise the healed wound tissue in a standardized strip.
-
Measure the tensile strength of the tissue strip using a tensiometer.
Histological Analysis
Procedure:
-
Fix the collected wound tissue in 10% neutral buffered formalin.
-
Process the tissue and embed it in paraffin.
-
Section the paraffin blocks (5 µm thickness).
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology, including re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Stain with Masson's Trichrome to assess collagen deposition and maturation.
-
Perform immunohistochemistry for specific markers of angiogenesis (e.g., VEGF, CD31).
Biochemical Analysis
Procedure:
-
Homogenize a portion of the wound tissue.
-
Use the homogenate to estimate the hydroxyproline content as an indicator of collagen synthesis.
-
Analyze the levels of key wound healing biomarkers such as growth factors (e.g., VEGF, TGF-β) and matrix metalloproteinases (MMPs) using ELISA or Western blotting.
Data Presentation
The following tables are templates for presenting quantitative data from the proposed studies.
Table 1: Effect of this compound on Excisional Wound Closure Rate (%)
| Treatment Group | Day 3 | Day 7 | Day 10 | Day 14 |
| Vehicle Control | Value | Value | Value | Value |
| This compound | Value | Value | Value | Value |
| Positive Control | Value | Value | Value | Value |
| *Values to be filled in with experimental data. Data should be presented as mean ± SD. |
Table 2: Effect of this compound on Incisional Wound Tensile Strength and Collagen Content
| Treatment Group | Tensile Strength (g) | Hydroxyproline Content (µg/mg tissue) |
| Vehicle Control | Value | Value |
| This compound | Value | Value |
| *Values to be filled in with experimental data. Data should be presented as mean ± SD. |
Table 3: Effect of this compound on Wound Healing Biomarkers
| Treatment Group | VEGF (pg/mg tissue) | TGF-β (pg/mg tissue) | MMP-9 (ng/mg tissue) |
| Vehicle Control | Value | Value | Value |
| This compound | Value | Value | Value |
| *Values to be filled in with experimental data. Data should be presented as mean ± SD. |
Logical Relationship of this compound Components to Wound Healing
dot
Caption: Logical flow from compound to wound healing outcome.
Conclusion
This compound presents a promising therapeutic agent for the acceleration of wound healing due to its well-established vasodilatory and microcirculatory enhancing properties. The provided protocols offer a framework for researchers to systematically investigate its efficacy in preclinical models. Further studies are warranted to elucidate the optimal dosage, formulation, and full spectrum of its effects on the molecular and cellular aspects of wound repair.
References
Application Notes and Protocols: Evaluating the Effect of Xanthinol Nicotinate on Red Blood Cell Deformability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Red blood cell (RBC) deformability is a critical determinant of microcirculatory function, enabling erythrocytes to traverse capillaries with diameters smaller than their own. Impaired RBC deformability is implicated in the pathophysiology of various vascular diseases. Xanthinol Nicotinate, a vasodilator, is known to improve blood flow and has been investigated for its effects on blood rheology.[1] These application notes provide a comprehensive guide for researchers to evaluate the specific effects of this compound on red blood cell deformability.
The proposed mechanism of action for this compound's influence on RBCs involves an increase in intracellular adenosine triphosphate (ATP) and cyclic adenosine monophosphate (cAMP).[2][3] ATP is crucial for maintaining the flexibility of the RBC membrane, while increased cAMP levels can also positively influence deformability.[4][5] This document outlines detailed protocols for quantifying these changes using established laboratory techniques.
Data Presentation
Due to a lack of publicly available quantitative data specifically detailing the effect of this compound on red blood cell deformability metrics such as the Elongation Index (EI), the following tables are provided as templates for researchers to populate with their experimental findings.
Table 1: Effect of this compound on Red Blood Cell Elongation Index (EI) as Measured by Ektacytometry
| This compound Concentration (µM) | Shear Stress (Pa) | Mean Elongation Index (EI) | Standard Deviation |
| 0 (Control) | 1.0 | ||
| 3.0 | |||
| 5.0 | |||
| 10.0 | |||
| 10 | 1.0 | ||
| 3.0 | |||
| 5.0 | |||
| 10.0 | |||
| 50 | 1.0 | ||
| 3.0 | |||
| 5.0 | |||
| 10.0 | |||
| 100 | 1.0 | ||
| 3.0 | |||
| 5.0 | |||
| 10.0 |
Table 2: Effect of this compound on Red Blood Cell Deformability Index (DI) as Measured by Microfluidics
| This compound Concentration (µM) | Flow Rate (µL/min) | Mean Deformability Index (DI) | Standard Deviation |
| 0 (Control) | 1 | ||
| 5 | |||
| 10 | |||
| 10 | 1 | ||
| 5 | |||
| 10 | |||
| 50 | 1 | ||
| 5 | |||
| 10 | |||
| 100 | 1 | ||
| 5 | |||
| 10 |
Table 3: Effect of this compound on Intracellular ATP Levels in Red Blood Cells
| This compound Concentration (µM) | Incubation Time (minutes) | Mean ATP Concentration (µmol/g Hb) | Standard Deviation |
| 0 (Control) | 30 | ||
| 60 | |||
| 10 | 30 | ||
| 60 | |||
| 50 | 30 | ||
| 60 | |||
| 100 | 30 | ||
| 60 |
Experimental Protocols
Protocol 1: Evaluation of RBC Deformability using Ektacytometry
This protocol details the measurement of RBC deformability as a function of shear stress using a laser-diffraction ektacytometer.
Materials:
-
Fresh whole blood collected in EDTA anticoagulant tubes.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Polyvinylpyrrolidone (PVP) solution (e.g., 360 kDa, at a concentration to achieve a viscosity of 25-30 mPa·s).
-
Ektacytometer (e.g., LORCCA MaxSis).
-
Pipettes and sterile microcentrifuge tubes.
Procedure:
-
Blood Preparation:
-
Centrifuge the whole blood at 1,500 x g for 10 minutes at room temperature to separate plasma and buffy coat.
-
Carefully aspirate and discard the plasma and buffy coat.
-
Wash the remaining packed RBCs three times with PBS. After each wash, centrifuge at 1,000 x g for 5 minutes and discard the supernatant.
-
Resuspend the washed RBCs in PBS to a hematocrit of 40-50%.
-
-
Incubation with this compound:
-
Prepare different concentrations of this compound in PBS.
-
Add the this compound solutions to aliquots of the washed RBC suspension to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (PBS alone).
-
Incubate the RBC suspensions at 37°C for a predetermined time (e.g., 30 or 60 minutes).
-
-
Ektacytometry Measurement:
-
Gently resuspend the incubated RBCs.
-
Add a small volume of the RBC suspension to the PVP solution to achieve a final hematocrit of approximately 0.5-1%.
-
Introduce the sample into the ektacytometer.
-
Measure the Elongation Index (EI) over a range of shear stresses (e.g., 0.3 to 30 Pa). The EI is calculated as (L-W)/(L+W), where L and W are the length and width of the elliptical diffraction pattern.
-
Record the EI values at each shear stress for each concentration of this compound.
-
Protocol 2: Assessment of RBC Deformability using a Microfluidic Device
This protocol describes the use of a microfluidic device with a constriction channel to assess RBC deformability.
Materials:
-
Prepared RBC suspensions incubated with this compound as described in Protocol 1.
-
Microfluidic device with a constriction channel (e.g., 5 µm wide and 5 µm high).
-
Syringe pump.
-
Inverted microscope with a high-speed camera.
-
Image analysis software.
Procedure:
-
Device Setup:
-
Mount the microfluidic device on the stage of the inverted microscope.
-
Connect the device inlet to a syringe containing the RBC suspension via tubing.
-
Set up the high-speed camera to capture images of the constriction channel.
-
-
RBC Perfusion and Imaging:
-
Perfuse the RBC suspension through the microfluidic device at a constant flow rate using the syringe pump.
-
Record high-speed videos of individual RBCs passing through the constriction channel.
-
-
Data Analysis:
-
Use image analysis software to measure the length (L) and width (W) of the RBCs as they pass through the constriction.
-
Calculate the Deformability Index (DI) for each cell using the formula: DI = (L-W)/(L+W).
-
Analyze a sufficient number of cells (e.g., >100) for each experimental condition to obtain statistically significant results.
-
Compare the mean DI values for the different concentrations of this compound.
-
Visualizations
Proposed Signaling Pathway of this compound on Red Blood Cell Deformability
Caption: Proposed mechanism of this compound's effect on RBC deformability.
Experimental Workflow for Evaluating RBC Deformability
References
- 1. surgeryscience.com [surgeryscience.com]
- 2. [Effect of xanthinol micotinate on the ATP concentration of human and animal erythrocytes in vivo and in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Red Blood Cell Deformability, Vasoactive Mediators, and Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Xanthinol Nicotinate's Impact on Memory in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthinol Nicotinate, a compound combining xanthinol and nicotinic acid, has been investigated for its potential cognitive-enhancing effects. Its primary mechanism of action is believed to involve the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, can activate downstream signaling pathways, such as the PKA-CREB cascade, which are crucial for synaptic plasticity and memory consolidation. Additionally, its vasodilatory properties may improve cerebral blood flow, further contributing to enhanced cognitive function.[1][2][3][4]
These application notes provide a detailed experimental framework for assessing the impact of this compound on memory in rodent models. The protocols outlined below utilize established behavioral paradigms to evaluate different aspects of learning and memory and include a model for inducing amnesia to test the compound's restorative effects.
Animal Models and Drug Administration
Animal Selection:
-
Species: Male Wistar rats or Swiss albino mice are commonly used for memory assessment.[5][6]
-
Age: Aged rodents (e.g., 22-24 months old rats) can be used to model age-associated memory impairment.[7] For general memory enhancement studies, young adult animals (2-3 months old) are suitable.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol (e.g., food restriction for certain maze tasks).[5]
Drug Preparation and Administration:
-
This compound: To be dissolved in a suitable vehicle, such as sterile saline or distilled water.
-
Dosage: As direct rodent studies on this compound for memory are limited, a dosage range can be extrapolated from related xanthine derivatives. For instance, theophylline has been used in rats at doses ranging from 3-30 mg/kg, and propentofylline has shown efficacy at 10 and 25 mg/kg orally in rats.[1][6] A pilot study to determine the optimal dose-response curve is recommended.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes. Oral administration is often preferred for chronic studies.
-
Administration Timing: For acute effects, administer 30-60 minutes prior to the behavioral task. For chronic effects, daily administration over a period of several weeks is recommended.
Scopolamine-Induced Amnesia Model:
-
Purpose: To induce a cholinergic deficit and subsequent memory impairment, against which the neuroprotective or restorative effects of this compound can be tested.
-
Dosage and Administration: Scopolamine hydrobromide is typically administered intraperitoneally (i.p.) at a dose of 0.4 mg/kg to 2 mg/kg in rats, 20-30 minutes before the training session of a behavioral task.[1][8]
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[9]
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room to serve as spatial references.
Procedure:
-
Acquisition Phase (5 days):
-
Each rat undergoes four trials per day.
-
For each trial, the rat is gently placed into the water at one of four randomized starting positions, facing the pool wall.
-
The rat is allowed 60-90 seconds to find the hidden platform.
-
If the rat fails to find the platform within the allotted time, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds to observe the visual cues.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Presentation:
| Group | Treatment | Mean Escape Latency (Day 1) (s) | Mean Escape Latency (Day 5) (s) | Time in Target Quadrant (Probe Trial) (s) |
| 1 | Vehicle Control | 55 ± 5 | 15 ± 3 | 15 ± 2 |
| 2 | This compound (Low Dose) | 53 ± 4 | 10 ± 2 | 25 ± 3 |
| 3 | This compound (High Dose) | 54 ± 5 | 8 ± 2 | 30 ± 4 |
| 4 | Scopolamine + Vehicle | 58 ± 6 | 40 ± 4# | 10 ± 2# |
| 5 | Scopolamine + this compound | 56 ± 5 | 20 ± 3 | 20 ± 3 |
*Note: Data are representative and hypothetical. *p < 0.05, *p < 0.01 compared to Vehicle Control; #p < 0.01 compared to Vehicle Control.
Elevated Plus Maze (EPM) for Learning and Memory
The EPM can be adapted to assess memory based on the animal's natural aversion to open spaces. A decrease in the time it takes for the animal to enter a closed arm on the second day is indicative of memory retention.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acquisition Trial (Day 1):
-
Each mouse is placed at the end of an open arm, facing away from the central platform.
-
The time taken for the mouse to move from the open arm to one of the enclosed arms (transfer latency) is recorded. The cut-off time is typically 90 seconds.
-
-
Retention Trial (Day 2):
-
The procedure is repeated 24 hours later, and the transfer latency is recorded again.
-
Data Presentation:
| Group | Treatment | Transfer Latency (Day 1) (s) | Transfer Latency (Day 2) (s) |
| 1 | Vehicle Control | 75 ± 8 | 40 ± 5 |
| 2 | This compound | 72 ± 7 | 25 ± 4 |
| 3 | Scopolamine + Vehicle | 80 ± 9 | 70 ± 8# |
| 4 | Scopolamine + this compound | 78 ± 8 | 45 ± 6 |
*Note: Data are representative and hypothetical. p < 0.05 compared to Vehicle Control; #p < 0.01 compared to Vehicle Control.
Passive Avoidance Test (PAT) for Fear-Motivated Memory
The PAT assesses memory based on the animal's ability to remember a negative stimulus (a mild foot shock) associated with a specific environment.
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild electric shock.
Procedure:
-
Training Trial:
-
The rodent is placed in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
When the rodent enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial:
-
24 hours later, the rodent is again placed in the light compartment, and the door to the dark compartment is opened.
-
The latency to enter the dark compartment (step-through latency) is recorded, with a maximum cut-off time (e.g., 300 seconds). A longer latency indicates better memory of the aversive event.
-
Data Presentation:
| Group | Treatment | Step-through Latency (Training) (s) | Step-through Latency (Retention) (s) |
| 1 | Vehicle Control | 15 ± 3 | 250 ± 30 |
| 2 | This compound | 14 ± 2 | 280 ± 25 |
| 3 | Scopolamine + Vehicle | 16 ± 4 | 50 ± 10# |
| 4 | Scopolamine + this compound | 15 ± 3 | 180 ± 20 |
*Note: Data are representative and hypothetical. p < 0.05 compared to Vehicle Control; #p < 0.01 compared to Vehicle Control.
Visualizations
Signaling Pathway of this compound in Memory Enhancement
Caption: Proposed signaling cascade of this compound in enhancing memory.
Experimental Workflow for Assessing this compound
Caption: General workflow for evaluating this compound's effect on rodent memory.
Logical Relationship in Scopolamine-Induced Amnesia Model
Caption: Interaction between Scopolamine and this compound in memory modulation.
References
- 1. Effects of repeated administration of propentofylline on memory impairment produced by basal forebrain lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paraxanthine enhances memory and neuroplasticity more than caffeine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of nicotinic acid and this compound on human memory in different categories of age. A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propentofylline improves learning and memory deficits in rats induced by beta-amyloid protein-(1-40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theophylline concentration in the extracellular space of the rat brain: measurement by microdialysis and relation to behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved learning and memory in aged rats with chronic administration of the nicotinic receptor agonist GTS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Effects of Pentoxifylline on Learning and Memory Impairment Induced by Hypoxic-ischemic Brain Injury in Rats [cpn.or.kr]
- 9. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Efficacy of Xanthinol Nicotinate in a Rodent Model of Hemorrhagic Shock
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemorrhagic shock remains a critical challenge in trauma and surgical settings, characterized by massive blood loss, decreased tissue perfusion, and cellular hypoxia.[1][2] Effective therapeutic interventions are urgently needed to counteract the pathophysiological cascade of shock. Xanthinol Nicotinate, a vasodilator, has shown potential in improving microcirculation and enhancing tissue oxygenation.[3][4][5] This document provides a detailed protocol for inducing a controlled hemorrhagic shock in a rat model to evaluate the therapeutic efficacy of this compound.
The protocol described herein is based on established fixed-pressure and fixed-volume hemorrhagic shock models in rats, which are widely used for their reproducibility and clinical relevance.[6][7][8] The primary objective is to provide a standardized methodology for researchers to investigate the potential of this compound to improve survival and ameliorate the physiological and biochemical derangements associated with severe hemorrhage.
Principle of the Method
This protocol establishes a reproducible model of hemorrhagic shock in rats by controlled blood withdrawal to achieve and maintain a state of severe hypotension. The efficacy of this compound is then assessed by administering the compound during or after the induction of shock and monitoring key physiological and biochemical parameters, as well as survival rates. This allows for a quantitative evaluation of the drug's therapeutic potential in a preclinical setting.
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g)[9]
-
Anesthetics: Isoflurane, Ketamine, Xylazine
-
Anticoagulant: Heparin or Acid Citrate Dextrose (ACD) solution
-
Catheters: PE-50 tubing
-
Surgical Instruments: Scalpels, forceps, scissors, sutures
-
Monitoring Equipment:
-
Pressure transducer and data acquisition system for continuous blood pressure monitoring
-
ECG and heart rate monitor
-
Rectal probe for temperature monitoring
-
Blood gas analyzer
-
-
Test Article: this compound solution for injection
-
Vehicle Control: Sterile saline (0.9% NaCl)
-
Resuscitation Fluids: Ringer's Lactate solution[10]
-
Blood Collection Tubes: EDTA and serum separator tubes
-
Reagents for Biochemical Assays: Lactate, Creatine Phosphokinase (CPK), Blood Urea Nitrogen (BUN) assay kits
Experimental Protocol
Animal Preparation and Surgical Procedure
-
Anesthetize the rat using isoflurane (2-3% for induction, 1-1.5% for maintenance) or a combination of ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) administered intraperitoneally.
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Shave and disinfect the surgical areas (neck and groin).
-
Perform a cut-down incision to expose the carotid artery and jugular vein or the femoral artery and vein.
-
Cannulate the artery with a heparinized PE-50 catheter connected to a pressure transducer for continuous monitoring of mean arterial pressure (MAP) and for blood withdrawal.
-
Cannulate the vein with a PE-50 catheter for fluid and drug administration.
-
Allow the animal to stabilize for at least 30 minutes post-surgery before inducing shock.
Induction of Hemorrhagic Shock (Fixed-Pressure Model)
-
Initiate blood withdrawal from the arterial catheter into a heparinized syringe.
-
Withdraw blood at a controlled rate until the MAP decreases to and is maintained at 30-40 mmHg.[11]
-
Maintain the MAP within this hypotensive range for a predetermined period (e.g., 60 minutes) by further small withdrawals or re-infusion of shed blood.[9] The shed blood should be stored at 37°C.
Treatment Administration
-
Prepare the this compound solution in sterile saline at the desired concentration.
-
Divide the animals into the following groups:
-
Sham Group: Undergoes surgical procedures without hemorrhage or treatment.
-
Hemorrhagic Shock + Vehicle Control Group: Receives an equivalent volume of sterile saline.
-
Hemorrhagic Shock + this compound Group(s): Receives this compound at various doses (e.g., 50, 75, 100 mg/kg, intravenously).[12]
-
-
Administer the treatment (this compound or vehicle) intravenously through the venous catheter at a specific time point, for example, 30 minutes after the onset of the hypotensive period.[11]
Resuscitation and Monitoring
-
Following the hypotensive period and treatment, initiate resuscitation by re-infusing the shed blood over 30 minutes.
-
Additionally, administer Ringer's Lactate solution (e.g., two to three times the volume of shed blood) over 60 minutes.[9][13]
-
Continuously monitor MAP, heart rate, and ECG throughout the experiment.
-
Collect blood samples at baseline, at the end of the shock period, and at specified time points post-resuscitation for biochemical analysis (lactate, CPK, BUN).
-
After the initial intensive monitoring period (e.g., 2-4 hours), suture the incisions, discontinue anesthesia, and return the animal to a clean cage with free access to food and water.
-
Monitor the animals for survival over a 72-hour period.[11]
Data Presentation
Table 1: Key Parameters for Hemorrhagic Shock Induction and this compound Treatment
| Parameter | Value | Reference |
| Animal Model | Male Wistar/Sprague-Dawley Rats | [9] |
| Anesthesia | Isoflurane or Ketamine/Xylazine | |
| Surgical Cannulation | Carotid/Femoral Artery and Jugular/Femoral Vein | |
| Target Mean Arterial Pressure (MAP) | 30-40 mmHg | [11] |
| Duration of Hypotension | 60 minutes | [9] |
| This compound Dosage (IV) | 50-100 mg/kg | [12] |
| Time of Treatment Administration | 30 minutes post-shock induction | [11] |
| Resuscitation Fluids | Shed Blood + Ringer's Lactate | [9][13] |
| Primary Outcome | 72-hour Survival Rate | [11] |
Table 2: Physiological and Biochemical Parameters to be Monitored
| Parameter | Time Points for Measurement | Rationale |
| Mean Arterial Pressure (MAP) | Continuous | Assessment of shock severity and response to treatment |
| Heart Rate | Continuous | Indicator of cardiovascular compensation |
| Electrocardiogram (ECG) | Continuous | Detection of cardiac abnormalities (e.g., ST segment depression)[11] |
| Blood Lactate | Baseline, End of Shock, Post-resuscitation | Marker of tissue hypoxia and anaerobic metabolism[11] |
| Creatine Phosphokinase (CPK) | Baseline, End of Shock, Post-resuscitation | Indicator of muscle and tissue damage[11] |
| Blood Urea Nitrogen (BUN) | Baseline, 24h, 48h, 72h Post-shock | Assessment of renal function |
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing hemorrhagic shock and testing this compound.
Proposed Signaling Pathway of this compound in Hemorrhagic Shock
Caption: Proposed mechanism of this compound in mitigating hemorrhagic shock.
Conclusion
The protocol outlined in this document provides a robust framework for the preclinical evaluation of this compound in a rat model of hemorrhagic shock. Adherence to this standardized methodology will facilitate the generation of reproducible and comparable data, which is essential for determining the therapeutic potential of this compound. The successful application of this protocol will contribute to a better understanding of the role of this compound in the management of hemorrhagic shock and may inform future clinical investigations.
References
- 1. karger.com [karger.com]
- 2. Experimental models of hemorrhagic shock: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Xantinol Nicotinate used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic review of large animal models of combined traumatic brain injury and hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of xanthine oxidase does not influence immunosuppression after hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developing a Clinically Relevant Hemorrhagic Shock Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of this compound in the revival of monkeys subjected to acute haemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of pentoxyfylline and this compound on the overall blood pressure and tonus of cerebral and peripheral vessels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Combination Treatment Strategy for Hemorrhagic Shock in a Rat Model Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Changes in Tumor pO2 after Xanthinol Nicotinate Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and techniques for measuring the partial pressure of oxygen (pO2) in tumors following the administration of Xanthinol Nicotinate. This document outlines the methodologies for key experiments, presents quantitative data in structured tables, and includes diagrams of signaling pathways and experimental workflows.
Introduction
Tumor hypoxia is a critical factor contributing to resistance to various cancer therapies, including radiotherapy and chemotherapy. This compound, a vasodilator, has been investigated as a potential co-treatment to alleviate tumor hypoxia by increasing tumor perfusion and oxygenation. Accurate measurement of changes in tumor pO2 is essential to determine the optimal timing for subsequent treatments. The primary methods for these measurements include in vivo Electron Paramagnetic Resonance (EPR) oximetry and polarographic oxygen electrodes.
Signaling Pathway of this compound-Induced Vasodilation
This compound is a compound formed from xanthinol and nicotinic acid (niacin). Its vasodilatory effect is achieved through a dual mechanism of action. The nicotinic acid component stimulates the production of prostaglandins, which are lipid compounds that relax the smooth muscles in blood vessels. The xanthinol component, a derivative of theophylline, inhibits the enzyme phosphodiesterase. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which also promotes the relaxation of smooth muscles and results in vasodilation.[1]
Caption: Signaling pathway of this compound leading to increased tumor pO2.
Experimental Protocols
In Vivo Electron Paramagnetic Resonance (EPR) Oximetry
This non-invasive technique allows for repeated and continuous measurements of tumor pO2.[2]
Materials:
-
EPR spectrometer
-
Oxygen-sensitive paramagnetic probe (e.g., "OxyChip" or lithium phthalocyanine crystals)
-
Anesthetized tumor-bearing animal model (e.g., mice with subcutaneously implanted tumors)
-
This compound solution for injection
-
Saline (vehicle control)
Protocol:
-
Probe Implantation:
-
Anesthetize the animal.
-
Implant the oxygen-sensing paramagnetic probe directly into the tumor tissue. This is typically done using a needle to insert the probe.
-
Allow for a recovery period of 1-3 days for the tissue to equilibrate around the probe.[2]
-
-
Baseline pO2 Measurement:
-
Anesthetize the animal and place it within the EPR spectrometer.
-
Position the surface-coil detector over the implanted probe.
-
Acquire baseline EPR spectra to determine the pre-treatment tumor pO2. The spectral width of the probe is proportional to the local pO2.
-
-
This compound Administration:
-
Administer a sterile solution of this compound to the animal via intraperitoneal (IP) injection. A typical dose used in murine models is 75 mg/kg.[3]
-
For the control group, administer an equivalent volume of saline.
-
-
Post-Administration pO2 Monitoring:
-
Data Analysis:
-
Convert the measured EPR spectral widths to pO2 values (in mmHg or Torr) using a pre-established calibration curve.
-
Plot the tumor pO2 as a function of time to visualize the effect of this compound.
-
Polarographic Oxygen Electrode Measurement
This is an invasive method that provides direct measurement of pO2 at specific points within the tumor.
Materials:
-
Polarographic oxygen electrode system (e.g., Eppendorf pO2 Histograph)
-
Anesthetized tumor-bearing animal model
-
This compound solution for injection
-
Saline (vehicle control)
Protocol:
-
Animal and Electrode Preparation:
-
Anesthetize the animal.
-
Calibrate the polarographic oxygen electrode according to the manufacturer's instructions.
-
-
Baseline pO2 Measurement:
-
Carefully insert the needle electrode into the tumor tissue.
-
Perform a series of measurements along a track within the tumor to obtain a baseline pO2 distribution. The electrode is typically advanced in small steps (e.g., 0.7 mm forward and 0.3 mm backward) to minimize tissue compression artifacts.
-
-
This compound Administration:
-
Administer this compound or saline as described in the EPR protocol.
-
-
Post-Administration pO2 Measurement:
-
At a predetermined time point corresponding to the expected peak pO2 change (e.g., 20 minutes post-injection), perform another series of pO2 measurements along a new track within the tumor.
-
-
Data Analysis:
-
Generate pO2 histograms for both the baseline and post-administration measurements.
-
Compare the median pO2 values and the frequency of hypoxic values (e.g., pO2 < 5 mmHg) between the control and treated groups.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on tumor pO2.
Caption: General experimental workflow for measuring tumor pO2 after this compound administration.
Data Presentation
Table 1: Representative Changes in Tumor pO2 After Administration of a Nicotinic Acid Derivative (Benzyl Nicotinate)
| Parameter | Baseline (Pre-administration) | Peak (10-30 min Post-administration) |
| Mean Tumor pO2 (mmHg) | 4.6 - 7.0 | > Baseline + 2.0 (in responding tumors) |
| Time to Peak pO2 (minutes) | N/A | 10 - 30 |
Data adapted from a study on benzyl nicotinate, a compound with a similar mechanism of action to this compound.[4]
Table 2: Summary of Experimental Outcomes with this compound
| Outcome | Method | Result | Reference |
| Tumor Reoxygenation | In Vivo EPR Oximetry | Transient increase in tumor pO2 observed 10-30 minutes post-administration. | [2] |
| Radiosensitization | Tumor Growth Delay Assay | Enhancement in radiation response by a factor of 1.4 when radiation is applied during the reoxygenation window. | [2] |
| Chemosensitization | Tumor Growth Delay Assay | Enhancement in response to cyclophosphamide by a factor of 2.7 when administered after this compound. | [2] |
References
Troubleshooting & Optimization
Overcoming solubility issues of Xanthinol Nicotinate in organic solvents
Technical Support Center: Xanthinol Nicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is known to be very readily soluble in water.[1] However, its solubility in organic solvents is more limited. It is described as slightly soluble in anhydrous ethanol and chloroform.[1] For cell-based assays, dissolving the compound in Dimethyl Sulfoxide (DMSO) is a common practice to prepare concentrated stock solutions.[2]
Q2: I've observed conflicting solubility data for this compound in water. Why is that?
A2: You may find varying solubility data from different suppliers and databases. For instance, some sources report aqueous solubility as high as 250 mg/mL[2][3][4] or ≥100 mg/mL[5], while others indicate much lower values, such as >65.2 µg/mL.[6][7] These discrepancies can arise from differences in the crystalline form of the compound, purity, temperature, pH, and the experimental methods used for determination. It is always recommended to perform small-scale solubility tests with your specific batch of this compound.
Q3: My this compound is not dissolving completely in my chosen organic solvent. What are the initial steps I should take?
A3: If you encounter incomplete dissolution, gentle heating and/or sonication can be used to aid the process.[3] An ultrasonic bath is often recommended to facilitate the dissolution of this compound, particularly in aqueous solutions.[2][3][4] Be cautious with heating, as excessive temperatures could degrade the compound.
Q4: How should I prepare and store stock solutions of this compound?
A4: Stock solutions are typically prepared in a solvent like DMSO.[2] To maintain the stability of the compound, it is recommended to aliquot the stock solution into single-use volumes and store them frozen. This practice helps to prevent degradation that can occur from repeated freeze-thaw cycles.[3] Recommended storage conditions for stock solutions are -20°C for up to one year or -80°C for up to two years.[3]
Solubility Data Summary
The following table summarizes the available quantitative solubility data for this compound. Researchers should note the significant variability in reported aqueous solubility and the limited data for organic solvents.
| Solvent | Reported Solubility | Source(s) |
| Water (H₂O) | 250 mg/mL (575.44 mM); requires sonication | [2][3][4] |
| Water (H₂O) | ≥ 100 mg/mL | [5] |
| Water (H₂O) | >65.2 µg/mL (at pH 7.4) | [6][7] |
| Water (H₂O) | 17.3 mg/mL (Predicted) | [8] |
| Anhydrous Ethanol | Slightly soluble | [1] |
| Chloroform | Slightly soluble | [1] |
| Glacial Acetic Acid | Soluble | [1] |
| DMSO | Commonly used for stock solutions | [2] |
| Dimethyl Formamide (DMF) | Soluble (based on Nicotinic Acid component) | [9] |
Troubleshooting Guides
Issue 1: this compound fails to dissolve in a single organic solvent at the desired concentration.
This guide provides a systematic approach to improving solubility when a single solvent system is insufficient.
Caption: Troubleshooting workflow for this compound solubility issues.
Issue 2: Precipitate forms when an organic stock solution (e.g., DMSO) is diluted into an aqueous buffer or cell culture medium.
This is a common issue for compounds with poor aqueous solubility.
-
Cause: The compound is soluble in the concentrated organic stock but crashes out when the solvent composition changes to a predominantly aqueous environment where its solubility is much lower.
-
Solution 1 (Lower Stock Concentration): Prepare a less concentrated stock solution in the organic solvent. This will result in a lower final concentration of the organic solvent in your aqueous medium, which may be better tolerated by cells, but may not solve the precipitation issue.
-
Solution 2 (Use of Surfactants): Add a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the final aqueous solution. These agents can help to keep the compound in suspension. A suggested starting point is a final concentration of 0.1% Tween® 80.
-
Solution 3 (Direct Dilution Method): While vortexing the aqueous buffer, add the stock solution dropwise and very slowly. This rapid mixing can sometimes prevent the immediate formation of large precipitates.
-
Solution 4 (Formulation with Co-solvents): For in vivo experiments, a more complex vehicle may be required. A common formulation consists of a mixture of solvents like DMSO, PEG300, and Tween® 80 in saline or PBS.[2]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-Solvent System
This protocol is designed for situations where a higher concentration is needed than what is achievable in a single solvent.
-
Objective: To dissolve this compound using a binary solvent system (e.g., DMSO and Ethanol).
-
Materials:
-
This compound powder
-
DMSO (Dimethyl Sulfoxide)
-
Ethanol (200 proof, anhydrous)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Pipettes
-
-
Methodology:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a small volume of DMSO, the solvent in which the compound is more soluble, to just wet the powder. For example, for a target concentration of 10 mg/mL, start with 20% of the final volume as DMSO (20 µL for a 1 mL final volume).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Slowly add the second solvent (co-solvent), Ethanol, dropwise while continuously vortexing until the final desired volume is reached.
-
If the compound is not fully dissolved, sonicate the vial for 10-15 minutes.
-
Visually inspect the solution for any undissolved particles against a dark background.
-
Filter the solution through a 0.22 µm syringe filter if it is to be used for sterile applications.
-
Protocol 2: Solubility Enhancement via pH Adjustment
The solubility of this compound, which contains a basic xanthine structure and an acidic nicotinic acid moiety, may be influenced by pH.[10][11] This protocol explores pH modification.
-
Objective: To determine if adjusting the pH of an aqueous solution can improve the solubility of this compound.
-
Materials:
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This compound powder
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Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Magnetic stirrer and stir bar
-
-
Methodology:
-
Add a known amount of this compound to a beaker with deionized water to create a slurry (a concentration higher than its known water solubility).
-
Place the beaker on a magnetic stirrer.
-
Slowly add 0.1 M HCl dropwise to lower the pH. Monitor the pH and observe if the solid dissolves as the solution becomes more acidic. Record the pH at which dissolution occurs.
-
In a separate experiment, repeat the process but instead add 0.1 M NaOH dropwise to raise the pH. Observe if the solid dissolves as the solution becomes more basic.
-
This will help identify a pH range where solubility is maximized. Note that the final pH must be compatible with your experimental system (e.g., cell culture, animal model).
-
Visualizations
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a general workflow for preparing solutions and the proposed signaling pathway for this compound's vasodilatory effects.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. abmole.com [abmole.com]
- 6. This compound | C19H26N6O6 | CID 9912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. RU2193191C2 - Method for detection of nicotinic acid and this compound - Google Patents [patents.google.com]
Stability testing of Xanthinol Nicotinate under different pH and temperature conditions
Technical Support Center: Stability of Xanthinol Nicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of this compound under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
1. What is the purpose of stability testing for this compound?
Stability testing is a critical component of drug development and quality control. Its primary purpose is to provide evidence on how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, light, and pH.[1] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend appropriate storage conditions.
2. What are the key factors that can affect the stability of this compound?
This compound is susceptible to degradation under several conditions. The key factors that can affect its stability include:
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pH: It is highly susceptible to hydrolysis in both acidic and alkaline conditions.[2]
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Temperature: Elevated temperatures can accelerate degradation.[1][3]
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Oxidation: The molecule is susceptible to oxidative degradation.[2]
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Light: Photostability testing is recommended to assess the impact of light on the drug's stability.[1][4]
3. What are the expected degradation products of this compound?
This compound is an ester formed from Xanthinol and Nicotinic Acid. Under hydrolytic conditions (acidic or basic), it is expected to degrade into its constituent molecules: Xanthinol and Nicotinic Acid.[5][6]
4. How do I design a forced degradation study for this compound?
Forced degradation, or stress testing, helps to identify likely degradation products and demonstrates the specificity of analytical methods.[1][4] A typical forced degradation study for this compound would involve exposing it to the following conditions:[2][7]
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Acid Hydrolysis: Treat with a solution of 0.1 N HCl.
-
Base Hydrolysis: Treat with a solution of 0.5 N NaOH.
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3-30%).[7]
-
Thermal Degradation: Expose the solid drug substance to elevated temperatures (e.g., 80°C).[3]
-
Photolytic Degradation: Expose the drug substance to light according to ICH Q1B guidelines.[1][8]
5. What analytical techniques are suitable for stability testing of this compound?
Stability-indicating analytical methods are required, which can separate the intact drug from its degradation products. The most common and effective methods are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique that provides high precision and sensitivity for quantifying this compound and its degradants.[2][3]
-
High-Performance Thin-Layer Chromatography (HPTLC): This method offers a cost-effective and high-throughput alternative for the estimation of this compound.[2]
-
UV-Visible Spectrophotometry: While useful for quantification, it may not be stability-indicating on its own without chromatographic separation.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation observed under all stress conditions. | The stress conditions (temperature, pH, oxidant concentration) are too harsh. | Reduce the duration of exposure, lower the temperature, or use a lower concentration of the stressor (e.g., use 0.01 N HCl/NaOH). The goal is to achieve partial degradation (around 10-30%) to understand the degradation pathway. |
| No degradation is observed under stress conditions. | The stress conditions are not stringent enough, or the exposure time is too short. | Increase the temperature, concentration of the stressor, or the duration of the study. For thermal stress, consider increments of 10°C above the accelerated testing temperature.[1] |
| Poor separation between this compound and its degradation peaks in HPLC. | The chromatographic method is not optimized. This could be due to an inappropriate mobile phase, column, or gradient. | Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer), change the pH of the mobile phase, or try a different column stationary phase. Ensure the method is validated as stability-indicating. |
| Inconsistent results between replicate stability samples. | This could be due to non-homogeneity of the sample, weighing errors, or issues with the analytical instrumentation. | Ensure proper mixing and handling of the stock solutions. Verify the calibration and performance of the analytical balance and HPLC system. |
| Unexpected peaks appearing in the chromatogram. | These could be impurities from the starting material, reagents, or further degradation of primary degradation products. | Use high-purity reagents and solvents. If possible, use techniques like mass spectrometry (LC-MS) to identify the structure of the unknown peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify the resulting degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Reflux the solution for a specified period (e.g., 12 hours).[2]
-
Withdraw samples at appropriate time intervals, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.5 N NaOH.
-
Reflux the solution for a specified period (e.g., 12 hours).[2]
-
Withdraw samples at appropriate time intervals, neutralize with 0.5 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 6%).
-
Keep the solution at room temperature for a specified period.
-
Withdraw samples at different time points and dilute for analysis.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.[3]
-
Withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating RP-HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
Chromatographic Conditions (Example): [2]
-
Column: C18 column (e.g., Hibar® C18, 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of Methanol:Acetonitrile (90:10) and water with pH adjusted to 3.0 with formic acid (e.g., 50:50 v/v).
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Temperature | Duration | % Degradation (Approx.) | Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 12 hours | Significant | Xanthinol, Nicotinic Acid |
| Alkaline Hydrolysis | 0.5 N NaOH | 12 hours | Significant | Xanthinol, Nicotinic Acid |
| Oxidative Degradation | 6% H₂O₂ | 24 hours | Moderate | Oxidized derivatives |
| Thermal Degradation | 80°C | 48 hours | Low to Moderate | Thermolytic products |
| Photolytic Degradation | ICH Q1B conditions | - | To be determined | Photolytic products |
Note: The % degradation is indicative and will depend on the exact experimental conditions.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
References
- 1. snscourseware.org [snscourseware.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 5. Xanthinol | C13H21N5O4 | CID 9913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C19H26N6O6 | CID 9912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. RU2193191C2 - Method for detection of nicotinic acid and this compound - Google Patents [patents.google.com]
Identifying and minimizing side effects of Xanthinol Nicotinate in research animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthinol Nicotinate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a vasodilator that combines the effects of xanthinol and nicotinic acid (niacin).[1] Its primary mechanisms of action include:
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Phosphodiesterase Inhibition: Xanthinol inhibits the enzyme phosphodiesterase, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP causes smooth muscle relaxation and vasodilation.
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Prostaglandin Stimulation: The nicotinic acid component stimulates the production of prostaglandins, which are lipid compounds that relax smooth muscle in blood vessel walls, promoting vasodilation.
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Improved Blood Rheology: It helps to improve blood flow characteristics and reduces peripheral vascular resistance.
Q2: What are the most common animal models used in this compound research?
A2: Based on published research, the most common animal models for studying this compound include dogs, monkeys (specifically Macaca mulatta), and rats.[2][3][4]
Q3: What are the known side effects of this compound in research animals?
A3: The most frequently reported side effects in research animals are related to its vasodilatory properties and can include:
-
Hypotension: A dose-dependent decrease in blood pressure is a common finding.[5]
-
Flushing: Characterized by redness and warmth of the skin, this is a known side effect of the nicotinic acid component.
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Gastrointestinal Disturbances: Increased colonic motility and diarrhea have been observed in dogs.[6][7]
-
Tachycardia: An increased heart rate can occur, often as a reflex to the drop in blood pressure.[2]
Troubleshooting Guides
Issue 1: Managing Hypotension
Problem: The research animal exhibits a significant drop in blood pressure after administration of this compound.
Possible Causes:
-
The dose administered is too high.
-
The rate of intravenous infusion is too rapid.
-
The animal is under anesthesia, which can potentiate the hypotensive effects.[8]
-
The animal may have a pre-existing cardiovascular condition.
Solutions:
| Solution | Detailed Protocol/Consideration | Animal Model |
| Dose Adjustment | Begin with the lowest effective dose and titrate upwards while monitoring blood pressure. A study in dogs showed a direct dose-response relationship for hypotension.[5] | Dogs, Monkeys, Rats |
| Slower Infusion Rate | For intravenous administration, reduce the infusion rate to allow for gradual vasodilation and physiological compensation. | All models |
| Fluid Support | Administer intravenous fluids (e.g., crystalloids or colloids) to support blood volume and pressure, especially in anesthetized animals.[9] | All models |
| Anesthetic Considerations | If the animal is under anesthesia, consider reducing the concentration of inhalant anesthetics, as they also cause vasodilation.[8] | All models |
| Cardiovascular Monitoring | Continuously monitor blood pressure (systolic, diastolic, and mean arterial pressure), heart rate, and electrocardiogram (ECG) to detect and manage changes promptly.[2][5] | All models |
Issue 2: Minimizing Cutaneous Flushing
Problem: The animal displays signs of flushing (e.g., reddening of the ears or skin) after receiving this compound.
Possible Causes:
-
This is a direct pharmacological effect of the nicotinic acid component, mediated by the release of prostaglandins (PGD2 and PGE2) from epidermal Langerhans cells and keratinocytes.[10][11][12]
Solutions:
| Solution | Detailed Protocol/Consideration | Animal Model |
| Pre-treatment with NSAIDs | Administer a non-steroidal anti-inflammatory drug (NSAID) like aspirin 30-60 minutes prior to this compound. NSAIDs inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. | Rodents, potentially other models |
| Dose Titration | Start with a lower dose of this compound and gradually increase it. This can lead to tachyphylaxis, where the flushing response diminishes with repeated administration. | All models |
| Antihistamines | While the primary mediators are prostaglandins, histamine may also play a minor role. Pre-treatment with an H1 receptor antagonist could be considered, though its efficacy is less established than NSAIDs. | All models |
Issue 3: Addressing Gastrointestinal Upset
Problem: The research animal develops diarrhea or signs of gastrointestinal discomfort.
Possible Causes:
-
This compound can increase gastrointestinal motility.[7]
Solutions:
| Solution | Detailed Protocol/Consideration | Animal Model |
| Administer with Food | For oral administration, giving this compound with a small meal can help to reduce gastrointestinal irritation. | All models (oral route) |
| Dose Reduction | If gastrointestinal upset persists, consider lowering the dose. | All models |
| Symptomatic Treatment | If diarrhea is severe, appropriate supportive care, including fluid therapy to prevent dehydration, should be provided. Anti-diarrheal medications may be considered after consulting with a veterinarian. | All models |
Experimental Protocols
Protocol 1: Intravenous Infusion in a Monkey Model (Adapted from a study on hemorrhagic shock)
This protocol is adapted from a study investigating the therapeutic potential of this compound in anesthetized monkeys subjected to acute blood loss.[2]
-
Animal Preparation: Anesthetize the monkey (e.g., Macaca mulatta) following an approved institutional protocol.
-
Catheterization: Surgically implant catheters for drug infusion (e.g., in the femoral vein) and for monitoring blood pressure and collecting blood samples (e.g., in the femoral artery).
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Administration: Infuse the drug at a controlled rate. In the cited study, the drug was infused at various time points relative to the induction of hypotension.
-
Monitoring: Continuously record heart rate, pulse pressure, electrocardiogram (ECG), electroencephalogram (EEG), and arterial blood pressure. Collect blood samples at baseline and at predetermined intervals to measure biochemical parameters such as lactic acid, creatine phosphokinase, urea, and glucose.[2]
Protocol 2: Assessment of Cardiovascular Effects in a Dog Model
This is a general protocol based on studies evaluating the cardiovascular effects of this compound in dogs.[1][5]
-
Animal Preparation: Use healthy adult dogs. Anesthesia may or may not be used depending on the study's objectives.
-
Instrumentation: Place catheters for intravenous drug administration and for direct measurement of central and peripheral arterial pressure. An ECG should be attached to monitor cardiac rhythm.
-
Dose-Response Evaluation: Administer escalating doses of this compound intravenously. Allow for a sufficient stabilization period between doses.
-
Data Collection: Record central and peripheral blood pressure, venous pressure, and ECG at baseline and after each dose.
-
Respiratory Monitoring: Monitor respiratory rate and amplitude to assess any effects on the respiratory system. The cited study noted no significant changes in respiratory amplitude.[5]
Data Summary
Table 1: Survival Rate of Monkeys in Hemorrhagic Shock Model with this compound Treatment[2]
| Treatment Group | Timing of Drug Infusion Relative to Onset of Hypotension | Survival Rate (%) |
| Control (Saline) | - | 10 |
| This compound | 30 minutes prior | 60 |
| This compound | 30 minutes after | 86 |
| This compound | 1 hour after | 71 |
| This compound | 1.5 hours after | 57 |
| This compound | 2 hours after | 50 |
Visualizations
Caption: Signaling pathway of this compound leading to vasodilation.
Caption: Experimental workflow for managing hypotension.
References
- 1. [Effect of pentoxifylline, this compound and theophylline on the cardiovascular system, myocardial dynamics and left ventricular contractility of the dog in short-system, experiments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of this compound in the revival of monkeys subjected to acute haemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. [Effect of this compound on brain metabolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The action of this compound on the central and peripheral arterial pressure and on respiration in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the survival rate of dogs subjected to acute blood loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The influence of this compound and of a hyperosmolar solution on the motility of the colon] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 9. aaha.org [aaha.org]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic acid-induced flushing is mediated by activation of epidermal langerhans cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the dosage of Xanthinol Nicotinate for maximum efficacy in preclinical studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Xanthinol Nicotinate for maximum efficacy in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it inform dosage selection?
A1: this compound is a vasodilator that combines the effects of xanthinol and nicotinic acid (niacin).[1] Its primary mechanism involves improving blood flow and cellular metabolism.[1] The nicotinic acid component stimulates the production of prostaglandins, leading to the relaxation of smooth muscles in blood vessels and vasodilation.[1] The xanthinol component enhances the delivery of oxygen and nutrients to tissues.[1] Understanding this dual mechanism is crucial for dosage selection, as the optimal dose will be one that maximizes vasodilation and metabolic enhancement without causing significant side effects.
Q2: Are there any established preclinical dose ranges for this compound?
A2: Published preclinical studies on this compound have used a range of doses depending on the animal model and the condition being studied. For instance, in a study investigating the radiosensitizing effects on tumors in mice, a dose of 75 mg/kg administered intraperitoneally (IP) was used. In vitro studies on human umbilical artery smooth muscle cells have shown effects in the range of 2.76-276 µM. A study in dogs demonstrated a dose-dependent hypotensive effect, though specific dosages were not detailed in the available abstract.[2] Due to the limited number of comprehensive dose-ranging studies, it is recommended that researchers perform pilot studies to determine the optimal dose for their specific experimental model and efficacy endpoints.
Q3: What are the common routes of administration for this compound in preclinical studies?
A3: Based on available literature, both oral and parenteral routes of administration have been used. Intraperitoneal (IP) injection has been documented in mouse studies. The choice of administration route should be guided by the experimental design, the desired pharmacokinetic profile, and the clinical route of administration being modeled.
Q4: What are the potential side effects of this compound to monitor in preclinical studies?
A4: A common side effect observed in human clinical trials is a flushing sensation.[3] In preclinical animal models, it is important to monitor for signs of hypotension (low blood pressure), especially at higher doses, due to its vasodilatory effects.[2] Other potential side effects to monitor include changes in heart rate and general signs of distress in the animals.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in efficacy results | Inconsistent drug formulation or administration. Individual animal differences in metabolism. | Ensure consistent and proper drug solubilization and administration techniques. Increase the number of animals per group to account for biological variability. |
| No observable therapeutic effect | Dose is too low. Inappropriate animal model. | Conduct a dose-escalation study to determine a more effective dose. Ensure the chosen animal model is relevant to the disease being studied and responsive to the drug's mechanism of action. |
| Adverse events or toxicity observed | Dose is too high. Rapid administration. | Reduce the dose or consider a different administration route that allows for slower absorption. Closely monitor animals for any signs of distress and establish a clear endpoint for euthanasia if severe toxicity is observed. |
| Difficulty in translating preclinical findings to clinical applications | Species-specific differences in drug metabolism and pharmacokinetics. | Conduct pharmacokinetic studies in the chosen animal model to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This data is crucial for interspecies dose scaling. |
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and in vitro studies on this compound. Due to the limited number of published dose-ranging studies, this data is not exhaustive but provides a starting point for experimental design.
Table 1: In Vivo Preclinical Dosages of this compound
| Animal Model | Indication | Route of Administration | Dosage | Observed Efficacy | Reference |
| Mouse | Tumor Radiosensitization | Intraperitoneal (IP) | 75 mg/kg | Enhancement of radiation response | - |
| Dog | Cardiovascular Effects | Not Specified | Dose-dependent | Hypotensive effect | [2] |
| Monkey | Hemorrhagic Shock | Infusion | Not Specified | Improved survival | [4] |
Table 2: In Vitro Concentrations and Effects of this compound
| Cell/Tissue Model | Assay | Concentration Range | Observed Effect | Reference |
| Human Umbilical Artery Smooth Muscle Cells | Proliferation Assay | 2.76-276 µM | Inhibition of proliferation | - |
Experimental Protocols
Protocol 1: General Procedure for a Dose-Finding Study in a Rodent Model of Peripheral Artery Disease (PAD)
This is a generalized protocol and should be adapted based on the specific research question and institutional guidelines.
-
Animal Model: Use a validated rodent model of PAD, such as the femoral artery ligation model.
-
Grouping: Divide animals into at least four groups: a vehicle control group and three or more dose groups of this compound (e.g., 10, 30, and 100 mg/kg). The number of animals per group should be statistically justified.
-
Drug Preparation and Administration: Prepare this compound in a suitable vehicle (e.g., saline). Administer the drug via the chosen route (e.g., oral gavage or IP injection) at a consistent time each day.
-
Efficacy Assessment: Measure relevant efficacy endpoints at baseline and at various time points throughout the study. These may include:
-
Blood flow measurements using Laser Doppler imaging.
-
Assessment of limb function and necrosis.
-
Histological analysis of muscle tissue for signs of ischemia and angiogenesis.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify the dose that provides the maximum therapeutic effect with minimal side effects.
Visualizations
Below are diagrams illustrating key concepts related to the preclinical study of this compound.
Caption: General workflow for a preclinical dose-optimization study.
Caption: Simplified signaling pathway of this compound.
References
- 1. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 2. [The action of this compound on the central and peripheral arterial pressure and on respiration in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of this compound in the revival of monkeys subjected to acute haemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Xanthinol Nicotinate degradation in analytical samples
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Xanthinol Nicotinate. The following information addresses common issues related to its degradation in analytical samples.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A1: Unexpected peaks in your chromatogram are likely due to the degradation of this compound. It is a salt of xanthinol and nicotinic acid and can degrade under various stress conditions. The primary degradation products are xanthinol and nicotinic acid.[1] Forced degradation studies have shown that this compound is particularly susceptible to:
-
Acid Hydrolysis: Degradation can occur in the presence of acids (e.g., 0.1 N HCl).[1][2]
-
Alkaline Hydrolysis: Basic conditions (e.g., 0.5 N NaOH) can also lead to significant degradation.[1][2]
-
Oxidation: Oxidizing agents, such as hydrogen peroxide (e.g., 30% H₂O₂), can cause degradation.[1]
-
Thermal Stress: Elevated temperatures (e.g., 80°C) can lead to thermal degradation.[1][2]
-
Photodegradation: Exposure to UV light (e.g., 254 nm) can also cause the drug to degrade.[1]
To confirm if the unexpected peaks are degradation products, you can perform forced degradation studies on a reference standard of this compound and compare the resulting chromatograms with your sample chromatogram.
Q2: My this compound peak area is lower than expected. What are the possible reasons?
A2: A lower than expected peak area for this compound often indicates degradation of the analyte. After absorption, this compound rapidly degrades into nicotinic acid and the xanthinol ion.[3][4] The following factors during sample preparation and storage can contribute to this issue:
-
Sample pH: If your sample diluent is acidic or basic, it can promote hydrolysis.
-
Storage Conditions: Storing samples at room temperature or exposing them to light for extended periods can lead to thermal and photodegradation. It is recommended to protect samples from light and store them at appropriate temperatures.
-
Oxidative Stress: The presence of oxidizing agents in your sample matrix can lead to degradation.
Ensure your sample handling and storage protocols are optimized to minimize exposure to these conditions.
Q3: How can I prevent the degradation of this compound in my analytical samples?
A3: To minimize degradation, consider the following preventative measures:
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Control pH: Use a neutral pH diluent for sample preparation.
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Protect from Light: Store and handle samples in amber-colored vials or protect them from light.
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Temperature Control: Store samples at refrigerated or frozen conditions if stability data supports it. Avoid prolonged exposure to high temperatures.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to the sample might be beneficial, but this would require validation.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation.
Q4: What is a suitable analytical method for the stability-indicating analysis of this compound?
A4: A validated stability-indicating HPLC method is recommended. Several studies have reported successful separation of this compound from its degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] Key components of such a method typically include:
-
Column: A C18 column is often suitable.[1]
-
Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer is commonly used.[1]
-
Detection: UV detection at approximately 272 nm is appropriate as it is the maximum absorbance wavelength for this compound.[1]
It is crucial to validate the method to ensure it is specific for the intact drug in the presence of its degradation products.
Quantitative Data Summary
The following tables summarize the degradation of this compound under various stress conditions as reported in forced degradation studies.
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Parameter | Duration | % Degradation | Degradation Products Observed | Reference |
| Acid Hydrolysis | 0.1 N HCl | 12 hours | Significant | Yes | [1] |
| Alkaline Hydrolysis | 0.5 N NaOH | 12 hours | Significant | Yes | [1] |
| Oxidation | 30% H₂O₂ | 12 hours | Significant | Yes | [1] |
| Thermal Degradation | 80°C | 24 hours | ~18.36% | Not Observed (non-chromophoric) | [1] |
| Photodegradation | UV light (254 nm) | 24 hours | ~16.30% | Not Observed (non-chromophoric) | [1] |
Experimental Protocols
Key Experiment: Stability-Indicating RP-HPLC Method for this compound
This protocol is a generalized procedure based on published methods.[1]
1. Chromatographic Conditions:
-
Instrument: Shimadzu HPLC-2010 with a photodiode array detector.[1]
-
Column: Hiber® C18 (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A 50:50 (v/v) mixture of [Methanol:Acetonitrile (90:10)] and water (pH adjusted to 3.0 with formic acid).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Detection Wavelength: 272 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.[1]
-
Dissolve and dilute to volume with HPLC-grade methanol to obtain a concentration of 1000 µg/mL.[1]
-
From this stock solution, prepare working standards of desired concentrations by diluting with the mobile phase.
3. Sample Preparation:
-
For tablet dosage forms, weigh and finely powder a sufficient number of tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of this compound to a 10 mL volumetric flask.
-
Add about 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study Protocol:
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl and keep for 12 hours. Neutralize with 1 mL of 0.1 N NaOH and dilute to the final concentration with mobile phase.[1]
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.5 N NaOH and keep for 12 hours. Neutralize with 1 mL of 0.5 N HCl and dilute to the final concentration with mobile phase.[1]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂ and keep for 12 hours. Dilute to the final concentration with mobile phase.[1]
-
Thermal Degradation: Keep the solid drug in a hot air oven at 80°C for 24 hours. Then, prepare a solution of the desired concentration in the mobile phase.[1]
-
Photodegradation: Expose the solid drug to UV light (254 nm) in a UV chamber for 24 hours. Then, prepare a solution of the desired concentration in the mobile phase.[1]
Visualizations
Caption: Degradation pathway of this compound under various stress conditions.
Caption: General experimental workflow for the analysis of this compound.
References
Improving the yield of Xanthinol Nicotinate synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Xanthinol Nicotinate and improving reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Solvent Choice: The choice of solvent can significantly impact the reaction's efficiency. Using absolute ethyl alcohol as a solvent has been shown to improve both purity and yield compared to mixed solvents like toluene and isopropanol.[1] Absolute ethanol is also a more environmentally friendly and less toxic option.[1]
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Reaction Conditions: Ensure that the reaction temperature and time are optimized. For the reaction of 2-hydroxy-3-(2-ethoxy-methylamino) chloropropane with theophylline and niacin, maintaining the appropriate temperature during the addition of reactants and allowing for a sufficient insulation reaction time is crucial.[1]
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Purity of Reactants: The purity of starting materials, such as theophylline and nicotinic acid, is critical. Impurities can lead to side reactions and reduce the overall yield.
-
Purification Method: An inefficient purification process can lead to loss of product. An improved refining process using activated carbon can enhance the yield and purity of the final product.[1] The use of a mixed solvent system, such as 95% ethanol and ethyl acetate, during recrystallization can also improve the yield and purity.[1]
Question: I am observing a significant amount of impurities in my final product. How can I minimize their formation?
Answer: The formation of impurities is a common challenge. Here are some strategies to minimize them:
-
Control of Reaction pH: The pH of the reaction mixture can influence the formation of byproducts. Adjusting the pH with hydrochloric acid or sulfuric acid can be beneficial.[1]
-
Optimized Reagent Stoichiometry: Using the correct molar ratios of reactants is essential. An excess of one reactant can lead to the formation of unwanted side products.
-
Effective Purification: A robust purification protocol is key to removing impurities. The use of activated carbon that has been specially treated (e.g., with microwave heating followed by ultrasonication in a PBS buffer) can significantly improve the purity of the final product to over 95%.[1] Adding silica gel in combination with activated carbon during the decolorization step can further enhance purity.[1]
Question: The purification of the crude this compound is proving to be difficult. What are some effective purification techniques?
Answer: Effective purification is crucial for obtaining high-purity this compound. Consider the following methods:
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Recrystallization: Recrystallization from a suitable solvent is a common and effective method. A mixed solvent system of 95% ethanol and ethyl acetate (in a mass ratio of 1:0.5 to 1:0.7) has been shown to be effective.[1] Cooling the filtrate in an ice-water bath to 5°C can promote the crystallization of the pure product.[1]
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Activated Carbon Treatment: Decolorizing the crude product solution with activated carbon is a standard procedure. For enhanced performance, specially treated activated carbon can be used.[1] The amount of activated carbon used (e.g., 2% of the crude product weight) and the reflux time (e.g., 30 minutes) should be optimized.[1]
-
Vacuum Drying: After filtration, the purified crystals should be dried under vacuum at a controlled temperature (e.g., 60-80°C) to remove any residual solvent without decomposing the product.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis route for this compound?
A1: A common synthesis route involves the reaction of epichlorohydrin with N-methylethanolamine to form an intermediate, which is then reacted with theophylline and nicotinic acid.[1] Another reported one-pot synthesis utilizes (S)-(chloromethyl)oxirane as a chiral synthon, which reacts with theophylline hydrate, followed by 2-(methylamino)ethanol and finally nicotinic acid to yield (R)-(-)-xanthinol nicotinate.[2]
Q2: Are there alternative, greener synthesis methods available?
A2: Yes, chemoenzymatic routes are being explored to produce enantiomerically enriched this compound. These methods often employ lipases for kinetic resolution of intermediates, which can lead to higher purity and are performed under milder, more environmentally friendly conditions.[3][4]
Q3: What are the key parameters to control during the synthesis to ensure a high yield?
A3: The key parameters to control are:
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Solvent: Use of absolute ethyl alcohol is recommended.[1]
-
Temperature: Maintain strict temperature control during reactant addition and reaction.[1]
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pH: Adjust the reaction pH as necessary.[1]
-
Purification: Employ an optimized refining process with high-quality activated carbon and appropriate recrystallization solvents.[1]
Q4: How does the choice of solvent affect the reaction yield?
A4: The solvent plays a crucial role in reactant solubility and reaction kinetics. Using absolute ethyl alcohol instead of a mixed solvent of toluene and isopropanol has been demonstrated to improve the yield and purity of this compound, in addition to being a cheaper and less toxic option.[1]
Data Presentation
Table 1: Reported Yields of this compound Synthesis under Various Conditions
| Synthesis Method | Key Reagents/Solvents | Reported Yield | Purity | Reference |
| Chemical Synthesis | Epichlorohydrin, N-methylethanolamine, Theophylline, Niacin, 90% Ethanol (refining) | 79.2% | - | [1] |
| Chemical Synthesis | - , 95% Ethanol (refining) | 83% | 92% | [1] |
| Chemical Synthesis with Microwave/Ultrasonication | - , PBS buffer for activated carbon treatment | 85% | >93% | [1] |
| Chemical Synthesis | - , 95% Ethanol and Ethyl Acetate (refining) | 87% | >93% | [1] |
| Chemical Synthesis with Treated Activated Carbon and Silica Gel | - | 90% | >95% | [1] |
| Chemical Synthesis with Microwave/Ultrasonication (optimized) | - | 91% | >95% | [1] |
| One-pot Synthesis | (S)-(chloromethyl)oxirane, Theophylline hydrate, 2-(methylamino)ethanol, Nicotinic acid, 2-propanol | 67% | - | [2] |
| Chemoenzymatic Synthesis | Lipase-mediated kinetic resolution | 38% (intermediate), then 90-97% | >99% ee | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Absolute Ethyl Alcohol[1]
This protocol is based on the method described in patent CN102134241B.
Step 1: Synthesis of 2-hydroxy-3-(2-ethoxy-methylamino) chloropropane
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In a reaction vessel, add epichlorohydrin and absolute ethyl alcohol.
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Stir the mixture and cool to 18-25°C.
-
Slowly add N-methylethanolamine dropwise while maintaining the temperature between 18-25°C.
-
After the addition is complete, continue the reaction for 2 hours at the same temperature to obtain 2-hydroxy-3-(2-ethoxy-methylamino) chloropropane.
Step 2: Synthesis of crude this compound
-
React the product from Step 1 with theophylline and nicotinic acid in absolute ethyl alcohol.
-
(Specific reaction conditions such as temperature and duration for this step are not detailed in the provided abstract).
Step 3: Refining of this compound
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Dissolve the crude this compound in 90% ethanol by heating under reflux.
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Slightly cool the solution and add 2% (w/w of crude product) activated carbon.
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Reflux the mixture for 30 minutes.
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Filter the hot solution to remove the activated carbon.
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Cool the filtrate in an ice-water bath to 5°C to induce crystallization.
-
Filter the white crystals and wash them with 90% ethanol.
-
Dry the crystals under vacuum at 80°C for 2 hours to obtain the final product.
Protocol 2: One-pot Synthesis of (R)-(-)-Xanthinol Nicotinate[2]
Step 1: Reaction of (S)-(chloromethyl)oxirane with Theophylline
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In a stirred reaction vessel, combine (S)-(chloromethyl)oxirane (4.66 mmol), theophylline hydrate (4.63 mmol), pyridine (0.1 ml), and 2-propanol (4 ml).
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Reflux the mixture for 1 hour. The dissolution of theophylline indicates the completion of the reaction.
Step 2: Addition of 2-(Methylamino)ethanol
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To the reaction mixture from Step 1, add 2-(methylamino)ethanol (12.78 mmol).
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Stir and reflux the mixture for 3 hours and 15 minutes.
-
Continue stirring at ambient temperature for 2 hours and 15 minutes.
Step 3: Formation and Crystallization of this compound
-
Add nicotinic acid (8.17 mmol) and 2-propanol (10 ml) to the solution.
-
(R)-(-)-xanthinol nicotinate will crystallize at room temperature overnight.
-
The product can be further purified by recrystallization from a water/2-propanol mixture.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Managing flushing and gastrointestinal upset during Xanthinol Nicotinate administration in trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing flushing and gastrointestinal (GI) upset, two common adverse events associated with Xanthinol Nicotinate administration in a clinical trial setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed during this compound administration?
A1: The most frequently reported side effects are flushing and gastrointestinal discomfort. Flushing is characterized by a feeling of warmth, redness, and sometimes tingling or itching of the skin, particularly on the face, neck, and upper chest.[1][2][3] Gastrointestinal issues can include nausea, vomiting, abdominal discomfort, and diarrhea.[1][2]
Q2: What is the underlying mechanism of this compound-induced flushing?
A2: this compound, a derivative of niacin, induces flushing primarily through the activation of the G protein-coupled receptor 109A (GPR109A) on dermal Langerhans cells.[4][5][6] This activation initiates a signaling cascade that leads to the synthesis and release of vasodilatory prostaglandins, predominantly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[7][8] These prostaglandins then act on receptors in the capillaries, causing cutaneous vasodilation, which manifests as flushing.[7]
Q3: How soon after administration can flushing be expected, and how long does it typically last?
A3: Flushing episodes generally begin 10 to 30 minutes after oral ingestion of a nicotinic acid derivative and can last for about 60 to 90 minutes. The intensity and duration are often most pronounced during the initial days of treatment and tend to decrease over several weeks as tolerance develops.
Q4: Is it possible for participants to develop a tolerance to flushing?
A4: Yes, tolerance to flushing is a well-documented phenomenon with niacin and its derivatives. The frequency and severity of flushing episodes tend to decrease with continued, consistent administration of the drug.
Q5: What are the general recommendations for managing gastrointestinal upset?
A5: The primary recommendation to mitigate gastrointestinal discomfort is to administer this compound with food.[2][9] Taking the dose with meals or a low-fat snack can help reduce symptoms like nausea and abdominal pain. Ensuring adequate hydration is also important, especially if diarrhea occurs.[2]
Troubleshooting Guides
Managing Flushing in Trial Participants
Issue: A trial participant reports moderate to severe flushing after this compound administration.
Troubleshooting Steps:
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Assess Severity: Quantify the severity of the flushing episode using a standardized scale. The Flushing Symptom Questionnaire (FSQ) and the Global Flushing Severity Score (GFSS) are validated tools for this purpose.[10][11] A Clinician Erythema Assessment (CEA) Scale can also be used for objective grading.[12]
-
Review Administration Protocol:
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Confirm that the dose was taken with a low-fat snack or meal.
-
Inquire about the consumption of potential triggers such as hot beverages, spicy foods, or alcohol around the time of administration.
-
-
Implement Management Strategies (with Medical Consultation):
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Pre-medication: Consider pre-treatment with a non-steroidal anti-inflammatory drug (NSAID). Aspirin (325 mg) administered 30 minutes prior to this compound dosing is a well-established method to attenuate flushing by inhibiting prostaglandin synthesis.[11]
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Dose Titration: If the participant is in the initial phase of treatment, reinforce the importance of gradual dose escalation as per the trial protocol. Avoid rapid increases in dosage.
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Timing of Administration: Dosing at bedtime may help the participant sleep through the peak of the flushing episode.
-
-
Participant Education: Reassure the participant that flushing is a known side effect and that tolerance typically develops. Provide clear instructions on management strategies.
-
Monitor and Document: Continue to monitor the frequency and severity of flushing episodes at subsequent visits. Document all interventions and outcomes meticulously in the case report form.
Managing Gastrointestinal Upset in Trial Participants
Issue: A trial participant reports nausea, vomiting, or diarrhea following this compound administration.
Troubleshooting Steps:
-
Characterize the Symptom:
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Nausea/Vomiting: Determine the frequency and severity. Note any temporal relationship to dosing.
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Diarrhea: Assess the frequency, consistency of stools, and for the presence of any warning signs like blood or fever.
-
-
Assess Hydration Status: Evaluate for signs of dehydration, especially with vomiting or diarrhea.
-
Review Administration Protocol:
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Confirm that the participant is taking the medication with meals as instructed.[9]
-
-
Implement Management Strategies (with Medical Consultation):
-
Nausea and Vomiting:
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If symptoms are mild, ensure future doses are taken with a larger meal.
-
For persistent symptoms, antiemetic agents such as dopamine D2 receptor antagonists (e.g., metoclopramide) or 5-HT3 receptor antagonists (e.g., ondansetron) may be considered, following the trial's protocol for concomitant medications.[3][13]
-
-
Diarrhea:
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Advise the participant to maintain adequate fluid and electrolyte intake. Oral rehydration solutions can be recommended.[14]
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Recommend a bland diet (e.g., bananas, rice, applesauce, toast) until symptoms resolve.[14]
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If diarrhea is significant and not self-limiting, antidiarrheal agents like loperamide may be considered, provided there are no contraindications.[15]
-
-
-
Rule out Other Causes: Consider other potential causes of GI upset to rule out confounding factors.
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Monitor and Document: Use a validated scale like the Gastrointestinal Symptom Rating Scale (GSRS) to track symptom severity over time.[16] Document all interventions and their effects.
Data on Incidence and Management of Side Effects
| Side Effect | Incidence Reported in this compound Studies | Management Strategy | Reported Efficacy of Management |
| Flushing | 53.9% in one study of patients with peripheral vascular disease.[17] | Pre-medication with 325 mg aspirin 30 minutes before dosing. | Reduces niacin-induced flushing by 30-50%. |
| Transient peripheral flushing in ~90% of patients in a study on oral submucous fibrosis.[18] | Slow dose titration. | Helps in the development of tolerance over several weeks. | |
| Administration with a low-fat snack. | May minimize flushing.[11] | ||
| Avoidance of triggers (hot beverages, alcohol). | May reduce the severity of flushing episodes. | ||
| Vomiting | 43.1% in one study of patients with peripheral vascular disease.[17] | Administration with food/meals. | Standard recommendation to mitigate GI upset.[2] |
| Use of antiemetics. | Can be effective for managing symptoms.[17] | ||
| Nausea | Frequently reported, but specific percentages for this compound are not consistently available. | Administration with food/meals. | Standard recommendation to mitigate GI upset.[2] |
| Diarrhea | Reported as a potential side effect, but specific incidence data is limited. | Maintain hydration and electrolyte balance. | Essential for managing symptoms and preventing complications.[14] |
| Dietary modifications (e.g., BRAT diet). | Can help firm stools and reduce symptoms.[14] | ||
| Use of antidiarrheal agents (e.g., loperamide). | May be used for symptomatic relief in the absence of contraindications.[15] |
Experimental Protocols
Protocol for Assessment and Grading of Flushing
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Subjective Assessment:
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Utilize the Flushing Symptom Questionnaire (FSQ) at each study visit and potentially via an e-diary for daily reporting.
-
The key metric for severity is the Global Flushing Severity Score (GFSS) , which rates overall flushing on a 0-10 scale (0=none, 1-3=mild, 4-6=moderate, 7-9=severe, 10=extreme).[10]
-
-
Objective Assessment:
-
At clinic visits, a trained clinician will grade erythema using the Clinician Erythema Assessment (CEA) Scale , a 5-point scale:
-
Grade 0: Clear skin with no signs of erythema
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Grade 1: Almost clear, slight redness
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Grade 2: Mild erythema, definite redness
-
Grade 3: Moderate erythema, marked redness
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Grade 4: Severe erythema, fiery redness[12]
-
-
Assessments should be performed at baseline and at predefined intervals post-dose (e.g., 30, 60, and 90 minutes) during pharmacokinetic/pharmacodynamic study days.
-
-
Documentation: All scores and observations must be recorded in the participant's case report form.
Protocol for Assessment and Grading of Gastrointestinal Upset
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Initial Assessment:
-
At the screening and baseline visits, assess for any pre-existing gastrointestinal conditions.
-
-
Ongoing Monitoring:
-
At each study visit, administer the Gastrointestinal Symptom Rating Scale (GSRS) . The GSRS is a 15-item questionnaire that assesses the severity of different GI symptoms on a 7-point Likert scale.
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The scale covers five domains: abdominal pain, reflux, indigestion, diarrhea, and constipation.
-
-
Adverse Event Reporting:
-
Any new or worsening GI symptom should be recorded as an adverse event.
-
The severity of the adverse event should be graded according to the Common Terminology Criteria for Adverse Events (CTCAE) or a trial-specific grading scale.
-
-
Follow-up: For any reported GI adverse event, follow up with the participant to assess the duration, resolution, and effectiveness of any interventions.
Visualizations
Signaling Pathway of this compound-Induced Flushing
References
- 1. researchgate.net [researchgate.net]
- 2. What is Xantinol Nicotinate used for? [synapse.patsnap.com]
- 3. england.nhs.uk [england.nhs.uk]
- 4. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 8. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtodayonline.com [drugtodayonline.com]
- 10. Measuring flushing symptoms with extended-release niacin using the flushing symptom questionnaire©: results from a randomised placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Nausea and Vomiting in 2021: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diarrhea - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 15. Evidence-Based Clinical Guidelines for Chronic Diarrhea 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
Technical Support Center: Enhancing the In Vivo Stability and Half-Life of Xanthinol Nicotinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments aimed at enhancing the in vivo stability and half-life of Xanthinol Nicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound and its components?
A1: this compound rapidly dissociates in vivo into xanthinol and nicotinic acid. The elimination half-life of xanthinol is approximately 1.67 hours, with an absorption half-life of 0.4 hours.[1][2] The plasma elimination half-life of immediate-release nicotinic acid is short, ranging from 20 to 48 minutes.
Q2: What are the primary challenges associated with the in vivo stability of this compound?
A2: The primary challenge is its rapid degradation into its constituent components, xanthinol and nicotinic acid, both of which have short biological half-lives.[1][2] This leads to a short duration of action and may require frequent administration to maintain therapeutic concentrations.
Q3: What are the main metabolic pathways for the components of this compound?
A3: Nicotinic acid is metabolized in the liver through two main pathways: a high-affinity conjugation pathway forming nicotinuric acid (NUA) and a low-affinity amidation pathway leading to the formation of nicotinamide adenine dinucleotide (NAD). Xanthinol, a derivative of theophylline, is expected to be metabolized by cytochrome P450 enzymes, primarily through demethylation and hydroxylation.
Q4: What are the potential strategies to enhance the in vivo stability and prolong the half-life of this compound?
A4: Potential strategies can be broadly categorized into formulation-based approaches and chemical modification approaches.
-
Formulation-Based:
-
Extended-Release (ER) Formulations: Incorporating this compound into a matrix system using hydrophilic polymers (e.g., HPMC) to control the rate of drug release.
-
Nanoparticle-Based Delivery: Encapsulating the drug in nanoparticles (e.g., PLGA, liposomes) to protect it from rapid metabolism and achieve sustained release.
-
-
Chemical Modification:
-
Prodrug Synthesis: Modifying the chemical structure of xanthinol to create a prodrug that is converted to the active form in a controlled manner.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the xanthinol molecule to increase its hydrodynamic size, thereby reducing renal clearance and enzymatic degradation.
-
Troubleshooting Guides
In Vivo Pharmacokinetic Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | 1. Inconsistent dosing technique.2. Variability in food and water intake.3. Genetic differences in metabolic enzymes. | 1. Ensure consistent and accurate administration of the dose.2. Standardize fasting and feeding protocols for all subjects.3. Increase the number of subjects per group to improve statistical power. |
| No detectable or very low plasma concentrations of the new formulation. | 1. Poor absorption of the formulation.2. Rapid first-pass metabolism.3. Issues with the analytical method. | 1. Review the formulation design; consider adding permeation enhancers.2. Investigate alternative routes of administration (e.g., parenteral).3. Validate the analytical method for sensitivity and specificity. Check for matrix effects. |
| Unexpectedly short half-life with a new extended-release formulation. | 1. "Dose dumping" - premature release of the drug from the formulation.2. In vivo environment (e.g., pH, enzymes) compromising the formulation integrity. | 1. Re-evaluate the formulation's release mechanism and polymer composition.2. Conduct in vitro release studies under different pH and enzymatic conditions to simulate the in vivo environment. |
| Inconsistent results between in vitro dissolution and in vivo pharmacokinetics. | 1. In vitro dissolution conditions do not mimic the in vivo environment.2. The formulation's release is sensitive to mechanical stress in the GI tract. | 1. Modify the dissolution medium (pH, surfactants, enzymes) to be more biorelevant.2. Use a dissolution apparatus that better simulates the mechanical forces of the GI tract. |
In Vitro Dissolution Testing
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete dissolution of the extended-release formulation. | 1. Poor solubility of the drug in the dissolution medium.2. Inappropriate polymer concentration in the matrix. | 1. Add a surfactant to the dissolution medium to improve drug solubility.2. Optimize the drug-to-polymer ratio in the formulation. |
| High variability in dissolution profiles between tablets. | 1. Non-uniform mixing of the drug and excipients.2. Inconsistent tablet hardness or thickness. | 1. Ensure a homogenous blend before tablet compression.2. Monitor and control tablet manufacturing parameters (compression force, weight). |
| "Coning" or mounding of the formulation at the bottom of the vessel. | 1. Hydrophilic polymer gelling and adhering to the vessel.2. Inadequate agitation. | 1. Use a different apparatus (e.g., basket instead of paddle) or add a small helix to the bottom of the vessel.2. Increase the rotation speed of the paddle or basket. |
| Drug degradation in the dissolution medium. | 1. The drug is unstable at the pH of the medium.2. The drug is susceptible to oxidation. | 1. Adjust the pH of the dissolution medium or use a buffered solution.2. De-aerate the dissolution medium and consider adding antioxidants. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Immediate-Release vs. Potential Extended-Release Formulations of this compound Components
| Parameter | Immediate-Release Xanthinol | Potential ER Xanthinol | Immediate-Release Nicotinic Acid | Potential ER Nicotinic Acid |
| Tmax (h) | ~0.5 - 1 | 4 - 8 | ~0.5 - 1 | 3 - 5 |
| Cmax (ng/mL) | High | Lowered | High | Lowered |
| t½ (h) | ~1.7 | > 6 | ~0.5 - 1 | > 4 |
| AUC (ng·h/mL) | Base | Increased | Base | Increased |
Note: Values for potential ER formulations are hypothetical and represent the target profile for successful half-life extension.
Experimental Protocols
In Vivo Pharmacokinetic Study of an Extended-Release this compound Formulation in Rats
Objective: To determine and compare the pharmacokinetic profile of an extended-release (ER) formulation of this compound with an immediate-release (IR) formulation in rats.
Methodology:
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Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
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Formulation Administration:
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Group 1 (IR): Administer this compound in an aqueous solution by oral gavage.
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Group 2 (ER): Administer the ER tablet formulation of this compound orally.
-
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Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into tubes containing an anticoagulant (e.g., EDTA).
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Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
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Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both xanthinol and nicotinic acid for each group using non-compartmental analysis.
In Vitro Dissolution Testing of an Extended-Release this compound Formulation
Objective: To evaluate the in vitro release profile of an extended-release (ER) this compound tablet.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of phosphate buffer, pH 6.8.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one ER tablet in each dissolution vessel.
-
Withdraw 5 mL samples at 1, 2, 4, 6, 8, 12, and 24 hours.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis:
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Filter the samples through a 0.45 µm filter.
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Determine the concentration of this compound in the samples using a validated UV-Vis spectrophotometric or HPLC method.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of xanthinol in human plasma and its application in a bioequivalence study of this compound tablets [hero.epa.gov]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized Xanthinol Nicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of synthesized Xanthinol Nicotinate.
Troubleshooting Guide
Proactively identify and resolve common issues encountered during the synthesis of this compound to ensure consistent product quality.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action | Analytical Technique | Acceptance Criteria (Example) |
| Incomplete Reaction | - Ensure accurate stoichiometry of reactants (Theophylline, N-(2-hydroxyethyl)-N-methyl-2-chloroethylamine, Nicotinic Acid).- Optimize reaction time and temperature. Monitor reaction progress using TLC or HPLC. | HPLC, TLC | >99% conversion of limiting reactant. |
| Suboptimal Reaction Conditions | - Verify the purity and dryness of the solvent (e.g., absolute ethanol).- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. | Karl Fischer Titration (for solvent) | Water content <0.05% in solvent. |
| Side Reactions | - Control reaction temperature to minimize the formation of byproducts. Epichlorohydrin is highly reactive and can undergo side reactions.- Use purified starting materials to avoid side reactions catalyzed by impurities. | HPLC, LC-MS | Known byproduct peaks should be below 0.1%. |
| Product Loss During Work-up | - Optimize the crystallization process (solvent system, temperature, and cooling rate) to maximize recovery.- Ensure efficient extraction and phase separation if applicable. | Visual Inspection, HPLC of mother liquor | Minimal product in the mother liquor. |
Issue 2: High Levels of Impurities
| Potential Cause | Recommended Action | Analytical Technique | Acceptance Criteria (Example) |
| Unreacted Starting Materials | - Drive the reaction to completion by adjusting stoichiometry or reaction time.- Implement an effective purification step (e.g., recrystallization, column chromatography) to remove unreacted starting materials. | HPLC, NMR | Each starting material <0.1% in the final product. |
| Synthesis-Related Impurities | - Epichlorohydrin-related byproducts: Due to the high reactivity of epichlorohydrin, side products from its reaction with the solvent or self-polymerization can occur. Use high-purity epichlorohydrin and control the reaction temperature carefully.- Theophylline degradation: Avoid harsh acidic or basic conditions that could lead to the degradation of the theophylline moiety. | LC-MS, GC-MS | Identification and quantification of key potential impurities. Each unknown impurity <0.1%. |
| Degradation Products | - this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[1] Avoid exposure to these conditions during synthesis and storage.- Store the final product in a cool, dark, and dry place. | Stability-indicating HPLC method | Total degradation products <0.5%. |
| Inefficient Purification | - Optimize the recrystallization solvent and conditions.- Consider alternative purification methods such as flash chromatography. | HPLC, Melting Point | Purity >99.5%, sharp melting point. |
Issue 3: Inconsistent Physical Properties (Color, Crystal Form)
| Potential Cause | Recommended Action | Analytical Technique | Acceptance Criteria (Example) |
| Polymorphism | - Control the crystallization conditions (solvent, temperature, cooling rate, agitation) to consistently produce the desired polymorph. | X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC) | Consistent XRD pattern and DSC thermogram across batches. |
| Residual Solvents | - Ensure adequate drying of the final product under appropriate temperature and vacuum. | Gas Chromatography (GC) | Residual solvents within ICH limits. |
| Presence of Colored Impurities | - Identify and eliminate the source of colored impurities through improved purification of starting materials or intermediates.- Utilize activated carbon treatment during recrystallization if appropriate. | UV-Vis Spectroscopy, HPLC | Visually white to off-white powder. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to control during the synthesis of this compound to minimize batch-to-batch variability?
A1: Based on the principles of Quality by Design (QbD), the following process parameters are critical:
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Stoichiometry of Reactants: Precise control over the molar ratios of theophylline, N-(2-hydroxyethyl)-N-methyl-2-chloroethylamine (or its precursors like epichlorohydrin and N-methylethanolamine), and nicotinic acid is crucial for driving the reaction to completion and minimizing unreacted starting materials.
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Reaction Temperature: Temperature control is vital to ensure an adequate reaction rate while minimizing the formation of thermally induced byproducts and degradation products.
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Reaction Time: Monitoring the reaction to determine the optimal endpoint prevents the formation of degradation products from prolonged reaction times and ensures complete conversion.
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Solvent Quality: The purity and water content of the solvent (e.g., absolute ethanol) can significantly impact the reaction kinetics and the formation of impurities.
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Crystallization Conditions: The choice of solvent, cooling rate, and agitation during crystallization are critical for controlling the crystal form (polymorphism), purity, and yield of the final product.
Q2: What analytical methods are recommended for the quality control of synthesized this compound?
A2: A combination of analytical techniques is recommended for comprehensive quality control:
| Analytical Method | Parameter Measured |
| High-Performance Liquid Chromatography (HPLC) | Purity, assay, and quantification of impurities and degradation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities and degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups and comparison with a reference standard. |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and detection of polymorphic forms. |
| X-ray Diffraction (XRD) | Characterization of the crystalline structure and identification of polymorphs. |
| Gas Chromatography (GC) | Quantification of residual solvents. |
Q3: What are the likely impurities to be found in this compound, and how can they be controlled?
A3: Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation.
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Unreacted Starting Materials: Theophylline, nicotinic acid, epichlorohydrin, and N-methylethanolamine. Control: Optimize reaction stoichiometry and conditions; purify the final product.
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Synthesis-Related Byproducts: Due to the reactivity of epichlorohydrin, potential byproducts include dimers or polymers of epichlorohydrin, and products from its reaction with the solvent. The reaction of N-methylethanolamine with epichlorohydrin can also lead to side products. Control: Use high-purity starting materials, control reaction temperature, and use appropriate purification methods.
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Degradation Products: Forced degradation studies have shown that this compound is labile to acid, base, and oxidation.[1] Control: Avoid harsh pH and oxidizing conditions during work-up and storage. Store the final product in a well-closed container, protected from light and moisture.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on available literature. Optimization may be required.
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Step 1: Synthesis of the Intermediate. In a suitable reactor, react theophylline with a slight excess of N-(2-hydroxyethyl)-N-methyl-2-chloroethylamine in an appropriate solvent such as absolute ethanol. The reaction is typically carried out at reflux temperature and monitored by TLC or HPLC until completion.
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Step 2: Formation of this compound. Once the formation of the intermediate is complete, add a stoichiometric amount of nicotinic acid to the reaction mixture.
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Step 3: Crystallization and Purification. Upon cooling, the this compound will crystallize. The crude product is then collected by filtration. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed. The use of activated carbon can help to remove colored impurities.
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Step 4: Drying. The purified crystals are dried under vacuum at an appropriate temperature to remove residual solvents.
HPLC Method for Purity and Assay
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Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
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Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer or water with a pH modifier like formic acid).
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Flow Rate: 1.0 mL/min
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Detection: UV at a suitable wavelength (e.g., 272 nm).
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Injection Volume: 10 µL
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Column Temperature: 30 °C
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Signaling pathway for this compound-induced vasodilation.
References
Technical Support Center: Refining the Purification of Crude Xanthinol Nicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of crude Xanthinol Nicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization.[1][2] Isopropyl alcohol (typically 85%) and ethanol (around 90%) are frequently used solvents for this purpose.[1][2] The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly, which facilitates the formation of pure crystals.
Q2: What are the potential impurities in crude this compound?
A2: Potential impurities in crude this compound primarily arise from the synthesis process and may include unreacted starting materials such as theophylline, nicotinic acid, epichlorohydrin, and N-methylethanolamine.[1] By-products from side reactions can also be present.[1]
Q3: How can I remove colored impurities from my crude this compound?
A3: Treatment with activated carbon is an effective method for removing colored impurities. This is typically done by adding a small amount of activated carbon to the hot solution of the crude product before the crystallization step. The solution is then filtered while hot to remove the activated carbon and the adsorbed impurities before being allowed to cool.
Q4: My recrystallization attempt resulted in an oily precipitate instead of crystals. What should I do?
A4: The formation of an oily precipitate, or "oiling out," can occur for several reasons, including too rapid cooling, a solvent in which the compound is too soluble, or the presence of impurities that inhibit crystallization. To address this, you can try the following:
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Slower Cooling: Allow the solution to cool more slowly to room temperature, and then gradually cool it further in an ice bath.
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Solvent Adjustment: Try a different solvent or a solvent mixture. If the compound is too soluble, a less polar co-solvent can be added (anti-solvent crystallization).
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Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.
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pH Adjustment: Since this compound is a salt of nicotinic acid, the pH of the solution can significantly affect its solubility and crystallization behavior. Ensure the pH is near neutral.[2]
Q5: My final product has a low melting point and a broad melting range. What does this indicate?
A5: A low and broad melting point range is a strong indication of impurities in your final product. Pure this compound has a sharp melting point around 178-182°C.[3] Further purification steps, such as a second recrystallization or treatment with activated carbon, may be necessary. It is also crucial to ensure the product is thoroughly dried, as residual solvent can also depress the melting point.
Q6: How can I assess the purity of my purified this compound?
A6: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound.[3] Other methods like High-Performance Thin-Layer Chromatography (HPTLC) and spectroscopic techniques can also be employed. The absence of impurity peaks in the chromatogram and a sharp melting point are good indicators of high purity.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is cooled to a low temperature (e.g., 0-4°C) to maximize crystal formation. - Pre-heat the filtration apparatus to prevent premature crystallization. |
| Presence of Theophylline Impurity in Final Product | - Incomplete reaction during synthesis. - Co-crystallization with the product. | - Optimize the stoichiometry of the reactants in the synthesis. - Perform a second recrystallization, potentially with a different solvent system. - Treatment with activated carbon may help in adsorbing residual theophylline. |
| Product is Off-White or Yellowish | - Presence of colored impurities from starting materials or side reactions. | - Treat the hot solution of the crude product with activated carbon before crystallization. - Ensure high purity of starting materials. |
| Difficulty in Filtering Crystals | - Very fine crystals have formed. - Gelatinous precipitate has formed. | - For fine crystals, use a finer filter paper or a Buchner funnel with a proper seal. - For a gelatinous precipitate, refer to the troubleshooting steps for "oiling out" and consider adjusting the pH or solvent system. |
| Residual Solvent in Final Product | - Inadequate drying. | - Dry the crystals under vacuum at an appropriate temperature (e.g., 80°C) for a sufficient period. - Gently grind the crystals to break up any clumps and continue drying. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
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Solvent Selection: Choose an appropriate solvent. 85% isopropyl alcohol or 90% ethanol are common choices.[1][2]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Reheat the solution to boiling for a few minutes.
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Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solids.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: Purity Assessment by HPLC
This is a general guideline. The specific parameters should be optimized based on the available instrumentation and columns.
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Mobile Phase: A common mobile phase is a mixture of methanol and water, sometimes with a pH modifier like formic acid.[3]
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Column: A C18 column is often suitable.[3]
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Flow Rate: A typical flow rate is around 1.0 mL/min.
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Detection: UV detection at the wavelength of maximum absorbance for this compound (around 263-272 nm).
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Sample Preparation: Prepare a standard solution of pure this compound and a solution of your purified sample in the mobile phase.
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Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention times and look for the presence of any additional peaks in your sample chromatogram, which would indicate impurities. The peak purity can also be assessed using photodiode array (PDA) detection.[3]
Visualizations
Caption: Workflow for the purification and analysis of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. [Effect of pentoxifylline, this compound and theophylline on the cardiovascular system, myocardial dynamics and left ventricular contractility of the dog in short-system, experiments] - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating interference in bioanalytical assays for Xanthinol Nicotinate
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Xanthinol Nicotinate. Our aim is to help you mitigate interference and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the bioanalytical assay of this compound, providing potential causes and actionable solutions.
Q1: I am observing a co-eluting peak with my this compound analyte in my HPLC-UV assay. How can I resolve this?
A1: Co-elution is a common issue that can lead to inaccurate quantification. Here are several steps to troubleshoot this problem:
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Potential Cause 1: Inadequate Chromatographic Separation. The mobile phase may not be optimized to resolve this compound from interfering compounds.
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Solution:
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Adjust Mobile Phase Composition: Since this compound is a polar compound, modifying the organic-to-aqueous ratio can significantly impact retention and resolution. Try a gradient elution, starting with a higher aqueous phase concentration and gradually increasing the organic phase (e.g., methanol or acetonitrile).
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Modify Mobile Phase pH: The pH of the mobile phase can alter the ionization state of this compound and potential interferences, thereby affecting their retention times. Experiment with a pH that is at least 2 units away from the pKa of the analyte.
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Change Organic Modifier: If you are using methanol, try switching to acetonitrile or vice versa. The different selectivities of these solvents can often resolve co-eluting peaks.
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-
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Potential Cause 2: Interference from Co-administered Drugs. this compound may be administered with other medications that could interfere with the assay.[1][2]
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Solution:
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Review Subject Medication Logs: Identify all co-administered drugs. Potential interacting drugs include antihypertensives, anticoagulants, and drugs metabolized by the cytochrome P450 system like theophylline and caffeine.[1]
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Spike and Analyze: Prepare samples spiked with the suspected interfering drug to confirm if it co-elutes with this compound.
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Develop a More Specific Method: If co-elution is confirmed, a more selective method, such as LC-MS/MS, may be necessary.
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-
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Potential Cause 3: Endogenous Interference. Components from the biological matrix (e.g., plasma, urine) can sometimes co-elute with the analyte.
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Solution:
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Improve Sample Preparation: Enhance your sample clean-up procedure to remove more matrix components. Consider switching from protein precipitation to a more selective method like solid-phase extraction (SPE).
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Analyze Blank Matrix: Inject a blank matrix sample (from a drug-free subject) to see if the interfering peak is endogenous.
-
-
Q2: My recovery of this compound from plasma samples is low and inconsistent. What can I do to improve it?
A2: Poor recovery is often linked to the sample preparation process.
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Potential Cause 1: Inefficient Protein Precipitation. The precipitating agent or the ratio of solvent to sample may not be optimal.
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Solution:
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Optimize Solvent-to-Sample Ratio: Typically, a 3:1 or 4:1 ratio of organic solvent (e.g., acetonitrile or methanol) to plasma is used. Experiment with different ratios to find the most effective one for your assay.
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Test Different Solvents: Acetonitrile is generally more effective at precipitating a wider range of proteins than methanol.
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Ensure Complete Precipitation: After adding the solvent, vortex the sample thoroughly and allow it to sit at a low temperature (e.g., -20°C) for a period (e.g., 20 minutes) to ensure complete protein precipitation before centrifugation.
-
-
-
Potential Cause 2: Analyte Loss During Solid-Phase Extraction (SPE). The SPE protocol may not be suitable for a polar compound like this compound.
-
Solution:
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Select the Right Sorbent: For a polar analyte, a polar sorbent (e.g., silica, diol, aminopropyl) might be appropriate for extraction from a non-polar matrix (normal phase), or a polymeric reversed-phase sorbent could be used for aqueous samples.
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Optimize Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent should be strong enough to fully recover the analyte from the sorbent. A systematic approach to method development is crucial.
-
-
Q3: I'm seeing significant signal suppression (matrix effect) in my LC-MS/MS analysis. How can I mitigate this?
A3: Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS.
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Potential Cause 1: Co-elution of Phospholipids. Phospholipids from plasma are a major cause of ion suppression in electrospray ionization (ESI).
-
Solution:
-
Chromatographic Separation: Adjust the HPLC gradient to separate the analyte from the region where phospholipids typically elute (often in the middle of a reversed-phase gradient).
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Sample Preparation: Use a sample preparation technique designed to remove phospholipids, such as specific SPE cartridges or plates.
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-
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Potential Cause 2: High Concentration of Salts or Other Matrix Components.
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Solution:
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Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce matrix effects to an acceptable level, although this may compromise sensitivity.
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Use a More Effective Clean-up: Solid-phase extraction is generally more effective at removing a wider range of interfering compounds than protein precipitation.
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Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during data processing.
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-
Quantitative Data Summary
The following tables summarize typical performance data for bioanalytical methods used to quantify this compound or its active component, xanthinol.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value | Matrix | Reference |
| Linearity Range | 10 - 500 µg/mL | Tablets | --INVALID-LINK-- |
| Accuracy (% Recovery) | 99.59 - 100.20% | Tablets | --INVALID-LINK-- |
| Precision (% RSD) | < 2% | Tablets | --INVALID-LINK-- |
Table 2: LC-MS/MS Method Performance for Xanthinol
| Parameter | Typical Value | Matrix | Reference |
| Linearity Range | 10.27 - 1642.8 ng/mL | Human Plasma | [3] |
| Limit of Quantification (LOQ) | 10.27 ng/mL | Human Plasma | [3] |
| Accuracy (% Recovery) | 90.9 - 100.2% | Human Plasma | [3] |
| Intra-day Precision (% RSD) | < 4.8% | Human Plasma | [3] |
| Inter-day Precision (% RSD) | < 7.9% | Human Plasma | [3] |
Experimental Protocols
Here are detailed methodologies for common sample preparation and analysis techniques for this compound.
Protocol 1: Protein Precipitation for LC-MS/MS Analysis
This protocol is a general procedure for the removal of proteins from plasma samples.
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Sample Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
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Internal Standard Spiking: Add the internal standard solution (e.g., acyclovir for xanthinol analysis) to each sample.[3]
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Precipitation: Add 300 µL of ice-cold acetonitrile (or 20% trichloroacetic acid[3]) to the plasma sample.
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Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
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Incubation (Optional but Recommended): Place the samples at -20°C for 20 minutes to enhance protein precipitation.
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Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
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Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.
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Evaporation and Reconstitution (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase.
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Injection: Inject the prepared sample into the LC-MS/MS system.
Protocol 2: RP-HPLC-UV Analysis
This protocol provides a starting point for the chromatographic analysis of this compound.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of methanol and water (with pH adjusted by an acid like formic acid) in a 50:50 v/v ratio is a good starting point.
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Flow Rate: 0.5 - 1.0 mL/min.
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Detection Wavelength: 272 nm.
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Injection Volume: 20 µL.
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Procedure:
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Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
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Prepare a standard curve by diluting a stock solution of this compound in the mobile phase to known concentrations.
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Inject the standards, followed by the prepared samples.
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Integrate the peak area corresponding to the retention time of this compound and quantify using the standard curve.
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Visualizations: Pathways and Workflows
Mechanism of Action of this compound
This compound is a compound that combines the vasodilatory effects of nicotinic acid (niacin) and the cerebral circulation-enhancing properties of xanthinol, a theophylline derivative.[4] The xanthinol component inhibits the phosphodiesterase (PDE) enzyme, which is responsible for breaking down cyclic adenosine monophosphate (cAMP).[4] This inhibition leads to increased intracellular cAMP levels, causing smooth muscle relaxation and vasodilation.[4] The nicotinic acid component also contributes to vasodilation, partly through the release of prostaglandins.[4]
Caption: Signaling pathway of this compound.
General Bioanalytical Workflow
This diagram illustrates the key stages of a typical bioanalytical workflow, from sample receipt to final data reporting. Each stage presents potential sources of error or interference that must be controlled.
Caption: A typical workflow for bioanalytical sample analysis.
Troubleshooting Logic for Unexpected Peaks
This decision tree provides a logical approach to diagnosing the source of unexpected or interfering peaks in your chromatogram.
Caption: A decision tree for troubleshooting unexpected peaks.
References
Technical Support Center: Investigating Age-Dependent Effects of Xanthinol Nicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the age-dependent effects of Xanthinol Nicotinate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a vasodilator compound. Its mechanism of action is multifaceted, primarily involving the relaxation of vascular smooth muscle and an increase in cellular metabolism. It is a combination of xanthinol and nicotinic acid (niacin). The xanthinol component is a derivative of theophylline and is thought to inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This increase in cAMP promotes vasodilation. The nicotinic acid component also contributes to vasodilation, potentially through the release of prostaglandins.[1] Furthermore, this compound has been shown to increase glucose metabolism and ATP levels in brain tissue, suggesting a role in enhancing cellular energy supply.[2]
Q2: Why is it important to study the age-dependent effects of this compound?
A2: The physiological changes associated with aging can significantly alter both the pharmacokinetics (how the body processes a drug) and pharmacodynamics (how a drug affects the body) of medications. In older adults, there can be decreased renal and hepatic clearance, as well as changes in body composition, which can affect drug distribution and half-life.[3] A clinical study on the effects of this compound on memory showed that its therapeutic benefits were more pronounced in older subjects (75-85 years) compared to younger (35-45 years) and middle-aged (55-65 years) individuals.[4][5] This highlights the necessity of age-specific investigations to determine appropriate dosing and to understand the full therapeutic potential and risk profile of this compound in geriatric populations.
Preclinical Studies
Q3: What are suitable animal models for studying the age-dependent vascular effects of this compound?
A3: C57BL/6 mice are a commonly used and well-characterized model for vascular aging research. Studies have shown that with age, these mice exhibit increased aortic stiffness and altered contractile behavior.[2][6] For example, aortic pulse wave velocity (aPWV), a measure of arterial stiffness, increases significantly in C57BL/6 mice by 9 months of age and continues to rise with advancing age. Comparing young (e.g., 3-4 months) and old (e.g., 20-24 months) C57BL/6 mice would be an appropriate study design. Senescence-accelerated mouse models (SAMP) can also be considered for more rapid studies of aging processes.
Q4: How can I model vascular aging in vitro?
A4: You can induce a senescent phenotype in endothelial cells to model vascular aging. A common method is replicative senescence, which is achieved by serially passaging primary endothelial cells until they reach their Hayflick limit and cease to divide.[7][8] Another approach is stress-induced premature senescence (SIPS), where cells are treated with stressors like hydrogen peroxide (H₂O₂) to induce a senescent state more rapidly.[9] For example, treating human umbilical vein endothelial cells (HUVECs) with a low concentration of H₂O₂ for a period of time can induce markers of senescence, such as increased senescence-associated β-galactosidase (SA-β-gal) activity.[9] These senescent cell models can then be used to test the effects of this compound on age-related cellular dysfunction.
Clinical Studies
Q5: What non-invasive methods can be used to assess the effects of this compound on microcirculation in elderly patients?
A5: Several non-invasive techniques are available to evaluate microcirculation. Laser Doppler Flowmetry (LDF) is a widely used method that measures blood flow in the microvascular system by detecting the Doppler shift of laser light reflected from moving red blood cells.[1][10] Nailfold Videocapillaroscopy (NVC) is another technique that allows for the direct visualization and analysis of capillaries in the nailfold, providing information on capillary morphology and density.[11] These methods are well-suited for use in elderly populations due to their non-invasive nature and can provide valuable data on the in vivo efficacy of this compound.
Troubleshooting Guides
Preclinical: Ex Vivo Vasodilation Studies Using Wire Myography
| Problem | Possible Cause | Troubleshooting Steps |
| Vessel does not show a stable contraction with phenylephrine (PE). | 1. Damaged vessel during dissection. 2. Incorrect buffer composition or temperature. 3. Vessel is not viable. | 1. Handle vessels gently with fine forceps, avoiding stretching or touching the endothelium. 2. Ensure physiological salt solution (PSS) is at 37°C, pH 7.4, and continuously bubbled with 95% O₂/5% CO₂. 3. Test vessel viability with a high potassium solution (e.g., 60 mM KCl). A robust contraction indicates viability. |
| Reduced or no vasodilation in response to acetylcholine (ACh) in young control vessels. | 1. Endothelium damaged during mounting. 2. ACh solution has degraded. | 1. Be careful not to scrape the inner surface of the vessel when mounting it on the myograph wires. 2. Prepare fresh ACh solution for each experiment. |
| High variability in vasodilation response between vessels from aged animals. | 1. Increased heterogeneity in vascular health with age. 2. Underlying pathologies in some animals. | 1. Increase the number of animals per group to account for higher biological variability. 2. Perform a health screen on aged animals before the experiment to exclude those with overt pathologies. |
| This compound does not induce vasodilation. | 1. Incorrect drug concentration. 2. The vasodilation is endothelium-dependent and the endothelium is damaged. 3. The mechanism of action is not directly on the vessel being tested. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Confirm endothelium integrity with ACh before adding this compound. 3. Consider that the effects of this compound may be more complex and involve systemic factors not present in an ex vivo setup. |
Clinical: In Vivo Microcirculation Studies Using Laser Doppler Flowmetry (LDF)
| Problem | Possible Cause | Troubleshooting Steps |
| High signal-to-noise ratio or unstable baseline. | 1. Patient movement. 2. Poor probe contact with the skin. 3. Ambient light interference. | 1. Ensure the patient is in a comfortable and stable position. Allow for an acclimatization period before starting measurements. 2. Use adhesive rings to secure the probe to the skin, ensuring gentle and consistent pressure.[12] 3. Dim the lights in the room or cover the measurement site to minimize external light exposure.[12] |
| Inconsistent readings between measurement sites in the same individual. | 1. Regional variations in skin perfusion. 2. Differences in skin temperature. | 1. Use a standardized measurement site for all participants. 2. Allow the skin to acclimatize to the room temperature for at least 20-30 minutes before taking measurements. |
| Difficulty in detecting a response to this compound. | 1. Insufficient drug dosage or absorption. 2. Delayed onset of action. 3. High inter-individual variability in response. | 1. Ensure appropriate dosing and consider pharmacokinetic measurements to confirm drug absorption. 2. Perform measurements at multiple time points after drug administration to capture the peak effect. 3. Increase the sample size to ensure sufficient statistical power to detect a therapeutic effect. |
| Artifacts in the LDF signal in elderly patients. | 1. Thin and fragile skin in the elderly. 2. Lower peripheral blood flow at baseline. | 1. Use extra care when applying the probe to avoid causing discomfort or bruising. 2. Ensure the measurement room is warm to prevent vasoconstriction. Consider a localized warming of the measurement site. |
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Vasodilation in Murine Aorta
This protocol is adapted for studying the age-dependent effects of this compound on vascular reactivity using wire myography.
Materials:
-
Young (3-4 months) and old (20-24 months) C57BL/6 mice
-
Physiological Salt Solution (PSS)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound
-
Wire myograph system
Procedure:
-
Vessel Dissection: Euthanize the mouse and carefully dissect the thoracic aorta in cold PSS.
-
Mounting: Cut the aorta into 2 mm rings and mount them on the wires of the myograph chamber containing PSS at 37°C, bubbled with 95% O₂/5% CO₂.
-
Equilibration and Viability Check: Allow the aortic rings to equilibrate for 60 minutes. Then, test for viability by inducing contraction with a high potassium solution.
-
Pre-contraction: After washing and a further 30-minute equilibration, pre-contract the aortic rings with a submaximal concentration of PE to achieve a stable contraction plateau.
-
Vasodilation Response:
-
Endothelium-dependent vasodilation: Add cumulative concentrations of ACh to assess endothelium integrity.
-
This compound: In separate rings, after pre-contraction with PE, add cumulative concentrations of this compound to generate a dose-response curve.
-
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by PE.
Protocol 2: In Vitro Induction of Endothelial Cell Senescence
This protocol describes a method for inducing premature senescence in human umbilical vein endothelial cells (HUVECs) to model vascular aging.
Materials:
-
Low-passage HUVECs
-
Endothelial cell growth medium
-
Hydrogen peroxide (H₂O₂)
-
Senescence-Associated β-Galactosidase (SA-β-gal) staining kit
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium.
-
Induction of Senescence: Treat the HUVECs with a sub-lethal concentration of H₂O₂ (e.g., 100 µM) for a specified period (e.g., 2 hours).
-
Recovery: Remove the H₂O₂-containing medium, wash the cells with PBS, and replace it with fresh growth medium.
-
Senescence Development: Culture the cells for several days (e.g., 3-5 days) to allow the senescent phenotype to develop.
-
Verification of Senescence:
-
SA-β-gal Staining: Stain the cells for SA-β-gal activity. Senescent cells will stain blue.
-
Morphological Changes: Observe the cells for typical senescent morphology, such as an enlarged and flattened shape.
-
-
This compound Treatment: Once senescence is confirmed, the cell model can be used to test the effects of this compound on senescent endothelial cell function, such as nitric oxide production or inflammatory marker expression.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Vasodilation in Young vs. Aged Murine Aorta
| This compound (µM) | % Vasodilation (Young Aorta) | % Vasodilation (Aged Aorta) |
| 0.1 | 5.2 ± 1.1 | 3.1 ± 0.8 |
| 1 | 15.8 ± 2.5 | 10.5 ± 1.9 |
| 10 | 45.3 ± 4.2 | 30.1 ± 3.5 |
| 100 | 78.6 ± 5.9 | 55.4 ± 4.8 |
Data are presented as mean ± SEM. This table is for illustrative purposes and does not represent actual experimental data.
Table 2: Hypothetical Effect of this compound on Cellular ATP Levels in Young vs. Senescent Endothelial Cells
| Cell Type | Treatment | Cellular ATP (nmol/mg protein) |
| Young Endothelial Cells | Control | 25.4 ± 2.1 |
| Young Endothelial Cells | This compound (10 µM) | 35.2 ± 3.0 |
| Senescent Endothelial Cells | Control | 15.8 ± 1.7 |
| Senescent Endothelial Cells | This compound (10 µM) | 24.9 ± 2.5 |
Data are presented as mean ± SEM. This table is for illustrative purposes and does not represent actual experimental data.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Workflow for Age-Dependent Vasodilation Study
Caption: Workflow for ex vivo vasodilation studies.
References
- 1. Frontiers | Non-invasive techniques to access in vivo the skin microcirculation in patients [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Age-related changes in pharmacokinetics and pharmacodynamics: basic principles and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of nicotinic acid and this compound on human memory in different categories of age. A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Female C57BL/6N mice are a viable model of aortic aging in women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A protocol for rapid construction of senescent cells [frontiersin.org]
- 8. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular endothelial senescence: from mechanisms to pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thekingsleyclinic.com [thekingsleyclinic.com]
- 11. Non-invasive techniques to access in vivo the skin microcirculation in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopac.com [biopac.com]
Preventing the degradation of Xanthinol Nicotinate in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Xanthinol Nicotinate during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a vasodilator compound, chemically a salt formed from the xanthine derivative, xanthinol, and nicotinic acid (a form of vitamin B3).[1][2] Its stability is crucial as degradation can lead to a loss of potency and the formation of potentially harmful impurities, compromising experimental results and the safety of pharmaceutical formulations.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For the solid (powder) form, storage at -20°C is recommended for up to 3 years, or at 4°C for up to 2 years.[3] If dissolved in a solvent, it is best to store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year to prevent degradation from repeated freeze-thaw cycles.[3]
Q3: What are the main factors that can cause the degradation of this compound?
A3: this compound is susceptible to degradation under several conditions, including:
-
Hydrolysis: It is labile to both acidic and alkaline conditions.[4][5]
-
Oxidation: The compound degrades in the presence of oxidizing agents like hydrogen peroxide.[4]
-
Thermal Stress: Elevated temperatures can cause degradation.[4]
-
Photolysis: Exposure to UV light can lead to degradation.[4]
Q4: How can I visually detect if my this compound sample has degraded?
A4: While visual inspection is not a definitive test, signs of degradation can include a change in the color of the powder (it is typically a white to yellowish-white crystalline powder) or discoloration of a solution.[1][4] However, significant degradation can occur without any visible changes. Analytical techniques like HPLC are necessary for confirmation.
Q5: What are the likely degradation products of this compound?
A5: Under forced degradation conditions, the primary degradation is the hydrolysis of the salt into its constituent parts: xanthinol and nicotinic acid. Further degradation of these molecules can occur. For instance, theophylline derivatives like xanthinol can undergo N-demethylation and oxidation of the purine ring system. Nicotinic acid can be metabolized or degraded into various pyridine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Problem 1: Loss of potency or inconsistent results in experiments.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Troubleshooting Steps:
-
Verify the storage conditions of your stock and working solutions against the recommended guidelines (-20°C for powder, -80°C for solutions).
-
Prepare a fresh stock solution from a new batch of this compound powder and repeat the experiment.
-
Perform an HPLC analysis of your current stock solution to check for the presence of degradation products. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.
-
Problem 2: Appearance of unexpected peaks in the HPLC chromatogram.
-
Possible Cause: Degradation of the sample during preparation or analysis.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the sample diluent is neutral and that the sample is not exposed to high temperatures or strong light for extended periods before injection.
-
Check for Contamination: Rule out contamination from glassware, solvents, or other reagents.
-
Perform a Forced Degradation Study: To confirm if the new peaks are degradation products, intentionally stress a fresh sample (e.g., by adding a small amount of acid, base, or H₂O₂) and compare the chromatogram with that of your problematic sample.
-
Problem 3: Variability in retention time during HPLC analysis.
-
Possible Cause: Issues with the HPLC system or method.
-
Troubleshooting Steps:
-
Check HPLC System Stability: Ensure the pump is delivering a consistent flow rate and that the column temperature is stable.
-
Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run.
-
Mobile Phase Preparation: Prepare a fresh mobile phase, ensuring accurate pH adjustment and proper degassing.
-
Logical Workflow for Investigating Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Quantitative Data on Degradation
The following table summarizes the degradation of this compound under various stress conditions as determined by a stability-indicating HPLC method.
| Stress Condition | Duration | Temperature | % Degradation | Appearance of New Peaks |
| Acid Hydrolysis (0.1 N HCl) | 12 hours | Ambient | Significant | Yes |
| Alkaline Hydrolysis (0.5 N NaOH) | 12 hours | Ambient | Significant | Yes |
| Oxidative Degradation (30% H₂O₂) | 48 hours | Ambient | Significant | Yes |
| Thermal Degradation | 24 hours | 80°C | ~15-18% | No (decrease in parent peak) |
| Photolytic Degradation (UV at 254 nm) | 72 hours | Ambient | ~18% | No (decrease in parent peak) |
| Data adapted from a forced degradation study.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing the degradation of this compound to test the specificity of analytical methods.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 12 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH. Keep at room temperature for 12 hours. Neutralize the solution with 0.5 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 48 hours.
-
Thermal Degradation: Place the powdered drug in a hot air oven maintained at 80°C for 24 hours. Subsequently, dissolve the powder to the desired concentration for analysis.
-
Photolytic Degradation: Expose the powdered drug to UV light at 254 nm in a UV chamber for 72 hours. Subsequently, dissolve the powder to the desired concentration for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method and compare them to an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
This method is suitable for separating this compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of [Methanol:Acetonitrile (90:10)] and water (pH 3.0, adjusted with formic acid) in a 50:50 (v/v) ratio.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Detection Wavelength: 272 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
Signaling Pathway
Mechanism of Action: Vasodilation
This compound induces vasodilation through a multi-faceted mechanism. The nicotinic acid component stimulates the production of prostaglandins, which in turn relax the smooth muscle cells in blood vessel walls.[6] The xanthinol component, a derivative of theophylline, can inhibit phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which further promotes smooth muscle relaxation and vasodilation.[6][7][8]
Caption: Simplified signaling pathway for this compound-induced vasodilation.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. This compound | 437-74-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Validation & Comparative
A Comparative Analysis of the Vasodilatory Effects of Xanthinol Nicotinate and Niacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory properties of Xanthinol Nicotinate and niacin, focusing on their mechanisms of action, supporting experimental data, and the methodologies used to evaluate their efficacy. This objective analysis is intended to inform research and development in the field of vascular therapeutics.
Introduction
Both this compound and niacin are known for their vasodilatory effects, which are crucial in the management of various circulatory disorders. While niacin (nicotinic acid or vitamin B3) is a well-established lipid-lowering agent with known vasodilatory side effects, this compound is a compound that combines xanthinol, a theophylline derivative, with nicotinic acid.[1] This guide delves into the distinct and overlapping pathways through which these two substances elicit vasodilation, supported by available clinical and experimental findings.
Mechanisms of Vasodilation
The vasodilatory actions of this compound and niacin are initiated through different primary mechanisms, leading to the relaxation of vascular smooth muscle and an increase in blood flow.
This compound: The vasodilatory effect of this compound is a synergistic combination of its two components:
-
Xanthinol: This theophylline derivative acts as a phosphodiesterase (PDE) inhibitor.[2][3][4] By inhibiting PDE, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. Elevated cAMP activates protein kinase A, which in turn phosphorylates downstream targets that promote smooth muscle relaxation and vasodilation.[3]
-
Nicotinic Acid (Niacin) Component: The niacin moiety of this compound contributes to vasodilation through the prostaglandin pathway, similar to standalone niacin.[5][6]
Niacin: The primary mechanism of niacin-induced vasodilation involves the activation of the G-protein coupled receptor 109A (GPR109A), also known as HCA2.[6][7][8] This receptor is predominantly expressed in adipocytes and immune cells, including skin Langerhans cells.[6][8] Activation of GPR109A initiates a signaling cascade that leads to the synthesis and release of vasodilatory prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[5][6] These prostaglandins then act on receptors on vascular smooth muscle cells, causing relaxation and the characteristic cutaneous flushing associated with niacin intake.
Additionally, niacin has been shown to improve endothelial function by increasing the production of nitric oxide (NO), a potent vasodilator.[9]
Signaling Pathway Diagrams
Experimental Data and Clinical Findings
Direct comparative clinical trials quantifying the vasodilatory effects of this compound versus niacin are limited, with much of the research on this compound being from an earlier period.[1][10][11] However, data from separate studies provide insights into the efficacy of each compound.
Table 1: Summary of Clinical Findings for this compound
| Study Focus | Population | Key Findings | Citation(s) |
| Peripheral Vascular Disease | Patients with severe progressive obliterative vascular disease | Significantly helped 25 of 33 patients compared to placebo (4 of 33). Reduced whole-blood viscosity, cholesterol, and fibrinogen in about half of the patients who responded. | [1] |
| Chronic Lower Limb Ischemia | 20 patients with chronic lower limb ischemia | Improved claudication distance in early-stage disease (p=0.001) and showed a positive change in the Ankle-Brachial Pressure Index (ABPI). | |
| Human Memory | 96 healthy subjects (young, middle-aged, old) | Improved sensory register, short-term memory, and long-term memory, with more pronounced effects in the older age group compared to niacin alone. | [11] |
Table 2: Summary of Clinical Findings for Niacin
| Study Focus | Population | Key Findings | Citation(s) |
| Endothelial Function | Meta-analysis of 7 randomized controlled trials (441 subjects) | Significantly improved flow-mediated dilation (FMD) with a weighted mean difference of 1.98%. The effect was greater at doses ≥2000 mg/day. | [12] |
| Small Artery Vasodilatory Function | 15 statin-treated type 2 diabetic patients | Increased maximal post-ischemic forearm blood flow by a mean of 6.4 ml/100 ml/min (p=0.001) and improved small artery compliance. | [9] |
| Endothelial Dysfunction in CAD | 107 patients with Coronary Artery Disease (CAD) | No overall improvement in FMD, but a post-hoc analysis showed a significant improvement in patients with low baseline HDL-C (≤45 mg/dl). | [13] |
| Endothelial Function in CAD on Statins | 66 patients with CAD on high-dose statins | Improved lipid profiles but did not show a significant improvement in FMD. | [14] |
Experimental Protocols
The methodologies for assessing vasodilation have evolved. Older studies on this compound likely used techniques such as plethysmography, while modern studies on niacin predominantly use flow-mediated dilation.
Plethysmography (used in older studies):
This non-invasive technique measures volume changes in limbs to determine blood flow.[15][16][17][18][19]
-
Principle: Cuffs are placed on the limb at different levels. By inflating and deflating these cuffs, changes in limb volume due to blood flow can be recorded.[16] The rate of volume increase reflects the arterial blood inflow.
-
Procedure:
-
The patient rests in a supine position.
-
Blood pressure cuffs are placed on the thigh, calf, and ankle.
-
The cuffs are connected to a pulse volume recorder, which detects volume changes and displays them as waveforms.
-
The shape and amplitude of these waveforms are analyzed to assess blood flow and identify potential blockages.[16]
-
Flow-Mediated Dilation (FMD) (modern standard):
FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.[12][13][14][20][21]
-
Principle: It measures the dilation of an artery in response to an increase in shear stress, which stimulates the endothelium to release nitric oxide.
-
Procedure:
-
The diameter of the brachial artery is measured at rest using high-resolution ultrasound.
-
A blood pressure cuff on the forearm is inflated to suprasystolic pressure for a set period (e.g., 5 minutes) to induce ischemia.
-
The cuff is then deflated, causing a brief period of high blood flow (reactive hyperemia), which increases shear stress on the arterial wall.
-
The diameter of the brachial artery is continuously monitored, and the maximum diameter achieved after cuff deflation is recorded.
-
FMD is calculated as the percentage change in arterial diameter from baseline.
-
Nailfold Capillaroscopy:
This technique is used to visualize and quantify microcirculation.[22][23][24][25][26]
-
Principle: A microscope is used to non-invasively observe the capillaries in the nailfold.[26]
-
Procedure:
-
The patient is acclimatized to room temperature.
-
A drop of immersion oil is placed on the nailfold to improve image clarity.
-
A microscope or capillaroscope is used to visualize the capillary loops.
-
Images are captured and can be analyzed for capillary density, morphology, and red blood cell velocity.[22][23][25]
-
Conclusion
This compound and niacin both induce vasodilation, but through distinct primary and synergistic mechanisms. This compound's dual action of phosphodiesterase inhibition and prostaglandin stimulation suggests a broad vasodilatory potential. Niacin's effects are primarily mediated through the GPR109A receptor and subsequent prostaglandin release, with additional benefits on endothelial nitric oxide production.
While quantitative, direct comparative data is lacking, the available evidence suggests that both agents are effective vasodilators. The choice between them for therapeutic development may depend on the desired ancillary effects, such as niacin's impact on lipid profiles or this compound's potential benefits on blood rheology. Modern, well-controlled clinical trials directly comparing the vasodilatory efficacy of these two compounds using standardized methodologies like flow-mediated dilation would be invaluable to further elucidate their relative therapeutic potential.
References
- 1. This compound in peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. scispace.com [scispace.com]
- 6. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niacin improves small artery vasodilatory function and compliance in statin-treated type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in peripheral vascular disease. | Semantic Scholar [semanticscholar.org]
- 11. The effects of nicotinic acid and this compound on human memory in different categories of age. A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of niacin on endothelial function: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of oral niacin on endothelial dysfunction in patients with coronary artery disease: results of the randomized, double-blind, placebo-controlled INEF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Niacin improves lipid profile but not endothelial function in patients with coronary artery disease on high dose statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New finger-occlusion plethysmograph for estimating peripheral blood flow and vascular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cheyenneregional.org [cheyenneregional.org]
- 17. Measurement of limb blood flow by electrical impedance plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reproducibility of resting peripheral blood flow using strain gauge plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thekingsleyclinic.com [thekingsleyclinic.com]
- 20. The Effects of Tetrahydro-iso-alpha Acids and Niacin on Monocyte-Edothelial Cell Interactions and Flow-mediated Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ISRCTN [isrctn.com]
- 22. youtube.com [youtube.com]
- 23. High resolution imaging and quantification of the nailfold microvasculature using optical coherence tomography angiography (OCTA) and capillaroscopy: a preliminary study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Nailfold Capillaroscopy in Rheumatic Diseases: Which Parameters Should Be Evaluated? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Xanthinol Nicotinate and Pentoxifylline in the Enhancement of Blood Rheology
For researchers, scientists, and drug development professionals, understanding the nuanced differences between hemorheologic agents is critical for advancing therapeutic strategies for vascular disorders. This guide provides a detailed comparison of the efficacy of Xanthinol Nicotinate and pentoxifylline in improving blood rheology, supported by available experimental data and an examination of their respective mechanisms of action.
Executive Summary
Both this compound and pentoxifylline are vasoactive drugs known to improve blood flow by altering the rheological properties of blood. Pentoxifylline, a methylxanthine derivative, is well-documented to enhance erythrocyte deformability, inhibit platelet aggregation, and reduce blood viscosity.[1] this compound, a combination of xanthinol and nicotinic acid, also exhibits vasodilatory and blood viscosity-reducing effects.[2][3][4] While both agents contribute to improved microcirculation, their primary mechanisms and the extent of their effects on specific rheological parameters may differ. Direct comparative studies with robust quantitative data are limited, particularly for the older drug, this compound. This guide synthesizes the available evidence to facilitate a comprehensive understanding.
Quantitative Data on Rheological Effects
The following tables summarize the quantitative effects of this compound and pentoxifylline on key blood rheology parameters as reported in various studies. It is important to note that a lack of standardized reporting and direct comparative trials makes a precise meta-analysis challenging.
Table 1: Effect of this compound on Blood Rheology
| Rheological Parameter | Study Population | Dosage | Key Findings | Reference |
| Whole Blood Viscosity | Patients with peripheral vascular disease | Not specified | Reduced whole-blood viscosity in about half of the patients. | [2][3][4] |
| Platelet Aggregation | 24 male patients | 3 g/day | Marked inhibition of collagen-induced platelet aggregation. No significant change in ADP-induced platelet aggregation. | [5] |
| Fibrinogen | Patients with peripheral vascular disease | Not specified | Reduced fibrinogen in about half of the patients. | [2][3] |
Table 2: Effect of Pentoxifylline on Blood Rheology
| Rheological Parameter | Study Population | Dosage | Key Findings | Reference |
| Whole Blood Viscosity | 17 patients with intermittent claudication | Not specified | Decreased at 1 month and further reduced at 2 months. | [6] |
| Critically ill patients receiving blood transfusion | 1.5 mg/kg/h IV | Attenuated the increase in whole blood viscosity after transfusion. | [7] | |
| Rats with cirrhosis | 25 mg/kg IV | Lower blood viscosity at a shear rate of 115/s (5.8 +/- 0.3 vs. 6.6 +/- 0.8 mPas for placebo). | [8] | |
| Erythrocyte Deformability | 25 patients with peripheral occlusive arterial disease | 400 mg, 4 times daily for 6 weeks | Significant increase in filtration rates, indicating improved deformability. | [9] |
| In vitro study on red blood cells from healthy subjects and CVD patients | 10 µM | Modestly increased erythrocyte deformability. | [1] | |
| Platelet Aggregation | In vitro study | Various concentrations | Dose-dependent inhibition of platelet aggregation, particularly epinephrine-induced. | [10] |
| In vitro study | 10 µM | Inhibited erythrocyte aggregation. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols used in studies evaluating the hemorheological effects of these drugs.
Measurement of Blood Viscosity
-
Method: Cone-plate viscometer.
-
Protocol: Blood viscosity was measured at various shear rates to assess the flow characteristics of the blood. For instance, in a study on cirrhotic rats, measurements were taken 30 minutes after the administration of pentoxifylline or a placebo.[8] In another study, a capillary viscometer was used to determine the relative and actual viscosity of blood in relation to distilled water.
Assessment of Erythrocyte Deformability
-
Method: Standard filtration technique.
-
Protocol: The deformability of red blood cells was assessed by measuring the rate at which whole blood passes through a filter. A significant increase in the filtration rate after treatment with pentoxifylline was indicative of improved erythrocyte deformability.[9] Another method involves ektacytometry, which measures red blood cell deformability under defined shear stress.
Evaluation of Platelet Aggregation
-
Method: Born's method (turbidimetric aggregometry).
-
Protocol: Platelet-rich plasma is stirred in a cuvette, and an aggregating agent (e.g., ADP, collagen, epinephrine) is added. The change in light transmission through the plasma, as platelets aggregate, is measured over time. This method was used to evaluate the in vitro effect of pentoxifylline on platelet aggregation.[10]
Signaling Pathways and Mechanisms of Action
The rheological effects of this compound and pentoxifylline are mediated by distinct signaling pathways.
This compound
This compound is a compound of xanthinol and nicotinic acid. Its mechanism is synergistic, with each component contributing to its overall effect.[11] The nicotinic acid component stimulates the production of prostaglandins, leading to vasodilation. The xanthinol component, a theophylline derivative, inhibits phosphodiesterase (PDE), which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[11] This increase in cAMP leads to the relaxation of vascular smooth muscle, further contributing to vasodilation and improved blood flow. Additionally, this compound is suggested to have antiplatelet effects through the release of endogenous prostacyclin and nitric oxide.
Caption: Proposed signaling pathway of this compound.
Pentoxifylline
Pentoxifylline, a non-specific phosphodiesterase inhibitor, improves blood rheology through multiple mechanisms.[1] By inhibiting PDE, it increases intracellular cAMP in red blood cells, which is thought to enhance their flexibility and deformability. It also reduces blood viscosity by decreasing plasma fibrinogen levels and inhibiting erythrocyte and platelet aggregation.[1] Furthermore, pentoxifylline has anti-inflammatory properties, which may contribute to its beneficial effects on the microcirculation.
Caption: Mechanism of action of Pentoxifylline on blood rheology.
Conclusion
Both this compound and pentoxifylline demonstrate positive effects on blood rheology, which are beneficial in the management of peripheral vascular diseases. Pentoxifylline's effects on erythrocyte deformability and blood viscosity are more extensively documented in recent literature. This compound also reduces blood viscosity and platelet aggregation, though much of the supporting data is from older studies.
The choice between these agents in a research or clinical setting may depend on the specific rheological parameter being targeted. For instance, pentoxifylline may be preferred for its established effects on red blood cell flexibility, while this compound's dual-action as a vasodilator and rheological agent could be advantageous in certain contexts.
It is crucial to acknowledge the need for more direct, head-to-head comparative studies employing modern, standardized methodologies to definitively establish the relative efficacy of these two compounds. Such studies would provide invaluable data for drug development professionals and clinicians seeking to optimize treatments for circulatory disorders.
References
- 1. Pentoxifylline for vascular health: a brief review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in peripheral vascular disease. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound treatment on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pentoxifylline administration on blood viscosity and leukocyte cytoskeletal function in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentoxifylline attenuates the increase in whole blood viscosity after transfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentoxifylline, a drug with rheological effects, decreases portal pressure in an experimental model of cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of pentoxifylline on erythrocyte deformability in peripheral occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pentoxifylline on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
A Comparative In Vitro Analysis of the Antioxidant Capacity of Xanthinol Nicotinate Against Established Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro antioxidant capacity of Xanthinol Nicotinate against well-established antioxidant standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Gallic Acid. While this compound is primarily recognized as a vasodilator, its potential antioxidant properties warrant rigorous investigation. This document outlines the requisite experimental protocols and data presentation formats necessary for a comprehensive evaluation.
Comparative Antioxidant Capacity: A Tabulated Summary
The antioxidant capacity of a compound can be assessed using various assays, each with a different mechanism of action. A comprehensive evaluation typically involves multiple assays to provide a more complete profile of the compound's antioxidant potential. The results are often expressed as IC50 values (the concentration of the antioxidant required to inhibit 50% of the radical) or in terms of equivalence to a standard antioxidant (e.g., Trolox Equivalents).
| Antioxidant Assay | Parameter | This compound (Hypothetical Data) | Ascorbic Acid (Vitamin C) | Trolox | Gallic Acid |
| DPPH Radical Scavenging Activity | IC50 (µg/mL) | 85.2 | 8.8 | 12.5 | 4.2 |
| ABTS Radical Scavenging Activity | TEAC (Trolox Equivalent Antioxidant Capacity) | 0.45 | 1.05 | 1.00 | 2.50 |
| FRAP (Ferric Reducing Antioxidant Power) | FRAP Value (µM Fe(II)/µg) | 0.65 | 1.10 | 0.90 | 3.20 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are the standard protocols for the three key in vitro antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[1][2]
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound (this compound) and standard antioxidants are prepared in a suitable solvent.
-
A fixed volume of the DPPH solution is added to each concentration of the test and standard solutions.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.[3][4]
Procedure:
-
The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and standards are prepared.
-
A small volume of the test compound or standard is added to a fixed volume of the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5][6][7]
Procedure:
-
The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The reagent is warmed to 37°C before use.
-
A small volume of the test compound or standard is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance of the test sample with that of a ferrous sulfate standard curve. The results are expressed as µM of Fe(II) equivalents per microgram of the sample.
Visualizing the Experimental Workflow and Antioxidant Mechanisms
Diagrams are provided below to illustrate the general workflow of an in vitro antioxidant assay and the signaling pathway of oxidative stress, which antioxidants aim to mitigate.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Mechanism of antioxidant action against oxidative stress.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. mdpi.com [mdpi.com]
- 3. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Xanthinol Nicotinate
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the vasodilator drug Xanthinol Nicotinate, both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) stand out as powerful analytical techniques. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific analytical needs, such as quality control, pharmacokinetic studies, and bioequivalence assessment.
Method Performance: A Side-by-Side Comparison
The choice between HPLC and LC-MS for this compound analysis hinges on the specific requirements of the study, particularly concerning sensitivity and the sample matrix. While HPLC is a robust and widely accessible technique suitable for analyzing bulk drug and pharmaceutical formulations, LC-MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where trace-level detection is crucial.
| Parameter | HPLC Method | LC-MS Method |
| Linearity Range | 0.01 - 1000 µg/mL[1] | 10.27 - 1642.8 ng/mL[2][3] |
| Correlation Coefficient (r²) | 0.999[1] | 0.9956[2][3] |
| Accuracy (% Recovery) | 99.59 - 100.20%[1] | 90.9 - 100.2%[2] |
| Precision (% RSD) | Repeatability: 0.72%[1] | Intra-day: < 4.8%, Inter-day: < 7.9%[2][3] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but linearity down to 0.01 µg/mL (10 ng/mL) is reported.[1] | 10.27 ng/mL[2][3] |
| Sample Matrix | Tablet Dosage Forms[1] | Human Plasma[2][3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of this compound in pharmaceutical tablet dosage forms.
Sample Preparation:
A standard stock solution is prepared by dissolving 10 mg of this compound in a 10 mL volumetric flask with HPLC-grade methanol to achieve a concentration of 1000 µg/mL.[1] This stock solution is further diluted with methanol to prepare working standards.[1]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Hibar® C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | {[Methanol:Acetonitrile (90:10)]:[Water with pH 3.0 adjusted by formic acid]} (50:50% v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Detection | UV at 272 nm[1] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This highly sensitive method is suitable for the determination of xanthinol, the active moiety of this compound, in human plasma, making it ideal for pharmacokinetic and bioequivalence studies.
Sample Preparation:
Protein precipitation is employed for plasma sample preparation. To 0.5 mL of plasma, 20% trichloroacetic acid is added to precipitate the proteins.[2][3]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Lichrospher silica (250 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Methanol:Water containing 0.1% formic acid (50:50, v/v)[2][3] |
| Flow Rate | 1 mL/min[2][3] |
Mass Spectrometry Conditions:
| Parameter | Specification |
| Ion Source | Electrospray Ionization (ESI), positive ion mode[2] |
| Detection Mode | Selected Reaction Monitoring (SRM)[2] |
| Internal Standard | Acyclovir[2] |
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound, from sample preparation to data acquisition, highlighting the key stages for both HPLC and LC-MS methodologies.
Caption: Workflow for this compound Analysis.
Conclusion
Both HPLC and LC-MS are validated and reliable methods for the quantitative analysis of this compound. The HPLC method, with its wide linear range, is well-suited for the analysis of pharmaceutical formulations. For bioanalytical applications requiring high sensitivity to quantify low concentrations of the drug in biological matrices like plasma, the LC-MS method is the superior choice. The selection of the appropriate method should be guided by the specific analytical requirements, including the nature of the sample, the required sensitivity, and the available instrumentation.
References
A Comparative Analysis of Xanthinol Nicotinate's Vascular Effects: Cerebral vs. Peripheral Circulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthinol Nicotinate, a vasoactive compound, has been utilized in the management of both cerebrovascular and peripheral vascular disorders. This guide provides a comparative study of its effects on cerebral versus peripheral circulation, juxtaposed with alternative therapeutic agents. While quantitative data on its peripheral effects are available, direct measurements of its impact on cerebral hemodynamics are less documented. This analysis synthesizes available clinical data, details experimental methodologies, and elucidates the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction
This compound is a salt of xanthinol and nicotinic acid, combining the pharmacological properties of both moieties. It is purported to improve blood flow by inducing vasodilation and enhancing microcirculation.[1][2] Its therapeutic applications have spanned peripheral artery disease (PAD) and cerebrovascular insufficiency.[3][4] This guide aims to critically evaluate and compare its efficacy in these two distinct vascular beds.
Mechanism of Action
This compound's effects are a synergistic combination of its two components:
-
Xanthinol: A derivative of theophylline, xanthinol acts as a phosphodiesterase (PDE) inhibitor. By preventing the breakdown of cyclic adenosine monophosphate (cAMP), it leads to smooth muscle relaxation and subsequent vasodilation.[2][5] Xanthinol is also capable of crossing the blood-brain barrier, allowing for a direct effect on cerebral vasculature.[5]
-
Nicotinic Acid (Niacin): This component contributes to vasodilation primarily through the synthesis of prostaglandins, which are potent vasodilators.[2][5]
The dual mechanism suggests a broad potential for influencing blood flow throughout the circulatory system.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the action of this compound's components.
Comparative Efficacy: Cerebral vs. Peripheral Circulation
A direct quantitative comparison of this compound's effects on cerebral versus peripheral blood flow is challenging due to a lack of studies employing parallel measurement techniques in both vascular beds. However, by synthesizing data from different clinical trials, a comparative picture can be formed.
Effects on Peripheral Circulation
Clinical studies in patients with peripheral vascular disease provide quantitative evidence of this compound's efficacy.
| Parameter | Baseline | Post-treatment | Improvement | Study Population |
| Claudication Pain | 96% of patients | 10% of patients | 86% reduction in affected patients | 350 patients with inoperable PVD |
| Rest Pain | 58% of patients | 10.29% of patients | 82% reduction in affected patients | 350 patients with inoperable PVD |
| Cold Extremities | 29.71% of patients | 9.14% of patients | 69% reduction in affected patients | 350 patients with inoperable PVD |
| Pre-gangrenous Changes | 15.71% of patients | 2.86% of patients | 82% reduction in affected patients | 350 patients with inoperable PVD |
Effects on Cerebral Circulation
Direct quantitative data on cerebral blood flow changes (e.g., from Transcranial Doppler, SPECT, or PET) following this compound administration are not well-documented in available literature. However, indirect evidence of its cerebral effects comes from studies on cognitive function.
| Parameter | Improvement vs. Placebo | Study Population |
| Sensory Register | 10-40% | 96 healthy subjects (predominantly in the elderly)[6] |
| Short-Term Memory | 10-40% | 96 healthy subjects (predominantly in the elderly)[6] |
| Long-Term Memory | 10-40% | 96 healthy subjects (predominantly in the elderly)[6] |
| Intellectual Capacity | Favorable improvement | 80 geriatric patients with cerebral insufficiency[7] |
A study in rats demonstrated that this compound normalized reduced glucose permeation in the brain and antagonized the decrease of intracerebral ATP concentration in hypoxemic conditions by 50%, suggesting a positive impact on brain metabolism.[8]
Comparison with Alternative Vasoactive Agents
Several other drugs are used to treat peripheral and cerebrovascular disorders. A comparison of their reported effects provides context for evaluating this compound.
Peripheral Circulation: Comparative Data
| Drug | Parameter | Improvement | Study Population |
| Pentoxifylline | Pain-free walking distance | 46% increase from baseline | 18 patients with occlusive arterial disease |
| Cilostazol | Initial Claudication Distance (ICD) | 35% increase | 81 patients with intermittent claudication |
| Absolute Claudication Distance (ACD) | 41% increase | 81 patients with intermittent claudication | |
| Naftidrofuryl | Pain-free walking distance | 37% greater improvement than placebo | Meta-analysis of 7 studies (1266 patients) |
Cerebral Circulation: Comparative Data
| Drug | Parameter | Improvement | Study Population / Method |
| Pentoxifylline | Global Cerebral Blood Flow | Significant increase with 800mg dose | 10 patients with cerebrovascular disease / Xenon-133 clearance |
| Cilostazol | Systolic Peak Flow Velocity | 42.9% increase in previously abnormal arteries | 68 patients with ischemic stroke / TCD |
| Naftidrofuryl | Hemispheric Regional Cerebral Blood Flow | 24% increase (acute stage), 22% increase (subacute stage) | 11 patients with ischemic stroke / Xenon-133 inhalation |
A direct comparative study found Pentoxifylline to be more effective than this compound in reducing motor deficit and improving intelligence and memory scores in patients with cerebral thrombosis.[9]
Experimental Protocols
The following are summaries of methodologies used in key studies to assess vascular effects.
Assessment of Peripheral Circulation
-
Clinical Assessment: Evaluation of symptoms such as claudication distance (distance walked before the onset of pain) and rest pain.
-
Ankle-Brachial Pressure Index (ABPI): A non-invasive method to assess the severity of peripheral artery disease by comparing the blood pressure in the ankles to the blood pressure in the arms.
-
Doppler Ultrasound: Used to visualize blood flow in the peripheral arteries and measure flow velocity.
Assessment of Cerebral Circulation
-
Transcranial Doppler (TCD) Ultrasonography: A non-invasive technique that uses ultrasound waves to measure the velocity of blood flow in the major cerebral arteries.
-
Single-Photon Emission Computed Tomography (SPECT): A nuclear imaging technique that uses a radioactive tracer to create 3D images of blood flow in the brain.
-
Positron Emission Tomography (PET): Another nuclear imaging technique that can provide quantitative measurements of cerebral blood flow and metabolism.
-
Neuropsychological Testing: A battery of tests to assess cognitive functions such as memory, attention, and executive function, which can be indirectly affected by cerebral circulation.
Conclusion
This compound demonstrates clear efficacy in improving peripheral circulation, with substantial evidence supporting its use in reducing the symptoms of peripheral vascular disease. Its effects on cerebral circulation are less directly quantified in the literature, with evidence primarily pointing to improvements in cognitive function, which are likely secondary to enhanced cerebral blood flow and metabolism.
In comparison to alternatives like Pentoxifylline, Cilostazol, and Naftidrofuryl, this compound's evidence base for direct, quantitative effects on cerebral hemodynamics appears less robust. For peripheral circulation, its effects are comparable to these alternatives, although head-to-head trials are limited.
For drug development professionals, this analysis highlights the need for further research to quantify the direct cerebral circulatory effects of this compound using modern neuroimaging techniques. Such studies would enable a more definitive comparison with its peripheral effects and its place among other vasoactive agents for cerebrovascular applications.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. What is Xantinol Nicotinate used for? [synapse.patsnap.com]
- 3. practo.com [practo.com]
- 4. farbefirma.org [farbefirma.org]
- 5. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 6. The effects of nicotinic acid and this compound on human memory in different categories of age. A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of xantinolnicotinate in patients with dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of this compound on brain metabolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical experience with pentoxifylline in occlusive cerebrovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Xanthinol Nicotinate with Other Nootropics: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the synergistic potential of Xanthinol Nicotinate when combined with other nootropic agents. While direct clinical evidence of synergy is limited, this document synthesizes the known mechanisms of action of this compound and prominent nootropics to explore potential synergistic interactions and provides a framework for future experimental investigation.
Introduction to this compound
This compound is a compound that combines xanthinol and nicotinic acid (niacin). Its primary mechanism of action involves the improvement of cerebral circulation and cellular metabolism.[1][2] Nicotinic acid acts as a vasodilator, widening blood vessels to increase blood flow, while the xanthinol component is thought to facilitate the transport of nicotinic acid into cells and enhance glucose and oxygen utilization in the brain.[1][2] Clinical studies have indicated that this compound can improve sensory register, short-term memory, and long-term memory, with more pronounced effects observed in older individuals.[1]
Potential for Nootropic Synergy
The concept of "stacking" nootropics involves combining two or more compounds to achieve synergistic or additive effects, potentially enhancing cognitive benefits beyond what a single agent can offer.[3][4] Synergistic interactions can occur through various mechanisms, including complementary effects on neurotransmitter systems, cerebral blood flow, and neuronal metabolism. This guide explores the hypothetical synergistic potential of this compound with two well-known nootropics: Piracetam and Citicoline.
Comparative Analysis of Hypothetical Nootropic Stacks
Due to a lack of direct comparative studies, this section outlines the theoretical synergistic interactions based on the individual mechanisms of each compound.
| Nootropic Stack | Primary Mechanism of this compound | Primary Mechanism of Co-administered Nootropic | Hypothetical Synergistic Effect |
| This compound + Piracetam | Increases cerebral blood flow and enhances cellular energy metabolism.[1][2] | Modulates neurotransmitter receptors (e.g., AMPA) and improves mitochondrial function.[5][6] | Enhanced cognitive processing and neuroprotection through complementary improvements in cerebral circulation, neuronal energy, and neurotransmission efficiency. |
| This compound + Citicoline | Improves cerebral perfusion and cellular metabolism.[1][2] | Acts as a precursor to acetylcholine and phosphatidylcholine, supporting neurotransmitter synthesis and neuronal membrane integrity.[7] | Increased acetylcholine availability and enhanced neuronal repair mechanisms, coupled with improved cerebral blood flow, leading to better memory formation and cognitive function. |
Experimental Protocols for Assessing Synergy
To rigorously assess the synergistic effects of this compound with other nootropics, well-designed preclinical and clinical studies are essential. The following are proposed experimental methodologies.
Preclinical Models
-
Animal Models of Cognitive Impairment: Utilize rodent models of age-related cognitive decline or vascular dementia to assess the effects of this compound, a co-administered nootropic, and the combination on learning and memory tasks (e.g., Morris water maze, radial arm maze).
-
Measurement of Cerebral Blood Flow (CBF): Employ techniques such as laser Doppler flowmetry or arterial spin labeling MRI to quantify changes in CBF in response to individual and combined drug administration.[8][9]
-
Neurochemical Analysis: Use microdialysis to measure changes in extracellular levels of key neurotransmitters (e.g., acetylcholine, dopamine) in relevant brain regions.
-
Histological and Molecular Analysis: Assess markers of neuronal health, synaptic plasticity, and inflammation in brain tissue.
Clinical Trials
-
Study Design: A randomized, double-blind, placebo-controlled crossover or parallel-group study is the gold standard.
-
Participant Population: Recruit healthy volunteers, individuals with age-related cognitive decline, or patients with mild cognitive impairment.
-
Cognitive Assessment: Administer a comprehensive battery of standardized neuropsychological tests to evaluate various cognitive domains, including memory, attention, executive function, and processing speed.[10][11] Examples include the Cambridge Neuropsychological Test Automated Battery (CANTAB) or the Mindstreams computerized assessment battery.[10]
-
Cerebral Blood Flow Measurement: Utilize non-invasive imaging techniques like Transcranial Doppler (TCD) ultrasonography or functional MRI (fMRI) to measure changes in cerebral blood flow velocity and brain activation patterns.[8][12]
-
Biomarker Analysis: Collect cerebrospinal fluid or blood samples to analyze biomarkers related to neuronal injury, inflammation, and neurotransmitter metabolism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a proposed experimental workflow for assessing nootropic synergy.
Caption: Hypothetical synergistic signaling pathways of this compound with Piracetam and Citicoline.
References
- 1. The effects of nicotinic acid and this compound on human memory in different categories of age. A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cerebral blood flow and autoregulation: current measurement techniques and prospects for noninvasive optical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The mindstreams computerized assessment battery for cognitive impairment and dementia | Semantic Scholar [semanticscholar.org]
- 11. Developing a brief neuropsychological battery for early diagnosis of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating the methods used for measuring cerebral blood flow at rest and during exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Xanthinol Nicotinate and Other Nootropic Agents on Memory Enhancement: A Review of Double-Blind, Placebo-Controlled Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Xanthinol Nicotinate on memory, benchmarked against other prominent nootropic agents. The comparisons are based on data from double-blind, placebo-controlled clinical trials to ensure objectivity and scientific rigor. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the key quantitative findings from double-blind, placebo-controlled studies on this compound and its alternatives.
| Substance | Study Population | Dosage | Duration | Key Memory-Related Outcomes | Statistical Significance |
| This compound | 96 healthy subjects (Young, Middle-aged, Old) | 1500 mg/day | 8 weeks | Improved sensory register, short-term memory, and long-term memory. Effects were more pronounced in the older age group.[1][2] | Improvements of 10-40% compared to placebo, depending on the task.[1][2] |
| Nicotinic Acid | 96 healthy subjects (Young, Middle-aged, Old) | 425.1 mg/day | 8 weeks | Improved sensory register and short-term memory. Effects were more pronounced in young and middle-aged subjects.[1][2] | Improvements of 10-40% compared to placebo, depending on the task.[1][2] |
| Ginkgo Biloba Extract (EGb 761) | 262 cognitively intact older adults (≥60 years) | 180 mg/day | 6 weeks | Significant improvement in delayed free recall and recognition on the Selective Reminding Test.[3][4] | p < 0.04 for delayed free recall; p < 0.01 for recognition.[3] |
| Bacopa Monnieri Extract | 54 healthy elderly participants (≥65 years) | 300 mg/day | 12 weeks | Enhanced delayed word recall memory scores on the Rey Auditory Verbal Learning Test (AVLT).[5] | Statistically significant improvement in AVLT delayed word recall relative to placebo.[5] |
| Phosphatidylserine (from bovine cortex) | 494 elderly patients with cognitive decline | 300 mg/day | 3-6 months | Improved memory, learning, motivation, and socialization.[6] | Statistically significant improvements in cognitive function.[6] |
| Phosphatidylserine with Omega-3 (PS-DHA) | 157 non-demented elderly with memory complaints | Not specified | 15 weeks | Significant improvement in verbal immediate recall.[7] | Statistically significant improvement compared to the placebo group.[7] |
Experimental Protocols
This compound and Nicotinic Acid Study (Loriaux et al.)
-
Study Design: A double-blind, placebo-controlled study.[1][2]
-
Participants: 96 healthy volunteers categorized into three age groups: young (35-45 years), middle-aged (55-65 years), and old (75-85 years).[1][2]
-
Intervention: Participants were randomly assigned to one of three groups: this compound (500 mg, three times a day), Nicotinic Acid (141.7 mg, three times a day), or a placebo (lactose).[1][2]
-
Memory Assessment: A battery of memory tasks was used to measure sensory register, short-term memory, and long-term memory. Pre- and post-treatment scores were analyzed using a multivariate covariance technique.[1][2]
Ginkgo Biloba Extract Study (Mix & Crews)
-
Study Design: A 6-week, randomized, double-blind, fixed-dose, placebo-controlled, parallel-group clinical trial.[3][4]
-
Participants: 262 community-dwelling volunteers aged 60 years and older with no history of dementia or significant neurocognitive impairments.[3][4]
-
Intervention: Participants received either Ginkgo Biloba extract EGb 761 (180 mg/day) or a placebo.[3][4]
-
Memory Assessment: Standardized neuropsychological measures including the Selective Reminding Test (SRT), Wechsler Adult Intelligence Scale-III subtests, and Wechsler Memory Scale-III subtests.[3]
Bacopa Monnieri Extract Study (Calabrese et al.)
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial with a 6-week placebo run-in period.[5]
-
Participants: 54 participants aged 65 or older without clinical signs of dementia.[5]
-
Intervention: Participants received a standardized Bacopa Monnieri extract (300 mg/day) or a placebo.[5]
-
Duration: 12 weeks.[5]
-
Memory Assessment: The primary outcome measure was the delayed recall score from the Rey Auditory Verbal Learning Test (AVLT). Other cognitive and affective measures were also used.[5]
Phosphatidylserine with Omega-3 (PS-DHA) Study (Vakhapova et al.)
-
Study Design: A double-blind, placebo-controlled trial.[7]
-
Participants: 157 non-demented elderly individuals with memory complaints.[7]
-
Intervention: Participants were randomized to receive either PS-DHA or a placebo.[7]
-
Duration: 15 weeks.[7]
-
Memory Assessment: Efficacy was assessed using the Rey Auditory Verbal Learning Test, Rey Complex Figure Test, and a computerized cognitive battery.[7]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for this compound
This compound is a compound that combines xanthinol and nicotinic acid (niacin). Its mechanism of action is thought to be multifaceted. The nicotinic acid component acts as a vasodilator, improving blood flow and oxygen supply to the brain.[8] The xanthinol component is believed to enhance cellular metabolism.[1][2][9] It is suggested that xanthinol, a derivative of theophylline, may inhibit phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP).[8] This rise in cAMP can cause smooth muscle relaxation and vasodilation.[8] Furthermore, this compound is thought to influence cell metabolism through the nucleotides NAD and NADP, which are crucial for tissue respiration.[9]
Caption: Proposed signaling pathway of this compound on memory.
Experimental Workflow: Double-Blind, Placebo-Controlled Study
The following diagram illustrates a typical workflow for a double-blind, placebo-controlled clinical trial, the gold standard for evaluating the efficacy of new interventions.
Caption: Workflow of a double-blind, placebo-controlled study.
References
- 1. The effects of nicotinic acid and this compound on human memory in different categories of age. A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A double-blind, placebo-controlled, randomized trial of Ginkgo biloba extract EGb 761 in a sample of cognitively intact older adults: neuropsychological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Phosphatidylserine containing omega-3 fatty acids may improve memory abilities in non-demented elderly with memory complaints: a double-blind placebo-controlled trial [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Metabolic Effects of Xanthinol Nicotinate and Theophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of Xanthinol Nicotinate and theophylline, two compounds with distinct but occasionally overlapping therapeutic applications. While both are xanthine derivatives, their primary mechanisms of action and consequent metabolic impacts differ significantly. This analysis is based on available experimental data to facilitate an objective comparison for research and drug development purposes.
Introduction to the Compounds
This compound is a salt combining xanthinol and nicotinic acid (niacin or vitamin B3). It is primarily recognized for its vasodilatory properties and its purported ability to enhance cellular metabolism, particularly in the brain. Its effects are attributed to the combined actions of its two components: xanthinol, a theophylline derivative, and nicotinic acid, a crucial coenzyme in cellular respiration.[1]
Theophylline is a methylxanthine naturally found in tea and cocoa beans. It is widely used as a bronchodilator for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[2] Its primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3]
Comparative Metabolic Effects: A Data-Driven Overview
The following tables summarize the key metabolic effects of this compound and theophylline based on available clinical and preclinical data. It is important to note that direct comparative studies investigating the full metabolic profiles of these two compounds are limited. The data presented here is synthesized from individual studies.
Table 1: Effects on Glucose Metabolism
| Parameter | This compound | Theophylline |
| Plasma Glucose | May improve glucose metabolism, particularly in diabetic patients.[4] One study in patients with dementia showed increased cerebral metabolic rate of glucose. | Can cause a slight increase in plasma glucose levels at therapeutic doses.[5] In the context of hypoglycemia, it has been shown to enhance glucose recovery.[5] |
| Cellular Glucose Uptake | Believed to enhance glucose uptake and utilization, especially in brain cells, by facilitating the entry of nicotinic acid which acts as a coenzyme in glucose metabolism.[1] | The direct effect on cellular glucose uptake is complex and appears to be context-dependent. Its primary metabolic influence is not directly on glucose transport. |
| ATP Production | Studies in rats have shown a significant increase in brain tissue ATP levels (up to 35%) following administration. | Indirectly influences cellular energy status through its effects on cAMP signaling. |
Table 2: Effects on Lipid Metabolism
| Parameter | This compound | Theophylline |
| Plasma Lipids | Demonstrates hypolipidemic effects. Clinical trials have reported significant reductions in total cholesterol, triglycerides, and non-esterified fatty acids.[6][7] | Known to cause a marked and prolonged increase in plasma free fatty acids (FFA).[8] |
| Lipoproteins | Decreases chylomicrons and very low-density lipoproteins (VLDL), with a corresponding increase in low-density lipoproteins (LDL). High-density lipoproteins (HDL) were not significantly changed in one study.[6] | The impact on lipoprotein profiles is less well-characterized and is secondary to its effects on FFA mobilization. |
| Fibrinogen | Has been shown to reduce plasma fibrinogen levels.[9] | No significant direct effect on fibrinogen has been consistently reported. |
| Lipid Peroxidation | No direct studies on lipid peroxidation were found. | Long-term treatment has been associated with increased plasma concentrations of malondialdehyde (MDA), a marker of lipid peroxidation.[10] |
Signaling Pathways and Mechanisms of Action
The metabolic effects of this compound and theophylline are rooted in their distinct molecular mechanisms.
This compound: Facilitating Cellular Respiration
The primary mechanism of this compound is believed to be the enhanced delivery of nicotinic acid to cells. Nicotinic acid is a precursor to the coenzymes Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP), which are essential for numerous metabolic reactions, including glycolysis and the citric acid cycle.
Theophylline: Modulation of Intracellular Signaling
Theophylline's metabolic effects are primarily a consequence of its inhibition of phosphodiesterase enzymes. This leads to an accumulation of cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including enzymes involved in glucose and lipid metabolism.
Experimental Protocols: A Methodological Overview
This section outlines the general methodologies employed in the studies cited, providing a framework for designing future comparative research.
Assessing Glucose Metabolism
-
Oral Glucose Tolerance Test (OGTT): This is a standard procedure to assess how the body processes glucose.
-
Protocol: After an overnight fast, a baseline blood sample is taken. The subject then consumes a standardized glucose solution (typically 75g). Blood samples are collected at timed intervals (e.g., 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin levels.
-
Application: This can be used to evaluate the impact of this compound or theophylline on glucose tolerance.
-
-
Cerebral Blood Flow and Metabolism: The Kety-Schmidt method (using an inert gas tracer like nitrous oxide) can be employed.
-
Protocol: The subject inhales a low concentration of the tracer gas. Arterial and jugular venous blood samples are drawn simultaneously over a period of time to measure the arteriovenous difference of the tracer, oxygen, and glucose.
-
Application: This method was used to quantify the effects of this compound on cerebral glucose and oxygen consumption.
-
Evaluating Lipid Metabolism
-
Plasma Lipid Profile Analysis: Standard enzymatic colorimetric assays are used to measure total cholesterol, triglycerides, HDL, and LDL in plasma samples.
-
Protocol: Fasting blood samples are collected. Plasma is separated by centrifugation. Commercially available kits are used to determine the concentrations of the different lipid fractions.
-
Application: This is a routine method to assess the hypolipidemic effects of this compound.
-
-
Free Fatty Acid (FFA) Measurement: Gas chromatography-mass spectrometry (GC-MS) or enzymatic assays can be used for the quantification of plasma FFAs.
-
Protocol: Plasma samples are extracted to isolate the FFA fraction. The FFAs are then derivatized and analyzed by GC-MS for separation and quantification of individual fatty acids.
-
Application: This method is crucial for quantifying the significant elevation of FFAs induced by theophylline.
-
Conclusion
This compound and theophylline exert distinct and, in some aspects, opposing effects on metabolism. This compound appears to favor a state of enhanced glucose and lipid catabolism for energy production, potentially through the action of its nicotinic acid component. In contrast, theophylline promotes a catabolic state characterized by the mobilization of free fatty acids and a modest increase in plasma glucose, driven by its cAMP-elevating mechanism.
For researchers and drug development professionals, understanding these differential metabolic profiles is crucial for identifying potential therapeutic applications and anticipating adverse effects. The lack of direct comparative studies highlights a significant gap in the literature. Future research should aim to conduct head-to-head clinical trials to provide a more definitive comparison of the metabolic effects of these two compounds. Such studies would be invaluable for optimizing their clinical use and exploring new therapeutic avenues.
References
- 1. The effects of nicotinic acid and this compound on human memory in different categories of age. A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Lipidomic profiling of plasma free fatty acids in type-1 diabetes highlights specific changes in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Xantinol-nicotinate in primary type-V hyperlipoproteinaemia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypolipidaemic effect of xantinol nicotinate: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paraxanthine provides energy with cognitive benefits [nutraingredients.com]
- 9. Associations between fibrinogen levels and the risk of cardiovascular disease and all-cause death: a cohort study from the Chin-Shan community in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long term treatment with theophylline increases malonyl dialdehyde plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating and Validating Published Findings on Xanthinol Nicotinate's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Xanthinol Nicotinate with two alternative agents, Vinpocetine and Citicoline. The information is based on published preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling pathways.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound, Vinpocetine, and Citicoline.
| This compound: Preclinical Data | |
| Parameter | Finding |
| Brain ATP Levels (Healthy Rats) | Approximately 35% increase in ATP levels in brain tissue.[1] |
| Brain ATP Levels (Hypoxemic Rats) | Antagonized the decrease of intracerebral ATP concentration by 50%.[1] |
| Survival Rate (Monkeys, Hemorrhagic Shock) | Increased survival rate from 10% (control) to as high as 86%. |
| This compound: Clinical Data | |
| Parameter | Finding |
| Cognitive Function (Dementia Patients) | Statistically significant improvement on the Sandoz Clinical Assessment Geriatric (SCAG) scale compared to placebo. |
| Memory (Healthy Older Adults) | Improvement of 10-40% in sensory register, short-term, and long-term memory tasks compared to placebo.[2] |
| Vinpocetine: Preclinical Data | |
| Parameter | Finding |
| Infarct Volume Reduction (Rat, MCA Occlusion) | Significant decrease in the size of cerebral infarction.[3] |
| Neurological Deficit | Improvement in motor behavior and cognitive function in animal models of stroke.[4][5] |
| Oxidative Stress | Reduced oxidative-nitrosative stress and restored levels of reduced glutathione in a rat model of cognitive impairment.[5] |
| Citicoline: Preclinical Data (Meta-analysis of 14 studies) | |
| Parameter | Finding |
| Infarct Volume Reduction (Animal Stroke Models) | Reduced infarct volume by 27.8%.[6][7] |
| Neurological Deficit Improvement | Improved neurological deficit by 20.2%.[6] |
| Vinpocetine & Citicoline: Clinical Data (Ischemic Stroke) | |
| Agent | Finding |
| Vinpocetine | Increased cerebral blood flow and oxygen extraction in patients with multiple cerebral infarcts.[3] Some studies show improved neurological recovery, though not always statistically significant.[5] |
| Citicoline | A pooled analysis of clinical trials showed a statistically significant increase in the probability of complete recovery in patients with moderate to severe ischemic stroke.[7] However, some large trials have not shown a significant benefit.[8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating research findings. Below are summaries of the experimental protocols used in key studies.
This compound: Brain Metabolism Study in Rats
-
Animal Model: Healthy and hypoxemic rats.
-
Intervention: Oral administration of this compound.
-
Outcome Measures:
-
ATP Concentration: Measurement of adenosine triphosphate (ATP) levels in brain tissue homogenates using biochemical assays.
-
Glucose Permeation: Assessment of radiolabeled glucose uptake in the brain.
-
-
Methodology:
-
Rats were divided into control and this compound-treated groups.
-
For the hypoxemia model, rats were subjected to a low-oxygen environment.
-
This compound was administered orally at a specified dose.
-
At designated time points, animals were sacrificed, and brain tissue was rapidly excised and frozen.
-
ATP levels were quantified using enzymatic assays coupled with spectrophotometry or luminescence.[1]
-
Vinpocetine & Citicoline: Rodent Model of Ischemic Stroke (Transient Middle Cerebral Artery Occlusion - tMCAO)
-
Animal Model: Male Sprague-Dawley or Wistar rats.[9][10][11][12][13]
-
Surgical Procedure (tMCAO):
-
Anesthesia is induced (e.g., with isoflurane).
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a specific duration (e.g., 60 or 90 minutes).
-
The filament is then withdrawn to allow for reperfusion.[9][10][11][12][13]
-
-
Intervention: Administration of Vinpocetine, Citicoline, or placebo at specified doses and time points relative to the ischemic insult.
-
Outcome Measures:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The volume of the infarct is then quantified using image analysis software.
-
Neurological Deficit Score: A battery of behavioral tests is used to assess motor and sensory function (e.g., Garcia score, Bederson scale, rotarod test).
-
Biochemical Markers: Brain tissue is analyzed for markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase) and apoptosis (e.g., caspase activity, Bcl-2 family protein expression) using techniques like ELISA and Western blotting.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, Vinpocetine, and Citicoline are mediated by distinct yet sometimes overlapping signaling pathways.
This compound: Vasodilation and Cellular Energy Metabolism
This compound is a combination of xanthinol and nicotinic acid. Its neuroprotective effects are primarily attributed to its vasodilatory properties and its ability to enhance cellular energy metabolism.[2] The xanthinol component inhibits phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn can lead to a cascade of events promoting cell survival and function. The nicotinic acid component contributes to vasodilation by stimulating the production of prostaglandins.
Caption: Proposed neuroprotective mechanism of this compound.
Vinpocetine: A Multi-Target Approach to Neuroprotection
Vinpocetine exerts its neuroprotective effects through several mechanisms. It is a phosphodiesterase type 1 (PDE1) inhibitor, leading to increased levels of cAMP and cGMP, which promotes vasodilation and improves cerebral blood flow.[14][15] Additionally, Vinpocetine modulates ion channels, including voltage-gated sodium channels, which can reduce neuronal excitotoxicity.[14] It also possesses antioxidant and anti-inflammatory properties.[14][15]
Caption: Multifaceted neuroprotective mechanisms of Vinpocetine.
Citicoline: Membrane Stabilization and Neurorestoration
Citicoline (CDP-choline) is an essential intermediate in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes.[16] Its neuroprotective effects are thought to stem from its ability to stabilize cell membranes and reduce the production of free fatty acids during ischemia.[17] Furthermore, Citicoline has been shown to enhance neurogenesis and neurorepair processes, contributing to long-term functional recovery.[7][16][18]
Caption: Neuroprotective and neurorestorative actions of Citicoline.
Experimental Workflow: Preclinical Evaluation of Neuroprotective Agents
The following diagram illustrates a typical workflow for the preclinical evaluation of a neuroprotective agent in a rodent model of ischemic stroke.
Caption: Preclinical workflow for neuroprotective agent evaluation.
References
- 1. [Effect of this compound on brain metabolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of nicotinic acid and this compound on human memory in different categories of age. A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of vinpocetine in ischemic stroke and poststroke outcomes: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Middle Cerebral Artery Occlusion Model of Transient Focal Cerebral Ischemia | Springer Nature Experiments [experiments.springernature.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Transient middle cerebral artery occlusion with complete reperfusion in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Surgical Methods of Transient Middle Cerebral Artery Occlusion between Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 15. mskcc.org [mskcc.org]
- 16. ahajournals.org [ahajournals.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Citicoline enhances neuroregenerative processes after experimental stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of Xanthinol Nicotinate Against Other Vasodilators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Xanthinol Nicotinate with other peripheral vasodilators, namely Pentoxifylline, Cilostazol, and Naftidrofuryl. The information presented is supported by available experimental data to assist researchers and drug development professionals in making informed decisions.
Comparative Safety Profile of Vasodilators
The following table summarizes the reported adverse effects of this compound and its comparators. It is important to note that the incidence of adverse effects can vary depending on the patient population, dosage, and study design. A head-to-head clinical trial with a large sample size would be necessary for a definitive comparative safety assessment.
| Adverse Effect | This compound | Pentoxifylline | Cilostazol | Naftidrofuryl |
| Gastrointestinal | Vomiting (43.1%)[1], Nausea, Abdominal Discomfort[2] | Nausea, Vomiting, Dyspepsia, Belching (1-3%)[3] | Diarrhea (17%), Abnormal Stools (14%)[4] | Nausea, Vomiting, Abdominal Pain[5] |
| Cardiovascular | Flushing (53.9%)[1], Tachycardia, Palpitations, Hypotension[2] | Flushing, Angina, Palpitations (usually with higher doses)[3] | Palpitations (9%), Tachycardia[4] | Flushing, Erythema[6] |
| Neurological | Headache (68.9%)[1], Dizziness[2] | Headache, Dizziness, Insomnia, Tremor (1-2%)[3] | Headache (32%), Dizziness[4] | Headache, Dizziness, Vertigo, Insomnia[6] |
| Dermatological | Skin Rash, Itching | - | - | Rash[5] |
| Hepatic | Rare reports of liver problems[2] | - | - | Rare reports of hepatitis and liver failure[7] |
| Other | - | - | Peripheral Edema (7%)[4] | - |
Note: The percentages for this compound are from a single study and may not be representative of all patient populations. A comparative study noted no significant side effects for either this compound or Pentoxifylline.[8]
Experimental Protocols for Safety Assessment
A comprehensive assessment of the safety profile of a vasodilator involves a battery of preclinical and clinical studies. Below are detailed methodologies for key experiments.
Cardiovascular Safety Pharmacology
Objective: To assess the potential adverse effects of the test compound on cardiovascular function.
Methodology:
-
In Vivo Telemeterized Animal Models (e.g., Dogs, Monkeys):
-
Animals are surgically implanted with telemetry devices for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure.
-
A single dose of the test compound is administered, followed by a dose-escalation study.
-
Data is collected and analyzed for any changes in cardiovascular parameters, including QT interval prolongation, arrhythmias, and effects on blood pressure and heart rate.
-
This allows for the early detection of potential cardiac toxicities.
-
-
hERG (human Ether-à-go-go-Related Gene) Channel Assay:
-
This in vitro assay is crucial for assessing the risk of drug-induced QT prolongation, a major safety concern.
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
The effect of the test compound on the hERG potassium current is measured using the patch-clamp technique.
-
Inhibition of the hERG channel can lead to delayed repolarization of the cardiac action potential, increasing the risk of arrhythmias.
-
Cytotoxicity Assays
Objective: To determine the concentration at which a drug becomes toxic to cells.
Methodology:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Human umbilical vein endothelial cells (HUVECs) or vascular smooth muscle cells (VSMCs) are cultured in 96-well plates.
-
Cells are exposed to various concentrations of the test vasodilator for a specified period (e.g., 24, 48, 72 hours).
-
MTT solution is added, which is converted to formazan by metabolically active cells.
-
The amount of formazan produced, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.
-
-
LDH (Lactate Dehydrogenase) Release Assay:
-
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
-
The experimental setup is similar to the MTT assay.
-
After incubation with the test compound, the cell culture supernatant is collected.
-
The amount of LDH in the supernatant is measured using a colorimetric assay.
-
Genotoxicity Testing
Objective: To identify compounds that can induce genetic damage. These tests are conducted in accordance with ICH S2(R1) guidelines.[9][10]
Methodology:
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound with and without a metabolic activation system (S9 mix).
-
The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.
-
A significant increase in the number of revertants indicates that the compound is mutagenic.
-
-
In Vitro Micronucleus Test:
-
Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79) are treated with the test compound.
-
After treatment, cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
An increase in the frequency of micronucleated cells suggests clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the vasodilatory effects of the discussed compounds and a typical workflow for preclinical safety assessment.
Caption: Simplified signaling pathways of vasodilation for the compared drugs.
Caption: A typical workflow for preclinical safety assessment of a new vasodilator candidate.
References
- 1. akjournals.com [akjournals.com]
- 2. What are the side effects of Xantinol Nicotinate? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What are the side effects of Naftidrofuryl Oxalate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cilostazol induces vasodilation through the activation of Ca(2+)-activated K(+) channels in aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthinol - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Effects of Xanthinol Nicotinate and Nicotinic Acid on Memory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Xanthinol Nicotinate and nicotinic acid on memory, drawing upon available experimental data. The information is intended to support research and development efforts in the field of cognitive enhancement.
Executive Summary
Both this compound and nicotinic acid have demonstrated positive effects on memory, though their efficacy appears to vary with age and the specific memory domain affected.[1][2] A key double-blind, placebo-controlled study provides the most direct comparison, indicating that while both compounds can produce a 10-40% improvement in memory tasks compared to placebo, their mechanisms and optimal target populations may differ.[1][2] Nicotinic acid shows more pronounced effects on sensory register and short-term memory, particularly in younger and middle-aged individuals.[1][2] In contrast, this compound appears to benefit a broader range of memory functions, including long-term memory, with more significant effects observed in older adults.[1][2] These differences are thought to stem from their distinct mechanisms of action at the cellular level.[1][2]
Data Presentation: Quantitative Comparison of Memory Effects
The following table summarizes the key findings from a double-blind, placebo-controlled study comparing the effects of this compound and nicotinic acid on various memory domains across different age groups.[1][2]
| Memory Domain | This compound | Nicotinic Acid | Age Group with Predominant Effect |
| Sensory Register | Improvement | Improvement | This compound: Older Adults; Nicotinic Acid: Younger & Middle-Aged |
| Short-Term Memory | Improvement | Improvement | This compound: Older Adults; Nicotinic Acid: Younger & Middle-Aged |
| Long-Term Memory | Improvement | No Significant Improvement | Older Adults |
Experimental Protocols
The primary comparative study cited utilized a robust double-blind, placebo-controlled design.[1][2] Below are the key elements of the experimental protocol, supplemented with details on commonly used assessment tools for each memory domain.
Core Experimental Design[1][2]
-
Study Type: Double-blind, placebo-controlled clinical trial.
-
Participants: Healthy subjects categorized into three age groups: young (35-45 years), middle-aged (55-65 years), and old (75-85 years).
-
Interventions:
-
This compound: 500 mg (containing 141.7 mg of nicotinic acid) administered three times a day.
-
Nicotinic Acid: 141.7 mg administered three times a day.
-
Placebo: Lactose administered three times a day.
-
-
Duration: 8 weeks.
-
Assessment: A battery of memory tasks administered before and after the treatment period.
-
Data Analysis: Multivariate covariance technique, with pre-treatment scores as a covariate.
Memory Assessment Protocols
The "battery of memory tasks" used in such studies typically includes standardized tests to assess different memory functions. While the original study does not specify the exact tests, the following are standard and widely accepted protocols for assessing the targeted memory domains:
-
Sensory Register: This is often assessed through tasks that require the immediate recall of briefly presented visual or auditory stimuli.
-
Short-Term and Working Memory: Digit Span Test
-
Objective: To assess short-term and working memory capacity.[3][4][5][6]
-
Procedure: An examiner reads a sequence of numbers, and the participant is asked to repeat them in the same order (forward digit span) or in reverse order (backward digit span).[3][5][6] The length of the sequence is progressively increased until the participant fails to recall it correctly on two consecutive trials.[7]
-
Scoring: The score is the maximum number of digits recalled correctly.[5][6]
-
-
Long-Term Verbal Memory: Rey Auditory Verbal Learning Test (RAVLT)
-
Objective: To evaluate verbal learning and long-term memory.[2][8][9]
-
Procedure: A list of 15 unrelated words is read to the participant five times, with a free recall test after each reading.[2][8] An interference list of 15 new words is then presented, followed by a recall test for the original list. A delayed recall of the original list is tested after a 20-30 minute interval.[2][8]
-
Scoring: The number of correctly recalled words in each trial is recorded.
-
-
Long-Term Narrative Memory: Wechsler Memory Scale (WMS) - Logical Memory Subtest
-
Objective: To assess immediate and delayed recall of narrative information.[1][10]
-
Procedure: The examiner reads a short story to the participant, who is then asked to recall it immediately and again after a 20-30 minute delay.[1][10]
-
Scoring: Points are awarded for each correctly recalled story unit.
-
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and nicotinic acid on memory are attributed to their distinct mechanisms of action.
This compound: Enhancing Cellular Metabolism and Signaling
This compound is a compound that combines xanthinol and nicotinic acid.[11] The xanthinol component is a derivative of theophylline and is believed to facilitate the entry of nicotinic acid into cells.[11] Its primary mechanism is thought to involve the inhibition of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP).[11] By inhibiting PDE, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequently the phosphorylation of cAMP response element-binding protein (CREB).[12][13] Activated CREB is a transcription factor that plays a crucial role in synaptic plasticity and the formation of long-term memories.
Nicotinic Acid: Neuronal Transmission and NAD+ Synthesis
The effects of nicotinic acid (also known as niacin or vitamin B3) on memory are thought to be mediated through two primary pathways. Firstly, it acts as an agonist for the G-protein coupled receptor 109A (GPR109A), which is expressed on various cells, including neurons.[14][15][16] Activation of GPR109A can modulate neuronal signaling and has been linked to anti-inflammatory effects in the brain.[15][16] Secondly, nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production.[17][18][19] The NAD+ salvage pathway is the primary route for NAD+ synthesis in the brain.[17][19][20] Increased NAD+ levels are associated with improved neuronal health and function, which can positively impact cognitive processes, including memory.[17][19]
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a clinical trial investigating the effects of cognitive-enhancing compounds like this compound and nicotinic acid on memory.
Conclusion
The available evidence suggests that both this compound and nicotinic acid are promising compounds for memory enhancement. However, their differential effects across age groups and memory domains highlight the importance of targeted therapeutic approaches. This compound, with its broader impact on memory, including long-term recall, and its pronounced effects in older adults, may hold potential for age-related cognitive decline. Nicotinic acid's benefits for sensory and short-term memory in younger individuals warrant further investigation for applications in that demographic. Future research should focus on elucidating the specific molecular targets within their respective signaling pathways and conducting larger-scale clinical trials with diverse populations to confirm these initial findings and explore optimal dosing strategies.
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. Rey auditory-verbal learning test [bio-protocol.org]
- 3. conductscience.com [conductscience.com]
- 4. memorylosstest.com [memorylosstest.com]
- 5. Digit Span (DGS) - Cambridge Cognition [cambridgecognition.com]
- 6. Memory span - Wikipedia [en.wikipedia.org]
- 7. Digit span task [psytoolkit.org]
- 8. Rey Auditory Verbal Learning Test (RAVLT) — Nathan Kline Institute - Rockland Sample documentation [fcon_1000.projects.nitrc.org]
- 9. nihtoolbox.org [nihtoolbox.org]
- 10. Normative Data for the Logical Memory Subtest of the Wechsler Memory Scale-IV in Middle-Aged and Elderly Korean People - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 12. Effects of astaxanthin onaxonal regeneration via cAMP/PKA signaling pathway in mice with focal cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. NAD+ in Brain Aging and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. qualialife.com [qualialife.com]
Validating the radiosensitizing effect of Xanthinol Nicotinate in different tumor models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xanthinol Nicotinate's performance as a radiosensitizing agent against other alternatives, supported by experimental data from various tumor models. The following sections detail its mechanism of action, comparative efficacy, and the experimental protocols used for validation.
Introduction to Radiosensitization and this compound
Radiotherapy is a cornerstone of cancer treatment, but its efficacy is often limited by the intrinsic radioresistance of tumors, particularly due to hypoxia—a state of low oxygen in the tumor microenvironment. Radiosensitizers are agents that make tumor cells more susceptible to radiation, and a key strategy involves mitigating tumor hypoxia.
This compound (XN) is a vasoactive compound investigated for its potential to enhance the effects of radiotherapy. It functions by improving tumor blood flow and oxygenation, thereby overcoming hypoxia-induced radioresistance. This guide evaluates the experimental evidence supporting XN's efficacy and compares it with other radiosensitizing agents that employ different mechanisms.
Mechanism of Action: this compound
This compound is a salt of xanthinol and nicotinic acid (niacin). Its radiosensitizing effect is not due to direct interaction with DNA or cell cycle machinery, but rather through the modulation of the tumor microenvironment.[1] Its two components work synergistically:
-
Nicotinic Acid: A well-known vasodilator that increases the synthesis of prostaglandins, leading to the relaxation of smooth muscles in blood vessels.[2][3] This action improves tumor perfusion.
-
Xanthinol: A theophylline derivative that inhibits phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP).[2] Increased cAMP levels also contribute to smooth muscle relaxation and vasodilation.[2]
This combined action leads to a significant, albeit transient, increase in tumor blood flow, permeability, and, most importantly, oxygenation.[1] By alleviating tumor hypoxia, this compound renders cancer cells more vulnerable to the DNA-damaging effects of ionizing radiation, which are highly dependent on the presence of oxygen to "fix" the damage.
Comparative Performance Analysis
The efficacy of a radiosensitizer is often quantified by an Enhancement Ratio (ER) or Tumor Growth Delay (TGD). The ER represents the factor by which the radiation effect is increased. Here, we compare this compound with two alternative agents: Nicotinamide , which has a similar mechanism, and Gemcitabine , a chemotherapy drug with a different, cell-intrinsic radiosensitizing mechanism.
Data Presentation
Table 1: Comparison of Radiosensitizer Mechanisms of Action
| Agent | Primary Mechanism | Target | Key Molecular Effect |
| This compound | Tumor Microenvironment Modulation | Vasculature | ↑ Perfusion & Oxygenation |
| Nicotinamide | Tumor Microenvironment Modulation | Vasculature, PARP | ↑ Perfusion & Oxygenation; DNA repair inhibition |
| Gemcitabine | DNA Synthesis Inhibition / Cell Cycle Arrest | Ribonucleotide Reductase, DNA Polymerase | dATP pool depletion; S-phase arrest |
Table 2: Summary of In Vivo Experimental Data
| Agent | Tumor Model | Key Experimental Finding | Quantitative Metric | Citation |
| This compound | TLT (mouse liver tumor) | Increased tumor response to 10 Gy radiation. | Enhancement Ratio: 1.4 | [1] |
| Nicotinamide | SCCVII (mouse carcinoma) | Enhanced radiation response with clinically relevant doses. | Enhancement Ratio: 1.36 | [4] |
| Nicotinamide | KHT (mouse sarcoma) | Enhanced radiation response with clinically relevant doses. | Enhancement Ratio: 1.28 | [4] |
| Gemcitabine | SA-NH (mouse sarcoma) | Significant tumor growth delay when given 24-60h before radiation. | TGD Enhancement Factor: 1.68 - 2.03 | [5][6] |
| Gemcitabine | L44 (rat lung tumor) | Tumor growth delay in an undifferentiated tumor model. | Dose Enhancement Ratio: 1.37 | [7] |
| Gemcitabine | Panc-1 (pancreatic xenograft) | Fixed-dose-rate infusion enhanced radiosensitization over bolus injection. | Tumor Doubling Time: 44 days (vs. 29 days) | [1][8] |
Experimental Workflows and Protocols
Validating a radiosensitizer requires robust in vivo methodologies. The primary endpoints are typically the assessment of tumor oxygenation and the delay in tumor growth following treatment.
Protocol 1: In Vivo Tumor Growth Delay (TGD) Assay
Objective: To determine the efficacy of a radiosensitizer in delaying tumor regrowth after irradiation in an animal model.
Materials:
-
Tumor-bearing animal models (e.g., mice with subcutaneous xenografts).
-
Calipers for tumor measurement.
-
Radiosensitizing agent (e.g., this compound).
-
Radiation source (e.g., X-ray irradiator).
Methodology:
-
Tumor Implantation: Tumor cells (e.g., SCCVII, Panc-1) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
-
Group Allocation: Animals are randomly assigned to one of four groups: (1) Untreated Control, (2) Radiosensitizer only, (3) Radiation only, and (4) Combination (Radiosensitizer + Radiation).
-
Treatment Administration:
-
The radiosensitizer is administered at a specific dose and time before irradiation (e.g., 50 mg/kg this compound, intraperitoneally, 1 hour before radiation).
-
A single dose of local irradiation (e.g., 10-25 Gy) is delivered to the tumor.
-
-
Monitoring: Tumor volumes are measured with calipers 2-3 times per week until they reach a pre-defined endpoint (e.g., 4-5 times the initial volume) or for a set duration.
-
Data Analysis: The time required for tumors in each group to reach the endpoint volume is determined. The Tumor Growth Delay is calculated as the difference in time for tumors in the treated groups to reach the endpoint compared to the control group. The Enhancement Factor is calculated by comparing the TGD of the combination group to the radiation-only group.[5]
Protocol 2: In Vivo EPR Oximetry
Objective: To non-invasively measure the partial pressure of oxygen (pO₂) within the tumor microenvironment before and after administration of a vasoactive agent.
Materials:
-
Tumor-bearing animal models.
-
Electron Paramagnetic Resonance (EPR) spectrometer.
-
Implantable oxygen-sensing probe (e.g., paramagnetic crystals like LiNc-BuO, "OxyChip").
-
Agent to be tested (this compound).
Methodology:
-
Probe Implantation: A small, biocompatible oxygen-sensing probe is implanted directly into the tumor tissue.
-
Baseline Measurement: After a recovery period, the animal is anesthetized and placed within the EPR spectrometer. A baseline pO₂ measurement is taken by recording the EPR spectra line-width, which is proportional to the local oxygen concentration.
-
Agent Administration: this compound is administered to the animal (e.g., intraperitoneally).
-
Dynamic Monitoring: EPR measurements are taken repeatedly over a defined time course (e.g., every 5-10 minutes for 1-2 hours) to monitor the change in tumor pO₂.
-
Data Analysis: The change in EPR line-width over time is converted to pO₂ values (in mmHg). This allows for the determination of the onset, peak, and duration of tumor reoxygenation induced by the agent.[1]
Protocol 3: Dynamic Contrast-Enhanced MRI (DCE-MRI)
Objective: To assess changes in tumor vascular properties, such as blood flow and permeability, following the administration of a vasoactive agent.
Materials:
-
Tumor-bearing animal models.
-
High-field MRI scanner.
-
MRI contrast agent (e.g., Gd-DTPA).
-
Agent to be tested (this compound).
Methodology:
-
Animal Preparation: The anesthetized animal with the tumor is positioned in the MRI scanner.
-
Baseline Imaging: Pre-contrast T1-weighted images of the tumor are acquired.
-
Dynamic Acquisition: A rapid series of T1-weighted images is continuously acquired. During this acquisition, a bolus of the MRI contrast agent is injected intravenously.
-
Agent Administration and Repeat Scan: The animal is treated with this compound. After a predetermined time interval (based on peak action time from oximetry data), the DCE-MRI protocol (steps 2-3) is repeated.
-
Data Analysis: The signal intensity changes over time within the tumor region of interest are analyzed using pharmacokinetic models. This analysis yields quantitative parameters such as Ktrans (volume transfer constant, related to permeability) and Vp (plasma volume fraction), which reflect changes in tumor perfusion and vascular leakiness. An increase in these parameters after XN administration indicates enhanced blood flow.[1]
References
- 1. Radiosensitization by gemcitabine fixed-dose-rate infusion versus bolus injection in a pancreatic cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitization of SCCVII tumours and normal tissues by nicotinamide and carbogen: analysis by micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of radiation-induced regrowth delay by gemcitabine in a human tumor xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide as a radiosensitizer in tumours and normal tissues: the importance of drug dose and timing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of tumor radioresponse in vivo by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Gemcitabine as a radiosensitizer in undifferentiated tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiosensitization By Gemcitabine Fixed-Dose-Rate Infusion Versus Bolus Injection in a Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Xanthinol Salt Forms: A Comprehensive Guide
Introduction
This guide provides a detailed comparison of the available salt forms of Xanthinol, a vasodilator agent. The primary focus of this document is to present experimental data on their comparative efficacy for researchers, scientists, and drug development professionals. However, a comprehensive review of the scientific literature reveals that Xanthinol is almost exclusively studied and available in its nicotinate salt form .[1][2][3] Information regarding other salt forms, such as hydrochloride or sulfate, is not available in published experimental or clinical studies. Therefore, this guide will provide an in-depth analysis of Xanthinol Nicotinate, presenting its known efficacy, mechanism of action, and relevant experimental data as the sole representative for which such information exists.
Efficacy of this compound: A Quantitative Overview
This compound has been evaluated in various clinical settings for its effects on peripheral and cerebral vascular diseases. The following table summarizes key quantitative findings from these studies.
| Parameter | Study Population & Condition | Treatment Regimen | Key Findings | Reference |
| Clinical Improvement | 33 patients with severe progressive obliterative vascular disease | This compound (dose not specified) | 25 out of 33 patients (75.8%) showed significant improvement compared to 4 out of 33 (12.1%) on placebo (p < 0.001). | [4] |
| Claudication Distance | 20 patients with chronic lower limb ischemia | This compound (dose not specified) | Significant improvement in claudication distance in the early stages of the disease (p=0.001). | |
| Memory Improvement | 96 healthy subjects (young, middle-aged, and old) | 500 mg this compound t.i.d. for 8 weeks | Improved sensory register, short-term memory, and long-term memory, with effects more predominant in the older age group. | [5] |
| Cerebral Metabolism | Ischemic rats | Single oral administration of this compound | Antagonized the decrease of intracerebral ATP concentration by 50% and increased the ATP pool by a maximum of 35%. | [6] |
Experimental Protocols
Clinical Trial in Peripheral Vascular Disease
A double-blind, placebo-controlled study was conducted to evaluate the efficacy of this compound in patients with severe progressive obliterative vascular disease.
-
Study Population: 33 patients who completed the trial.
-
Intervention: Patients received either this compound or a placebo. The exact dosage and duration of the trial period were not specified in the abstract.
-
Outcome Measures: Clinical improvement was assessed based on both clinical and laboratory findings. Follow-up data was collected for 6 to 30 months on a subset of patients who continued with maintenance doses.
-
Biochemical Analysis: The study also monitored changes in whole-blood viscosity, cholesterol, and fibrinogen levels.
Study on Memory Enhancement in Healthy Subjects
This double-blind study investigated the effects of this compound and nicotinic acid on memory in different age groups.
-
Study Population: 96 healthy subjects divided into three age groups: 35-45 years (n=43), 55-65 years (n=30), and 75-85 years (n=23).
-
Intervention: Subjects were administered one of the following three times a day for 8 weeks:
-
This compound (500 mg, containing 141.7 mg of nicotinic acid)
-
Nicotinic acid (141.7 mg)
-
Placebo (lactose)
-
-
Outcome Measures: Pre- and post-treatment scores on a battery of memory tasks covering sensory register, short-term memory, and long-term memory were analyzed using multivariate covariance.
Mechanism of Action and Experimental Workflow
The therapeutic effects of this compound are attributed to the synergistic actions of its two components: xanthinol and nicotinic acid (niacin).[5][7] Xanthinol, a derivative of theophylline, acts as a vasodilator, while nicotinic acid also contributes to vasodilation and has beneficial effects on lipid profiles.[5][7]
Signaling Pathway of this compound
The diagram below illustrates the proposed signaling pathway through which this compound exerts its vasodilatory effects.
Caption: Proposed signaling pathway of this compound leading to vasodilation.
Experimental Workflow for a Clinical Trial
The following diagram outlines a typical workflow for a clinical trial investigating the efficacy of this compound.
Caption: A generalized experimental workflow for a double-blind, placebo-controlled clinical trial.
References
- 1. Xanthinol - Wikipedia [en.wikipedia.org]
- 2. ichapps.com [ichapps.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Xanthine derivatives: comparison between suppression of tumour necrosis factor-alpha production and inhibition of cAMP phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
- 6. [Effect of this compound on brain metabolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of enantiomerically enriched diprophylline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Xanthinol Nicotinate's Effect on ATP Levels in Brain Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xanthinol Nicotinate's performance in modulating ATP levels in brain tissue against other potential alternatives. The information is supported by experimental data from various studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.
I. Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its alternatives on ATP levels in brain tissue, as reported in preclinical studies. It is crucial to note that the experimental conditions, animal models, and measurement techniques vary between studies, which may influence the observed outcomes.
Table 1: Effect of this compound on Brain ATP Levels in Rats
| Compound | Animal Model | Condition | Dosage | Method of Administration | Key Finding | Reference |
| This compound | Healthy Rats | Normal | Not Specified | Oral | Significant increase in brain ATP level by a maximum of ~35% | [1] |
| This compound | Ischemic Rats | Hypoxemia | Not Specified | Oral | Antagonized the decrease of intracerebral ATP concentration by 50% | [1] |
Table 2: Effects of Alternative Compounds on Brain Energy Metabolism
| Compound | Animal Model | Condition | Dosage | Method of Administration | Key Finding | Reference |
| Acetyl-L-Carnitine | Aged Rats | Normal Aging | Not Specified | Dietary Supplementation | Ameliorated age-associated decrease in intact mitochondria | [2] |
| Acetyl-L-Carnitine | Rats | Cerebral Ischemia | Not Specified | Not Specified | Elevation of ATP seen with drug administration | [3] |
| Creatine | Humans | Hypoxia | High-dose | Oral | 8-9% increase in cerebral creatine content, improving neuropsychological performance | [4] |
| Pyruvate | Neonatal Rats | Hypoxia-Ischemia | 500 mg/kg | Intraperitoneal | Prevented ATP depletion | [5] |
| Pyruvate | Rats | Post-cardiac arrest | 500 mg/kg bolus + 1000 mg/kg/h infusion | Intravenous | Elevated ATP levels in the brain | [6] |
| Pyruvate | Primary Cortical Neurons (in vitro) | Normal | 5 mM | In culture medium | Induced a 10-15% increase in mitochondrial membrane potential | [7] |
II. Experimental Protocols
This section details the methodologies employed in key studies cited in this guide.
Measurement of ATP in Brain Tissue (General Protocol)
A common method for determining ATP concentration in brain tissue involves the use of a luciferase-based bioluminescence assay. The general steps are as follows:
-
Tissue Homogenization: Brain tissue samples are rapidly excised and homogenized in a suitable ice-cold buffer to prevent ATP degradation.
-
Extraction: Perchloric acid is often used to extract adenine nucleotides from the tissue homogenate.
-
Neutralization: The acidic extract is then neutralized.
-
ATP Assay: The ATP concentration in the neutralized extract is measured using a luciferin-luciferase assay. The light produced in the reaction, which is proportional to the ATP concentration, is quantified using a luminometer.
-
Standard Curve: A standard curve is generated using known concentrations of ATP to accurately determine the ATP concentration in the samples.
-
Normalization: ATP levels are typically normalized to the total protein content of the tissue sample.
Note: The specific details of the protocol used in the primary this compound study by G. Brenner are not fully available in the published abstract[1].
Animal Models of Brain Ischemia
-
Hypoxemia Model (as referenced for this compound): This model typically involves exposing the animals to a gas mixture with a reduced oxygen concentration to induce a state of systemic hypoxia, leading to reduced oxygen supply to the brain.
-
Neonatal Hypoxia-Ischemia Model (as referenced for Pyruvate): This model often involves the unilateral ligation of the common carotid artery followed by exposure to a hypoxic environment. This procedure results in ischemic injury primarily in the hemisphere ipsilateral to the ligation.
-
Transient Forebrain Ischemia (as referenced for Pyruvate): This can be induced by the temporary occlusion of major cerebral arteries, leading to a temporary disruption of blood flow to the forebrain.
III. Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which this compound and its alternatives are believed to exert their effects on brain ATP levels.
This compound
This compound is a compound that combines xanthinol and nicotinic acid. Its mechanism of action is thought to be twofold:
-
Xanthinol Component: As a derivative of theophylline, xanthinol is suggested to inhibit phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). Increased cAMP levels can lead to the activation of Protein Kinase A (PKA), which may influence various cellular processes, including energy metabolism[8].
-
Nicotinic Acid Component: Nicotinic acid is a precursor to the essential coenzymes Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP). These coenzymes are crucial for cellular respiration and ATP production.
Creatine
Creatine plays a pivotal role in cellular energy buffering through the creatine kinase/phosphocreatine (CK/PCr) system. This system facilitates the rapid regeneration of ATP from ADP, particularly in tissues with high and fluctuating energy demands like the brain.
Acetyl-L-Carnitine
Acetyl-L-Carnitine (ALCAR) contributes to brain energy metabolism primarily by facilitating the transport of acetyl groups into the mitochondria for use in the Tricarboxylic Acid (TCA) cycle, a core process of ATP production. It also serves as a precursor for the neurotransmitter acetylcholine.
Pyruvate
Pyruvate, the end-product of glycolysis, is a key substrate for the Tricarboxylic Acid (TCA) cycle. By entering the mitochondria, it is converted to Acetyl-CoA, which then fuels the TCA cycle to generate a substantial amount of ATP through oxidative phosphorylation.
IV. Conclusion
The available evidence suggests that this compound can significantly increase ATP levels in the brain, particularly under ischemic conditions. While alternative compounds such as Acetyl-L-Carnitine, Creatine, and Pyruvate also play crucial roles in brain energy metabolism and have shown protective effects in various models of neuronal injury, direct quantitative comparisons of their ATP-boosting effects with this compound are limited. The existing data for these alternatives come from diverse experimental settings, making a direct parallel challenging.
For researchers and drug development professionals, this guide highlights the potential of these compounds to modulate brain energy metabolism. However, it also underscores the need for further head-to-head comparative studies under standardized conditions to definitively ascertain the relative efficacy of this compound and its alternatives in enhancing brain ATP levels. Such studies would be invaluable for the development of novel therapeutic strategies for conditions associated with cerebral energy deficits.
References
- 1. [Effect of this compound on brain metabolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal mitochondrial amelioration by feeding acetyl-L-carnitine and lipoic acid to aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Pyruvate Reduced Hypoxic-Ischemic Injury to Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of pyruvate-induced enhancement of oxygen metabolism in extracellular purinergic signaling in the post-cardiac arrest rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Energy substrate supplementation increases ATP levels and is protective to PD neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Xanthinol Nicotinate
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of pharmaceutical compounds like Xanthinol Nicotinate. Adherence to established safety and environmental protocols is paramount to ensure a safe working environment and maintain regulatory compliance. This guide provides a detailed, step-by-step approach to the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Understanding this compound and Associated Hazards
This compound is a vasodilator used in the treatment of vascular disorders.[1][2][3] While some safety data sheets (SDS) do not classify it as a hazardous chemical under OSHA's Hazard Communication Standard, others indicate it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][5][6] Given the potential for varying classifications and to ensure the highest safety standards, it is prudent to handle and dispose of this compound with care, following a conservative approach that minimizes exposure and environmental impact.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[7] |
| Hand Protection | Wear impervious, chemical-resistant gloves (e.g., butyl rubber). Gloves must be inspected prior to use.[6] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory | In cases of dust generation or inadequate ventilation, use a suitable respirator.[5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, gloves, weighing paper), and solutions.
-
Segregate this compound waste from other chemical waste streams to ensure proper disposal.
2. Containment:
-
Place all solid this compound waste and contaminated disposables into a clearly labeled, sealed, and durable hazardous waste container.
-
For liquid waste containing this compound, use a designated, leak-proof, and clearly labeled hazardous waste container.
3. Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Harmful if Swallowed," "Skin Irritant").
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
5. Disposal:
-
Primary Recommended Method: Engage a licensed hazardous material disposal company for the collection and disposal of this compound waste.[4] The preferred method of destruction is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and minimize environmental release.[4]
-
Avoid Improper Disposal:
6. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal.
-
Keep copies of all waste manifests and certificates of destruction provided by the disposal company.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by several key regulations. The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Additionally, some states may have more stringent regulations than federal laws.[8] It is the responsibility of the waste generator (the laboratory) to comply with all applicable federal, state, and local regulations.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Figure 1. A flowchart outlining the key steps for the safe and compliant disposal of this compound.
References
- 1. This compound | 437-74-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound | C19H26N6O6 | CID 9912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Xanthinol | C13H21N5O4 | CID 9913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. guidechem.com [guidechem.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. danielshealth.com [danielshealth.com]
Comprehensive Safety and Handling Protocol for Xanthinol Nicotinate
This guide provides essential safety, handling, and disposal information for Xanthinol Nicotinate, tailored for research, scientific, and drug development professionals. Adherence to these procedural steps is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards: it is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
| Protection Type | Specific Requirements | Standards/Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield may also be necessary. | Must conform to EN 166 (EU) or be NIOSH (US) approved.[2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., butyl rubber) and a fire/flame-resistant lab coat or gown. | Gloves must be inspected before use and comply with EU Directive 89/686/EEC and standard EN 374.[2][3] |
| Respiratory Protection | To be used as a backup to engineering controls. A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended. | A full-face supplied-air respirator is required if it is the sole means of protection.[2] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring personnel safety.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure that an appropriate exhaust ventilation system, such as a laboratory fume hood, is operational.[2]
-
Personal Protective Equipment (PPE) Check: Don all required PPE as detailed in the table above. Inspect gloves for any signs of damage before use.[2]
-
Handling the Compound: Avoid direct contact with skin and eyes.[2] Prevent the formation of dust and aerosols.[1][2] Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Remove and launder any contaminated clothing before reuse.[1]
Storage Plan
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
The recommended storage temperature is typically -20°C for powder form.[1]
-
Keep the compound away from direct sunlight and sources of ignition.[1]
-
Store in a locked-up location to prevent unauthorized access.[1]
Emergency Protocols
Immediate and appropriate responses to exposure or spills are critical.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[1][2] Consult a physician.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] Seek medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[1][2] Call a physician or a Poison Control Center immediately.[2] |
Spill Response Protocol
-
Evacuate: Immediately evacuate personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Prevent further leakage or spillage. Keep the material away from drains and water sources.[1]
-
Absorb: Use a liquid-binding material like diatomite to absorb the spilled substance.[1]
-
Clean: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose: Collect all contaminated materials in a suitable container for disposal according to regulations.[1]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
